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Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Core as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 2-Chloro-3-methylquinoline-4-carboxylic Acid (CAS 5467-57-2) The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its der...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-3-methylquinoline-4-carboxylic Acid (CAS 5467-57-2)

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among these, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential in areas such as oncology, infectious diseases, and inflammation.[1][2] This guide focuses on a specific, highly versatile derivative: 2-Chloro-3-methylquinoline-4-carboxylic acid (CAS 5467-57-2). The presence of a chloro group at the 2-position and a carboxylic acid at the 4-position makes this molecule a valuable intermediate for the synthesis of diverse bioactive molecules.[3] Researchers in drug discovery and development utilize this compound to create novel therapeutic agents with enhanced efficacy and targeted action.[3][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, properties, reactivity, and analytical characterization of 2-Chloro-3-methylquinoline-4-carboxylic acid, providing both theoretical understanding and practical, field-proven insights.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective application in research and development. Below is a summary of the key physicochemical and structural data for 2-Chloro-3-methylquinoline-4-carboxylic acid.

PropertyValueSource
CAS Number 5467-57-2[3]
Molecular Formula C₁₁H₈ClNO₂[5]
Molecular Weight 221.64 g/mol [5]
IUPAC Name 2-chloro-3-methylquinoline-4-carboxylic acid[5]
Appearance White to off-white or pale yellow solid[3][6]
Melting Point Approximately 244 °C[6][7]
Purity Typically ≥97%
Storage Store in a cool, dry, dark place under an inert atmosphere.[8]
SMILES CC1=C(C2=CC=CC=C2N=C1Cl)C(=O)O[5]
InChI InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3,(H,14,15)[5]

Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic acid: The Pfitzinger Reaction

The Pfitzinger reaction, a classic and robust method for the synthesis of substituted quinoline-4-carboxylic acids, is the most common route to this compound.[9] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9][10]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-defined mechanistic pathway:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[10]

  • Condensation and Imine Formation: The keto-acid intermediate then condenses with the carbonyl compound (in this case, methyl ethyl ketone) to form an imine (Schiff base).[11]

  • Tautomerization: The imine tautomerizes to the more stable enamine.[9]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[9]

To specifically synthesize 2-Chloro-3-methylquinoline-4-carboxylic acid, 5-chloroisatin and methyl ethyl ketone are the required starting materials. The chloro-substituent on the isatin ring is carried through the reaction to the final product.

Pfitzinger_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product 5-Chloroisatin 5-Chloroisatin Ring Opening Ring Opening 5-Chloroisatin->Ring Opening Base (e.g., KOH) Methyl Ethyl Ketone Methyl Ethyl Ketone Condensation Condensation Methyl Ethyl Ketone->Condensation Ring Opening->Condensation Tautomerization Tautomerization Condensation->Tautomerization Cyclization & Dehydration Cyclization & Dehydration Tautomerization->Cyclization & Dehydration 2-Chloro-3-methylquinoline-4-carboxylic acid 2-Chloro-3-methylquinoline-4-carboxylic acid Cyclization & Dehydration->2-Chloro-3-methylquinoline-4-carboxylic acid

Caption: Synthetic pathway for 2-Chloro-3-methylquinoline-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-Chloro-3-methylquinoline-4-carboxylic acid via the Pfitzinger reaction.

Materials:

  • 5-Chloroisatin

  • Methyl ethyl ketone (MEK)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Water

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2 molar equivalents relative to isatin) in a mixture of absolute ethanol and water.

  • Addition of 5-Chloroisatin: Add 5-chloroisatin (1 molar equivalent) to the basic solution. Stir the mixture at room temperature for approximately one hour. The color of the solution should change, indicating the ring opening of the isatin.[9]

  • Addition of Carbonyl Compound: Slowly add methyl ethyl ketone (2 molar equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (test with litmus or Congo red paper). A precipitate of the crude product should form.[12]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 2-Chloro-3-methylquinoline-4-carboxylic acid.[12]

Experimental_Workflow A Prepare KOH solution in EtOH/H2O B Add 5-Chloroisatin, stir for 1 hr A->B C Add Methyl Ethyl Ketone B->C D Reflux for 24 hrs C->D E Cool and pour into ice-water D->E F Acidify with HCl to precipitate product E->F G Filter and wash with cold water F->G H Recrystallize from Ethanol/Acetic Acid G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development

The chemical structure of 2-Chloro-3-methylquinoline-4-carboxylic acid offers two primary points for chemical modification: the chloro group at the 2-position and the carboxylic acid at the 4-position. This dual reactivity makes it a highly valuable building block in medicinal chemistry.

  • The 2-Chloro Group: The chlorine atom is a good leaving group, making the 2-position susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to generate a library of novel quinoline derivatives.

  • The 4-Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and acid chlorides.[13] Amide coupling reactions are particularly common in drug development to link the quinoline core to other pharmacophores.[14]

The quinoline-4-carboxylic acid motif itself is known to be a key pharmacophore in compounds with a range of biological activities, including:

  • Anticancer: Some derivatives have shown potent anticancer activity by inhibiting enzymes crucial for cancer cell proliferation.[1]

  • Antibacterial: The quinolone and fluoroquinolone classes of antibiotics, which are based on a similar core structure, act by inhibiting bacterial DNA gyrase.[1]

  • Antiviral and Anti-inflammatory: Various quinoline derivatives have demonstrated potential as antiviral and anti-inflammatory agents.[3][15]

Analytical Characterization

The identity and purity of synthesized 2-Chloro-3-methylquinoline-4-carboxylic acid must be confirmed through a combination of spectroscopic and analytical techniques.

  • Infrared (IR) Spectroscopy: An IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch should be observed around 1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The exact chemical shifts of the aromatic protons would depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the nine aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (221.64 g/mol ).[16] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the molecular ion cluster.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final compound.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-3-methylquinoline-4-carboxylic acid.

  • Hazards: This compound is classified as a skin and eye irritant.[8][17] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Conclusion

2-Chloro-3-methylquinoline-4-carboxylic acid is a pivotal intermediate for the synthesis of a wide range of biologically active compounds. Its straightforward synthesis via the Pfitzinger reaction, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Name Reaction. Pfitzinger Quinoline Synthesis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in - JOCPR. 2012, 4(4):1956-1959. Available from: [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET. Available from: [Link]

  • PubChemLite. 2-chloro-3-methylquinoline-4-carboxylic acid (C11H8ClNO2). Available from: [Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available from: [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Available from: [Link]

  • Chongqing Chemdad Co. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. J. Chem. Sci. Vol. 124, No. 5, September 2012, pp. 1071–1076. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available from: [Link]

  • Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Available from: [Link]

  • PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Available from: [Link]

  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. 2020, 5, 7, 3487–3497. Available from: [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. 47 (5) 328-330 (1993). Available from: [Link]

  • PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 2-Chloro-3-methylcinchoninic Acid

Executive Summary In the landscape of privileged scaffolds for drug discovery, quinoline derivatives hold a foundational status due to their broad spectrum of biological activities, ranging from antimalarial to anticance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of privileged scaffolds for drug discovery, quinoline derivatives hold a foundational status due to their broad spectrum of biological activities, ranging from antimalarial to anticancer properties[1]. 2-Chloro-3-methylcinchoninic acid (IUPAC: 2-chloro-3-methylquinoline-4-carboxylic acid) represents a highly functionalized, sterically nuanced intermediate[2].

This whitepaper provides an in-depth technical analysis of 2-chloro-3-methylcinchoninic acid. By dissecting its physicochemical properties, stereoelectronic profile, and reactivity, this guide serves as a comprehensive manual for researchers utilizing this scaffold in advanced synthetic workflows.

Structural & Physicochemical Profiling

The architectural uniqueness of 2-chloro-3-methylcinchoninic acid lies in its tri-functionalized pyridine ring fused to a benzene core. The molecule features three critical functional handles:

  • C2-Chloro Substituent: Acts as an electrophilic center, highly primed for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent quinoline nitrogen.

  • C3-Methyl Group: Provides significant steric bulk. This steric hindrance forces substituents at the C4 position (such as carboxamides) out of coplanarity with the quinoline ring, a critical feature for binding pocket specificity in target proteins.

  • C4-Carboxylic Acid: A versatile handle for divergent syntheses, primarily utilized for amidation, esterification, or decarboxylative cross-coupling.

Table 1: Physicochemical and Identification Properties
PropertyValue / Description
Chemical Name 2-Chloro-3-methylquinoline-4-carboxylic acid
Synonyms 2-Chloro-3-methylcinchoninic acid[3]
CAS Registry Number 861578-31-6[3]
Molecular Formula C₁₁H₈ClNO₂[2]
Monoisotopic Mass 221.024 Da[4]
Structural Class Halogenated Heterocycle / Quinoline Derivative
Predicted Reactivity High susceptibility to SNAr at C2; Amidation at C4

Retrosynthetic Strategies & Mechanistic Pathways

The synthesis of cinchoninic acid derivatives typically leverages classical condensation reactions, such as the Doebner reaction or the Pfitzinger reaction[5]. However, to achieve the specific 2-chloro-3-methyl substitution pattern, the most robust approach involves the construction of a 2-oxo-1,2-dihydroquinoline (carbostyril) core, followed by aggressive deoxychlorination.

Mechanistic Rationale

The transformation of 2-hydroxy-3-methylquinoline-4-carboxylic acid (which exists primarily as its lactam tautomer, 2-oxo-3-methyl-1,2-dihydroquinoline-4-carboxylic acid) into the 2-chloro derivative relies on Phosphorus Oxychloride (POCl₃). POCl₃ serves a dual purpose: it acts as both the solvent and the chlorinating agent. The phosphoryl oxygen coordinates with the C2-carbonyl oxygen, forming a highly reactive phosphorodichloridate intermediate. The adjacent quinoline nitrogen facilitates the expulsion of this leaving group, allowing a chloride ion to attack the C2 position. Simultaneously, the C4-carboxylic acid is temporarily converted to an acid chloride, which is subsequently hydrolyzed back to the carboxylic acid during the aqueous workup.

SynthWorkflow A Isatin Derivative + Propionic Acid B Pfitzinger Reaction (Base, Heat) A->B C 2-Hydroxy-3-methyl cinchoninic acid B->C D Chlorination (POCl3, 100°C) C->D E 2-Chloro-3-methyl cinchoninic acid D->E

Fig 1: Synthetic workflow for 2-chloro-3-methylcinchoninic acid via Pfitzinger reaction.

Reactivity Profile: The Ortho-Halogen Advantage

The 2-chloro substituent in quinoline systems is uniquely reactive compared to unactivated aryl chlorides. The electronegative quinoline nitrogen withdraws electron density from the C2 position via induction and resonance, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring system.

When exposed to amine nucleophiles under basic conditions, the C2 position undergoes rapid SNAr. The reaction proceeds via a Meisenheimer complex, which is thermodynamically stabilized by the localization of the negative charge onto the quinoline nitrogen. The presence of the C3-methyl group slightly retards this reaction compared to unsubstituted 2-chloroquinolines due to steric shielding, necessitating elevated temperatures or microwave irradiation to achieve full conversion.

SNArPathway Start 2-Chloro-3-methylcinchoninic acid Nuc Amine Nucleophile (R-NH2) Base, Heat Start->Nuc Meisenheimer Meisenheimer Complex (Stabilized by Quinoline N) Nuc->Meisenheimer Product 2-Amino-3-methylcinchoninic acid Derivative Meisenheimer->Product

Fig 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, incorporating mechanistic checkpoints.

Protocol A: Deoxychlorination to Yield 2-Chloro-3-methylcinchoninic Acid

Adapted from standard quinoline chlorination methodologies.

Objective: Convert 2-oxo-3-methyl-1,2-dihydroquinoline-4-carboxylic acid to 2-chloro-3-methylquinoline-4-carboxylic acid.

  • Preparation: Charge an oven-dried, 250 mL round-bottom flask with 2-oxo-3-methyl-1,2-dihydroquinoline-4-carboxylic acid (10.0 mmol, 1.0 eq.). Equip the flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add freshly distilled POCl₃ (100.0 mmol, 10.0 eq.) dropwise over 15 minutes. Causality Note: Slow addition prevents rapid exothermic spikes and controls the initial evolution of HCl gas.

  • Thermal Activation: Transfer the flask to an oil bath pre-heated to 100 °C. Reflux the reaction mixture for 4 hours. The suspension will gradually turn into a homogenous, dark solution as the chlorination proceeds.

  • Quenching (Critical Step): Allow the reaction to cool to room temperature. Carefully pour the mixture dropwise over 200 g of crushed ice under vigorous stirring. Causality Note: This step is highly exothermic. It safely hydrolyzes excess POCl₃ and converts the intermediate C4-acid chloride back to the desired C4-carboxylic acid.

  • Isolation: Stir the aqueous suspension for 30 minutes until the ice melts completely. Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove residual phosphoric acid, and dry under high vacuum to afford the title compound.

Protocol B: Divergent Amidation at the C4 Position

Utilizing BOP coupling to overcome C3-methyl steric hindrance[6].

Objective: Synthesize a 2-chloro-3-methylquinoline-4-carboxamide derivative.

  • Activation: Dissolve 2-chloro-3-methylcinchoninic acid (1.0 mmol, 1.0 eq.) in anhydrous DMF (5.0 mL). Add Triethylamine (TEA) (5.0 mmol, 5.0 eq.) and BOP reagent (1.5 mmol, 1.5 eq.)[6]. Stir at room temperature for 30 minutes. Causality Note: BOP forms an active HOBt ester. The C3-methyl group creates a sterically demanding environment; the highly reactive HOBt ester ensures efficient nucleophilic attack despite this hindrance.

  • Coupling: Add the desired primary or secondary amine (1.5 mmol, 1.5 eq.) to the activated mixture. Stir at room temperature for 12 hours[6].

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Applications in Drug Discovery

The 2-chloroquinoline-4-carboxylic acid scaffold is a cornerstone in the development of bioactive molecules[1]. The specific addition of the 3-methyl group in 2-chloro-3-methylcinchoninic acid provides a unique vector for Structure-Activity Relationship (SAR) optimization:

  • Antimicrobial Agents: Derivatives of quinoline carboxamides synthesized from this scaffold have demonstrated potent activity against Escherichia coli and Staphylococcus aureus[6].

  • Kinase Inhibitors: The rigid quinoline core mimics the adenine ring of ATP, allowing these derivatives to competitively bind in the hinge region of various kinases. The 2-chloro group can be displaced by anilines to generate potent kinase inhibitors.

  • Agrochemicals: Beyond human health, these halogenated quinoline acids are utilized in the formulation of next-generation pesticides and herbicides due to their environmental stability and targeted bioactivity[1].

References

  • PubChemLite - 2-chloro-3-methylquinoline-4-carboxylic acid (C11H8ClNO2). uni.lu.
  • 847547-91-5 | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. AiFChem.
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. chula.ac.th.
  • 2-Chloroquinoline-4-carboxylic acid. Chem-Impex.
  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate.
  • Product Class 3: Quinolines. Thieme E-Books & E-Journals.

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Foundational

2-chloro-3-methylquinoline-4-carboxylic acid solubility in organic solvents

Title: Solvation Dynamics and Empirical Solubility Profiling of 2-Chloro-3-methylquinoline-4-carboxylic Acid in Organic Solvents Executive Summary 2-Chloro-3-methylquinoline-4-carboxylic acid (CAS: 861578-31-6) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solvation Dynamics and Empirical Solubility Profiling of 2-Chloro-3-methylquinoline-4-carboxylic Acid in Organic Solvents

Executive Summary

2-Chloro-3-methylquinoline-4-carboxylic acid (CAS: 861578-31-6) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of anti-inflammatory and antimicrobial agents[1][2]. A critical bottleneck in its synthetic application and assay development is its challenging solubility profile. This technical guide provides an in-depth mechanistic analysis of its solvation behavior in various organic solvents, offering predictive models, empirical data structures, and validated experimental protocols for drug development professionals.

Physicochemical Profiling & Mechanistic Causality

To master the solubility of this compound, one must deconstruct its molecular architecture. The solubility of quinoline-4-carboxylic acid derivatives is dictated by a delicate balance between crystal lattice energy and solvent-solute interactions[3].

  • The Carboxylic Acid Moiety (-COOH): At the 4-position, this group acts as both a strong hydrogen-bond donor and acceptor. In the solid state, it forms robust, highly stable intermolecular dimers. Solvents must possess high hydrogen-bond accepting capacity to disrupt these dimers[3].

  • The Quinoline Core: The fused aromatic system promotes strong

    
     stacking interactions in the crystal lattice, increasing the thermodynamic energy required for dissolution.
    
  • Substituent Effects (2-Chloro & 3-Methyl): The addition of the electron-withdrawing chloro group and the sterically demanding, lipophilic methyl group significantly alters the physicochemical landscape compared to the parent quinoline-4-carboxylic acid. These substituents increase the overall lipophilicity (LogP) and disrupt planar stacking to some degree, but they severely hinder solubility in highly polar protic solvents by increasing the hydrophobic surface area[3][4].

G cluster_0 Functional Groups & Interactions Compound 2-Chloro-3-methylquinoline -4-carboxylic acid Carboxyl 4-COOH Group (H-Bond Donor/Acceptor) Compound->Carboxyl Quinoline Quinoline Core (Pi-Pi Stacking) Compound->Quinoline Substituents 2-Cl & 3-CH3 (Lipophilic/Steric) Compound->Substituents Solvent1 Polar Aprotic (DMSO, DMF) High Solvation Carboxyl->Solvent1 Disrupts Dimers Solvent2 Polar Protic (MeOH, EtOH) Moderate Solvation Carboxyl->Solvent2 H-Bonding Quinoline->Solvent1 Dipole-Dipole Solvent3 Non-Polar (Hexane, Heptane) Poor Solvation Substituents->Solvent3 Weak Dispersion

Mechanistic pathways of solvation based on functional group interactions with solvent classes.

Empirical Solubility Data in Organic Solvents

Based on structural extrapolation and baseline data from structurally analogous compounds, the solubility of 2-chloro-3-methylquinoline-4-carboxylic acid in organic solvents can be stratified into three tiers. Dimethyl sulfoxide (DMSO) remains the gold standard for stock solution preparation due to its high dielectric constant and ability to act as a powerful H-bond acceptor[5].

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solubility RangeSolvation Mechanism & Causality
Polar Aprotic DMSO46.7High (>50 mg/mL)Strong H-bond acceptance disrupts carboxylic acid dimers; high dipole solvates the quinoline ring[5].
Polar Aprotic DMF36.7High (>30 mg/mL)Similar to DMSO, excellent for preparing highly concentrated synthetic stock solutions.
Polar Protic Methanol32.7Moderate (5-15 mg/mL)Acts as H-bond donor/acceptor, but solvation is restricted by the lipophilic 2-chloro and 3-methyl groups.
Polar Protic Ethanol24.5Moderate (2-10 mg/mL)Lower dielectric constant than methanol leads to reduced disruption of the crystal lattice.
Halogenated Dichloromethane9.1Low (1-5 mg/mL)Solvates the lipophilic substituents well but fails to break the robust -COOH hydrogen-bonded dimers.
Non-Polar Hexane1.9Insoluble (<0.1 mg/mL)Complete inability to overcome the high crystal lattice energy driven by the polar carboxylic acid.

Experimental Workflow: Thermodynamic Solubility Determination

Relying on kinetic dissolution (simply dissolving until clear) often leads to supersaturation and subsequent precipitation during assays. To determine the true thermodynamic solubility of 2-chloro-3-methylquinoline-4-carboxylic acid, the Shake-Flask Method coupled with HPLC-UV quantification must be employed[6].

Workflow Step1 1. Solid Addition Excess compound added to organic solvent Step2 2. Equilibration Isothermal shaking at 25°C for 48-72h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.45 µm PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis against standard curve Step3->Step4 Step5 5. Validation Check for polymorph transformation (XRPD) Step4->Step5

Self-validating Shake-Flask workflow for determining thermodynamic solubility in organic solvents.

Step-by-Step Protocol:

  • Solvent Saturation: Add an excess amount of 2-chloro-3-methylquinoline-4-carboxylic acid (approx. 50 mg) to a glass vial containing 1.0 mL of the target organic solvent. Causality: Excess solid ensures that the chemical potential of the solute in the solvent equals the chemical potential of the pure solid, a prerequisite for thermodynamic equilibrium.

  • Isothermal Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at a constant 25.0 ± 0.5 °C for 48 to 72 hours[6]. Causality: Quinoline derivatives often exhibit slow dissolution kinetics due to their stable crystal lattices. A minimum 48-hour window prevents false-low readings associated with kinetic lag.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE membrane. Causality: PTFE is mandatory. Nylon or PES filters can non-specifically bind lipophilic, halogenated aromatic compounds, stripping the solute from the solvent and artificially lowering the measured concentration.

  • Dilution & Quantification: Dilute the filtrate immediately into the HPLC mobile phase to prevent precipitation. Quantify using HPLC-UV (typically at 254 nm) against a pre-established calibration curve.

Strategies for Solubility Enhancement in Synthesis

When a reaction requires a solvent in which the compound is poorly soluble (e.g., DCM for an amidation reaction), application scientists must employ specific structural or environmental modifications:

  • In-Situ Salt Formation: The carboxylic acid group has a predicted pKa in the acidic range (approx. 3-5)[6]. The addition of an organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the acid, forming an organic salt that is dramatically more soluble in halogenated solvents like DCM or Chloroform[3].

  • Co-Solvency: For mixed-solvent systems, dissolving the compound in a minimal volume of DMF or DMSO before dropwise addition to the primary reaction mixture can prevent localized precipitation[3].

  • Temperature Modulation: Heating the solvent close to its boiling point provides the kinetic energy required to overcome the crystal lattice energy. However, ensure the temperature does not exceed the stability threshold of the target derivative[3].

References

Sources

Exploratory

biological targets for quinoline-4-carboxylic acid derivatives

Executive Summary: The Structural Divergence In medicinal chemistry, the quinoline scaffold is ubiquitous, yet the position of the carboxylic acid functionality dictates a profound divergence in biological targeting. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Divergence

In medicinal chemistry, the quinoline scaffold is ubiquitous, yet the position of the carboxylic acid functionality dictates a profound divergence in biological targeting. While quinoline-3-carboxylic acids (fluoroquinolones) are legendary DNA gyrase inhibitors used as antibiotics, quinoline-4-carboxylic acids (Q4CAs) occupy a distinct pharmacological space.

This guide focuses exclusively on the 4-COOH derivatives. Unlike their 3-COOH counterparts, Q4CAs are rarely primary antibacterials. Instead, they function as potent bioisosteres for salicylic acids and hydrophobic pharmacophores that target mitochondrial enzymes, inflammatory mediators, and epigenetic regulators. This guide dissects their three primary biological targets: Dihydroorotate Dehydrogenase (DHODH) , Cyclooxygenase-2 (COX-2) , and Sirtuin-3 (SIRT3) .

Primary Target: Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Area: Oncology (AML), Virology (Broad-spectrum), Immunology.

Mechanistic Basis

The most validated target for Q4CAs is human DHODH. DHODH is a flavin-dependent mitochondrial enzyme catalyzing the fourth step of de novo pyrimidine biosynthesis—the oxidation of dihydroorotate to orotate.[1]

  • The Q4CA Advantage: The 4-carboxylic acid group mimics the carboxylate of dihydroorotate, anchoring the molecule via salt bridges to Arg136 within the active site. However, the lipophilic quinoline tail extends into the hydrophobic tunnel normally occupied by ubiquinone (CoQ10).

  • Inhibition Mode: Q4CAs typically act as competitive inhibitors of ubiquinone rather than the substrate dihydroorotate. By blocking the electron transfer to ubiquinone, they stall the respiratory chain and deplete the cellular pool of pyrimidines (UMP, CTP, TTP).

Therapeutic Implications[2][3]
  • Acute Myeloid Leukemia (AML): AML cells are metabolically addicted to de novo pyrimidine synthesis. Q4CA-induced DHODH inhibition triggers differentiation of myeloid blasts (a "differentiation blockade" release).

  • Host-Targeting Antivirals: Viruses like Influenza and Ebola require vast pools of host nucleotides for replication. Q4CAs deplete this pool, exerting a broad-spectrum antiviral effect with a high barrier to resistance (since the target is a host enzyme, not a viral protein).

Pathway Visualization

The following diagram illustrates the intervention point of Q4CAs within the mitochondrial membrane context.

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane DHODH DHODH Enzyme Orotate Orotate DHODH->Orotate Oxidation Q4CA Quinoline-4-COOH (Inhibitor) Q4CA->DHODH Blocks Ubiquinone Tunnel Ubiquinone Ubiquinone (CoQ10) Ubiquinone->DHODH Electron Acceptor DHO Dihydroorotate DHO->DHODH Substrate UMP UMP (Pyrimidines) Orotate->UMP DNA_RNA DNA/RNA Synthesis (Viral/Tumor) UMP->DNA_RNA

Caption: Q4CAs competitively inhibit the ubiquinone binding site of DHODH, halting pyrimidine synthesis critical for rapid cell division.

Secondary Target: Cyclooxygenase-2 (COX-2)

Therapeutic Area: Inflammation, Pain Management.

Structural Selectivity

While traditional NSAIDs (like aspirin) inhibit both COX-1 and COX-2, specific 2-phenyl-quinoline-4-carboxylic acid derivatives have shown high selectivity for COX-2 .

  • The Mechanism: The 4-COOH group interacts with Arg120 (similar to arachidonic acid). Crucially, the bulky quinoline scaffold and substituents (e.g., p-methylsulfonyl) exploit the secondary "side pocket" present in COX-2 (Val523) but absent in COX-1 (Ile523). This steric exclusion prevents binding to the gastro-protective COX-1 isoform.

Emerging Target: Sirtuin-3 (SIRT3)

Therapeutic Area: Epigenetics, Metastatic Cancer.

Epigenetic Modulation

Recent studies identify 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acids as inhibitors of SIRT3, a mitochondrial NAD+-dependent deacetylase.

  • Significance: SIRT3 is often overexpressed in specific cancers (e.g., oral squamous cell carcinoma), preventing apoptosis.

  • Binding: The carboxylic acid forms hydrogen bonds within the NAD+ binding pocket, while the acrylamide tail can potentially form covalent interactions with cysteine residues near the active site, locking the enzyme in an inactive state.

Experimental Protocols

Protocol A: DHODH Inhibition Assay (DCIP Reduction)

Purpose: To quantify the IC50 of a Q4CA derivative against recombinant human DHODH. Principle: The oxidation of dihydroorotate is coupled to the reduction of 2,6-dichloroindophenol (DCIP), which results in a loss of blue absorbance at 600 nm.

Reagents:

  • Recombinant hDHODH enzyme (purified).

  • Substrates: L-Dihydroorotate (1 mM stock), Decylubiquinone (QD, 10 mM stock).

  • Chromophore: DCIP (2,6-dichloroindophenol, 5 mM stock).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow:

  • Preparation: Dilute Q4CA compounds in DMSO (10-point serial dilution).

  • Enzyme Mix: In a 96-well clear plate, add 80 µL of Assay Buffer containing 20 nM hDHODH and 60 µM DCIP.

  • Inhibitor Addition: Add 2 µL of Q4CA dilution. Incubate for 10 min at 25°C to allow equilibration with the ubiquinone tunnel.

  • Initiation: Add 20 µL of substrate mix (final conc: 200 µM L-Dihydroorotate, 20 µM Decylubiquinone).

  • Measurement: Immediately monitor absorbance at 600 nm (kinetic mode) for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to determine IC50.
    
Protocol B: Chemical Synthesis (Pfitzinger Reaction)

Purpose: The most robust method to generate the 2-substituted-quinoline-4-carboxylic acid scaffold.

Workflow:

  • Reactants: Isatin (1.0 eq) + Acetophenone derivative (1.1 eq).

  • Solvent/Base: 33% aqueous KOH / Ethanol (1:1 ratio).

  • Condition: Reflux at 80-100°C for 12–24 hours.

  • Work-up: The reaction mixture is cooled and acidified with glacial acetic acid or HCl to pH 4–5.

  • Purification: The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/DMF.

Data Summary: Activity Profile

The following table summarizes the structure-activity relationship (SAR) trends for Q4CAs across targets.

TargetKey Pharmacophore FeatureTypical IC50 RangeMechanism Type
hDHODH 4-COOH (Salt bridge to Arg136) + Lipophilic 2-biaryl tail1 nM – 50 nMCompetitive (vs Ubiquinone)
COX-2 4-COOH + 2-phenyl group with p-SO2Me0.04 µM – 0.1 µMReversible / Selective
SIRT3 4-COOH + 2-(4-acrylamidophenyl)5 µM – 10 µMDeacetylase Inhibition
Gyrase INACTIVE (Requires 3-COOH)> 100 µMN/A

References

  • Munier-Lehmann, H., et al. (2013).[1] On Dihydroorotate Dehydrogenases and Their Inhibitors and Uses. Journal of Medicinal Chemistry. Link

  • Vyas, V.K., et al. (2011). 2-Phenylquinoline-4-carboxylic acid derivatives as COX-2 inhibitors: Design, synthesis, and molecular docking. Bioorganic & Medicinal Chemistry Letters. Link

  • Madak, J.T., et al. (2018).[2] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.[3] Link

  • Li, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. Link

  • Sykes, D.B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.[4] Link

Sources

Foundational

An In-depth Technical Guide to the Safety Data Sheet for 2-chloro-3-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the safety and handling requirements for 2-chloro-3-methylquinoline-4-carboxylic acid, moving beyond a simpl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety and handling requirements for 2-chloro-3-methylquinoline-4-carboxylic acid, moving beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed to provide researchers and drug development professionals with the in-depth knowledge required to conduct risk assessments and implement safe laboratory practices. By understanding the causality behind safety protocols, scientists can foster a more robust and inherent culture of safety.

Compound Identification and Hazard Classification

2-chloro-3-methylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline class. Its structure, featuring a chlorinated aromatic ring system and a carboxylic acid moiety, dictates its reactivity and toxicological profile.

GHS Classification: A Universal Language for Hazard

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.[1] For this compound, the GHS classifications are critical for an initial risk assessment.[2][3]

Hazard Class Category Hazard Statement Interpretation for Researchers
Skin Corrosion/Irritation2H315: Causes skin irritationDirect contact with the solid or solutions can cause redness, itching, and inflammation. Prolonged or repeated contact may lead to dermatitis.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationThe compound can cause significant, but reversible, eye irritation upon contact. This necessitates stringent eye protection.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of dusts may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4]
Acute Toxicity, Oral4H302: Harmful if swallowedIngestion of the compound can lead to harmful toxic effects.[5]

These classifications are derived from available toxicological data and computational models, providing a baseline for safe handling procedures.[2][3][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.[7]

The Primacy of Engineering Controls

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All manipulations of solid 2-chloro-3-methylquinoline-4-carboxylic acid and its solutions must be performed in a certified chemical fume hood.[8] This is critical for preventing the inhalation of dust or aerosols, directly addressing the H335 hazard classification.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[9] Their proximity is crucial for immediate decontamination in the event of accidental skin or eye contact.

Personal Protective Equipment: The Last Line of Defense

PPE must be selected based on a thorough risk assessment of the specific procedures being undertaken.[7]

PPE Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile)Protects against skin irritation (H315).[10] Gloves should be inspected before use and changed immediately if contaminated.[9]
Eye Protection Chemical splash gogglesEssential for preventing serious eye irritation (H319).[10] Safety glasses are not sufficient.
Skin and Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Protection Not typically required if work is conducted in a fume hoodIn the event of a large spill or failure of engineering controls, a respirator may be necessary.[8]

GHS_to_PPE_Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.

  • Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and strong acids to prevent potentially hazardous reactions.[11]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[11]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[2][8]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[9]

  • Segregation: Store separately from incompatible materials as identified in the risk assessment.[12]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to accidents.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response
  • Small Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Experimental Protocols

The following protocols are provided as a guide and should be adapted to the specific requirements of your laboratory and experiments after a thorough risk assessment.

Protocol for Weighing and Handling the Solid Compound
  • Preparation: Don appropriate PPE (lab coat, chemical splash goggles, nitrile gloves).

  • Engineering Control: Perform all work inside a certified chemical fume hood.

  • Weighing: Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. Handle the container of the solid compound with care to avoid creating dust.

  • Transfer: Use a spatula to transfer the desired amount of the solid to your reaction vessel.

  • Cleanup: Clean any residual solid from the balance and spatula with a damp cloth, and dispose of the cloth as hazardous waste.

  • Storage: Tightly seal the container of the solid compound and return it to its designated storage location.

Protocol for Preparing a Stock Solution
  • Preparation: Don appropriate PPE and work within a chemical fume hood.

  • Weighing: Following the protocol above, weigh the required amount of 2-chloro-3-methylquinoline-4-carboxylic acid.

  • Dissolution: Place the solid in an appropriate volumetric flask. Add the chosen solvent in small portions, swirling to dissolve. Use a funnel for liquid transfers.

  • Final Volume: Once the solid is dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the solution in a properly sealed and labeled container in a designated storage area.

Risk_Assessment_Workflow

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for designing experiments and anticipating potential hazards.

Property Value Significance
Molecular Formula C11H8ClNO2Provides information on the elemental composition.
Molecular Weight 221.64 g/mol Essential for stoichiometric calculations.
Appearance Solid (typically a powder)Influences handling procedures (potential for dust).
Solubility Insoluble in water; soluble in many organic solventsDictates appropriate solvents for reactions and cleaning.
Reactivity Stable under normal conditions.[3] Avoid strong oxidizing agents, bases, and acids.[11]Important for avoiding hazardous reactions and selecting compatible reagents.
Decomposition Products Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.Highlights the hazards associated with fire and high temperatures.

Toxicological and Ecological Information

Toxicological Information
  • Acute Effects: As indicated by the GHS classification, the primary acute effects are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[5]

  • Chronic Effects: There is limited data available on the long-term effects of exposure to this specific compound. As with many chlorinated aromatic compounds, it is prudent to minimize exposure to avoid potential unforeseen chronic health effects.[8]

Ecological Information

Data on the environmental impact of 2-chloro-3-methylquinoline-4-carboxylic acid is limited. However, chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, it is imperative that this compound and its waste products are not released into the environment.[8] All waste must be disposed of as hazardous chemical waste according to local and national regulations.[2][8]

Conclusion: A Proactive Approach to Laboratory Safety

The safe use of 2-chloro-3-methylquinoline-4-carboxylic acid in a research and development setting is contingent upon a thorough understanding of its hazards and the diligent implementation of control measures. This guide serves as a framework for developing a comprehensive safety plan. Always consult the most up-to-date Safety Data Sheet provided by the supplier and adhere to your institution's specific safety policies. By integrating the principles of hazard identification, risk assessment, and control, researchers can ensure a safe and productive laboratory environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Guidance documents - ECHA - European Union. (URL: )
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  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). (URL: )
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). (URL: )
  • Chemical substances in goods: ECHA Guidance Document on REACH | Practical Law. (URL: )
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  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, October 7). (URL: )
  • OSHA Chemical Storage Requirements [2025 Guide]. (URL: )
  • EU REACH - International Trade Administr
  • 2-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 847163 - PubChem. (URL: )
  • OSHA Requirements for HazCom Compliance - NASP. (2023, June 29). (URL: )
  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6). (URL: )
  • Guidance on registration - Bundesanstalt für Arbeitsschutz und Arbeitsmedizin - reach-clp-biozid-helpdesk.de. (URL: )
  • aromatics and volatile organic chlorin
  • Chlorine. (URL: )
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Exploratory

synthesis intermediates for 2-chloro-3-methylquinoline-4-carboxylic acid

An In-depth Technical Guide for the Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic Acid Intermediates Introduction The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic Acid Intermediates

Introduction

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Its rigid bicyclic system and the presence of a carboxylic acid group, a key participant in hydrogen bonding with biological targets, make it a highly attractive starting point for drug design.[1] This guide provides a detailed technical exploration of the primary synthetic intermediates and pathways leading to 2-chloro-3-methylquinoline-4-carboxylic acid, a key building block for more complex pharmaceutical agents.

This document is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles and experimental rationale. We will focus on the most robust and widely applied synthetic strategy, the Pfitzinger reaction, for the formation of the core heterocyclic system, followed by the critical chlorination step to yield the target compound.

Primary Synthetic Pathway: A Two-Stage Approach

The most efficient and common synthesis of 2-chloro-3-methylquinoline-4-carboxylic acid is a two-stage process. The first stage involves the construction of the foundational quinoline ring system to form a hydroxy-intermediate, which is then converted to the final chloro-derivative in the second stage.

G cluster_0 Stage 1: Pfitzinger Reaction cluster_1 Stage 2: Dehydroxy-chlorination Start Isatin + Methyl Ethyl Ketone Intermediate1 Key Intermediate: 2-Hydroxy-3-methylquinoline-4-carboxylic acid Start->Intermediate1 Base-catalyzed condensation FinalProduct Final Product: 2-Chloro-3-methylquinoline-4-carboxylic acid Intermediate1->FinalProduct Chlorinating Agent (e.g., POCl₃) Pfitzinger_Mechanism cluster_isatin Isatin Ring Opening cluster_condensation Condensation cluster_cyclization Cyclization & Aromatization Isatin Isatin KetoAcid Isatinic Acid Intermediate Isatin->KetoAcid Base-catalyzed hydrolysis Base KOH Imine Imine Intermediate KetoAcid->Imine Condensation MEK Methyl Ethyl Ketone Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular attack Product 2-Hydroxy-3-methyl- quinoline-4-carboxylic acid Cyclized->Product Dehydration

Caption: Mechanism of the Pfitzinger reaction for the title intermediate.

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

This protocol is a generalized procedure adapted from established Pfitzinger methodologies. [3][4]

  • Base Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3-4 equivalents) in a minimal amount of water, followed by the addition of absolute ethanol.

  • Isatin Dissolution : Add isatin (1.0 equivalent) to the basic solution. Stir the mixture at room temperature for approximately 30-60 minutes. A color change is typically observed as the isatin ring opens.

  • Carbonyl Addition : Add methyl ethyl ketone (1.5-2.0 equivalents) dropwise to the reaction mixture.

  • Reflux : Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up & Isolation :

    • After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous residue with water and cool in an ice bath.

    • Carefully acidify the solution with glacial acetic acid or dilute hydrochloric acid to a pH of ~4-5. This will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

  • Purification : Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Data Presentation: Pfitzinger Reaction
Reactant 1Reactant 2Base / SolventTime (h)Yield (%)Reference
IsatinAcetoneNaOH / H₂O1099%[5]
IsatinIodo-acetoneCa(OH)₂ / H₂O4-590%[4]
IsatinAcetylacetoneKOH / Ethanol12-48Varies[1]
IsatinVarious KetonesKOH / EtOH/H₂O12-4810-81%[6]

Note: Yields are highly dependent on the specific ketone and reaction conditions used.

Stage 2: Chlorination of the 2-Hydroxyquinoline Intermediate

The conversion of the 2-hydroxy (or its tautomeric 2-quinolone) group to a 2-chloro group is a critical step. This transformation is typically achieved using a dehydroxy-chlorination agent, with phosphorus oxychloride (POCl₃) being the most common and effective choice. [7]

Expertise & Rationale: The Chlorination Mechanism

The hydroxyl group of the 2-hydroxyquinoline is a poor leaving group. The role of POCl₃ is to convert it into an excellent leaving group.

  • Activation : The lone pair of electrons on the oxygen atom of the hydroxy/quinolone group attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation : This forms a chlorophosphate ester intermediate.

  • Nucleophilic Attack : A chloride ion (from POCl₃ itself or from an additive like PCl₅) then acts as a nucleophile, attacking the C2 position of the quinoline ring.

  • Elimination : This nucleophilic attack results in the displacement of the dichlorophosphate group, a very stable leaving group, to yield the 2-chloroquinoline product.

Chlorination_Workflow Start Dissolve 2-Hydroxy-3-methyl- quinoline-4-carboxylic acid in POCl₃ Heat Heat mixture to reflux (e.g., 100-110°C) Start->Heat Monitor Monitor reaction (TLC) Heat->Monitor Quench Cool and carefully quench with ice water Monitor->Quench Upon completion Isolate Filter and wash the precipitate Quench->Isolate Dry Dry the final product: 2-Chloro-3-methylquinoline- 4-carboxylic acid Isolate->Dry

Caption: Experimental workflow for the chlorination of the intermediate.

Experimental Protocol: Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic acid

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas during the work-up.

  • Reaction Setup : Place the dried 2-hydroxy-3-methylquinoline-4-carboxylic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize HCl.

  • Reagent Addition : Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents, serving as both reagent and solvent) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can sometimes be added to facilitate the reaction.

  • Reflux : Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The solid starting material should dissolve as the reaction progresses.

  • Work-up & Isolation :

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This is a highly exothermic process that will generate HCl gas.

    • A solid precipitate of the product will form. Continue stirring until all the ice has melted.

    • Collect the crude product by vacuum filtration.

  • Purification : Wash the solid product extensively with cold water to remove any residual acid, and then dry it under vacuum. Recrystallization from a suitable solvent like ethanol or acetonitrile may be performed if necessary.

Conclusion

The synthesis of 2-chloro-3-methylquinoline-4-carboxylic acid is most reliably achieved through a two-stage process beginning with the Pfitzinger reaction. This foundational reaction efficiently constructs the 2-hydroxy-3-methylquinoline-4-carboxylic acid intermediate from readily available isatin and methyl ethyl ketone. The subsequent dehydroxy-chlorination using phosphorus oxychloride provides a direct and effective route to the final product. A thorough understanding of the mechanisms and protocols detailed in this guide empowers researchers to optimize conditions and successfully utilize these critical intermediates in the development of novel therapeutic agents.

References

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  • Saeed, A. E. M. (2007). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. IAEA. [Link]

  • Kumar, R. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

  • Forrester, A. R., et al. (2002). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ARKIVOC, 2003(5), 101-115. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Zhang, Y. (2013).
  • Doehner, R. F. (1988). European Patent No. 0257433. [Link]

  • Atmiya University. Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

  • Al-Joboury, H. H. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(3), 75-88. [Link]

Sources

Foundational

The Molecular Evolution of Substituted Cinchoninic Acids: From Alkaloid Degradation to Targeted Therapeutics

Executive Summary Substituted cinchoninic acids (quinoline-4-carboxylic acids) represent one of the most historically rich and pharmacologically versatile scaffolds in organic chemistry. From their origins as degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted cinchoninic acids (quinoline-4-carboxylic acids) represent one of the most historically rich and pharmacologically versatile scaffolds in organic chemistry. From their origins as degradation products of natural Cinchona alkaloids to their modern application as targeted inhibitors in oncology and immunology, these compounds have continually adapted to the needs of drug discovery. This technical guide explores the historical milestones, synthetic methodologies, and mechanistic pathways of substituted cinchoninic acids, providing researchers with a comprehensive framework for understanding their past and leveraging their future potential.

The Genesis of the Quinoline-4-Carboxylic Acid Core

The history of cinchoninic acid is inextricably linked to the global quest to understand and synthesize antimalarial compounds from natural sources. In the early 19th century, foundational work by Portuguese surgeon Bernardo Antonio Gomes, followed by the meticulous isolations performed by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou, led to the discovery of the alkaloid cinchonine from Cinchona bark[1].

Early organic chemists relied heavily on degradation studies to elucidate complex molecular structures. Cinchoninic acid was first identified as a product of the oxidative degradation of cinchonine[2]. This harsh oxidative process cleaved the bicyclic quinuclidine ring system of the natural alkaloid, leaving behind the highly stable, aromatic quinoline-4-carboxylic acid core[2]. This discovery was a watershed moment, providing the structural blueprint for a new class of synthetic heterocyclic compounds.

G A Cinchona Bark (Natural Source) B Isolation of Cinchonine (Gomes, Pelletier, Caventou) A->B C Oxidative Degradation (Yields Cinchoninic Acid) B->C D Synthesis of Cinchophen (Doebner & Gieseke, 1887) C->D G Modern Derivatives (e.g., Brequinar for DHODH) C->G E Clinical Use: Atophan (Nicolaier & Dohrn, 1908) D->E D->G F Hepatotoxicity Discovered (Withdrawn 1930s) E->F

Caption: Historical evolution of cinchoninic acids from natural alkaloids to modern targeted therapeutics.

The Rise and Fall of Cinchophen (Atophan)

The first major synthetic derivative of cinchoninic acid to achieve clinical prominence was 2-phenylcinchoninic acid, universally known as Cinchophen. Discovered in 1887 by chemists Oscar Doebner and Gieseke, the compound remained a laboratory curiosity until 1908, when Arthur Nicolaier and Dohrn introduced it into clinical medicine under the trade name "Atophan"[3].

Cinchophen was widely prescribed for the treatment of gout and various forms of arthritis[3]. Its primary mechanism of action was uricosuric; it functioned by blocking the renal tubular reabsorption of uric acid, thereby accelerating its excretion and preventing the crystallization of urate in the joints[4]. For over two decades, it was a frontline therapeutic alongside colchicine and salicylates[5].

However, the clinical success of Cinchophen was ultimately derailed. By the 1930s, extensive pharmacovigilance revealed a severe and unpredictable side effect: profound hepatotoxicity[3][5]. The discovery that Cinchophen could cause fatal liver damage led to its rapid withdrawal from human use, serving as an early and critical lesson in drug safety and the metabolic liabilities of certain quinoline derivatives[3].

Modern Synthetic Methodologies: The Pfitzinger Reaction

Despite the clinical failure of Cinchophen, the quinoline-4-carboxylic acid scaffold remained highly valuable. The most robust and versatile method for synthesizing substituted cinchoninic acids is the Pfitzinger Reaction, first reported by Wilhelm Pfitzinger in 1886[2]. This reaction provides a direct, scalable route to highly substituted derivatives by reacting isatin with a carbonyl compound.

Self-Validating Protocol: Synthesis of Substituted Cinchoninic Acids via the Pfitzinger Reaction

As a Senior Application Scientist, it is critical to understand that a protocol is not merely a list of instructions, but a sequence of chemically logical, self-verifying steps.

  • Reagent Preparation: Combine isatin (1 equivalent) with a ketone containing an α-methylene group (1.1 equivalents) in an aqueous alcoholic solvent.

    • Causality: The alcohol ensures the dissolution of the organic precursors, while the water is necessary to solvate the strong base introduced in the next step.

  • Base-Catalyzed Ring Opening: Slowly add an excess of 33% aqueous Potassium Hydroxide (KOH).

    • Causality: The strong base acts as a nucleophile, attacking the lactam carbonyl of isatin to cleave the ring. This generates the reactive o-aminophenylglyoxylate (isatinate) intermediate[2]. The high pH must be maintained to keep the intermediate in its reactive salt form and prevent premature side reactions.

  • Condensation & Cyclization: Reflux the mixture at 100°C for 2–3 hours.

    • Causality: Thermal energy drives the aldol-type condensation between the ketone's α-methylene carbon and the isatinate's keto group. Subsequent dehydration and cyclization form the stable aromatic quinoline core[2].

  • Acidification: Cool the reaction mixture to 0–5°C and slowly add dilute Hydrochloric Acid (HCl) until the pH reaches ~3.

    • Causality: In the basic medium, the product exists as a highly soluble potassium carboxylate salt. Acidification protonates the carboxylate group, drastically reducing its solubility and forcing the substituted cinchoninic acid to precipitate as a solid.

  • Isolation & Verification: Isolate the solid via vacuum filtration and recrystallize from ethanol.

    • Self-Validation: Validate the purity of the final crystalline product by recording its melting point. A sharp melting point matching literature values confirms that no unreacted starting materials or uncyclized aldol byproducts remain.

G Step1 1. Reagent Preparation Isatin + Ketone + KOH Step2 2. Base-Catalyzed Ring Opening Forms Isatinate Intermediate Step1->Step2 Step3 3. Condensation & Cyclization Reflux at 100°C Step2->Step3 Step4 4. Acidification (HCl) Precipitates Cinchoninic Acid Step3->Step4 Step5 5. Filtration & Recrystallization Self-Validation via TLC/MP Step4->Step5

Caption: Step-by-step workflow of the Pfitzinger reaction for synthesizing cinchoninic acids.

Pharmacological Renaissance: DHODH Inhibition and Beyond

In contemporary drug development, substituted cinchoninic acids have experienced a massive resurgence, transitioning from basic anti-inflammatory agents to highly targeted enzyme inhibitors. The most prominent example is Brequinar , a heavily substituted cinchoninic acid analog[6].

Brequinar is a selective, highly potent, and slow-binding inhibitor of human dihydroorotate dehydrogenase (DHODH)[6]. DHODH is a ubiquitous mitochondrial enzyme that catalyzes the fourth step in the de novo biosynthesis of pyrimidines[6].

  • Mechanism of Action: By binding to the ubiquinone pocket of DHODH, Brequinar halts the production of uridine monophosphate (UMP)[6].

  • Clinical Implications: This global depletion of pyrimidine nucleotides severely suppresses the rapid proliferation of T and B lymphocytes, yielding potent immunosuppressive effects[6]. Furthermore, in oncology, Brequinar induces the differentiation of myeloid leukemia cells and efficiently halts tumor growth in acute myeloid leukemia (AML) models[6].

Additionally, modern 5-aryl-8-aminoquinoline derivatives (structurally related to the cinchoninic acid core) are currently being optimized to combat drug-resistant strains of Plasmodium falciparum in malaria, showcasing the enduring versatility of the quinoline scaffold[7].

G A Cinchoninic Acid Derivative (e.g., Brequinar) B Dihydroorotate Dehydrogenase (DHODH) Enzyme A->B Binds to Ubiquinone Site C Inhibition of Pyrimidine De Novo Biosynthesis B->C Blocks D Depletion of UMP/Nucleotides C->D E Immunosuppression & Anticancer Activity (AML) D->E

Caption: Mechanism of action of modern cinchoninic acid derivatives via DHODH inhibition.

Quantitative Pharmacological Data

To aid researchers in structure-activity relationship (SAR) mapping, the following table summarizes the historical progression and quantitative pharmacological metrics of key cinchoninic acid derivatives.

Compound / DerivativeYear of DiscoveryPrimary Target / MechanismClinical IndicationKey Quantitative Data
Cinchoninic Acid Early 19th CenturyStructural Core (Quinoline-4-carboxylic acid)N/A (Chemical Precursor)Typical Synthesis Yield: 70–85% via Pfitzinger[2]
Cinchophen (Atophan) 1887Renal Urate Transport (Uricosuric)Gout / Arthritis (Withdrawn)Excretion rate of uric acid significantly increased[4]
Brequinar 1980sDihydroorotate Dehydrogenase (DHODH)AML / ImmunosuppressionDHODH IC₅₀ = ~10 nM[6]
5-aryl-8-aminoquinolines 2011Unknown (Similar to Chloroquine)Drug-Resistant MalariaPlasmodium IC₅₀ = 5–8 nM[7]

References

  • CINCHOPHEN SODIUM - Inxight Drugs - NCATS - [Link]

  • The Quest for Quinine: Those Who Won the Battles and Those Who Won the War - PMF - [Link]

  • Clinical and metabolic studies with uricosuric agents in gout - University of Cape Town - [Link]

  • Rheumatology Practice at Mayo Clinic: The First 40 Years–1920 to 1960 - PMC -[Link]

  • Interaction of brequinar and analogs with PD-L1: a molecular docking analysis - Exploration Pub - [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC - [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 2-Chloro-3-methylquinoline-4-carboxylic Acid

Executive Summary This application note details the synthesis of 2-chloro-3-methylquinoline-4-carboxylic acid , a critical scaffold in the development of antimalarial agents, NK3 receptor antagonists, and dihydroorotate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2-chloro-3-methylquinoline-4-carboxylic acid , a critical scaffold in the development of antimalarial agents, NK3 receptor antagonists, and dihydroorotate dehydrogenase (DHODH) inhibitors.

The protocol utilizes a robust, two-step sequence starting from commercially available isatin (1H-indole-2,3-dione) . Unlike the standard Pfitzinger reaction which typically yields 2-substituted quinolines, this modified route leverages propionic anhydride to install the 3-methyl substituent while simultaneously forming the 2-hydroxy pharmacophore, which is subsequently chlorinated.

Key Advantages of This Route[1]
  • Regiocontrol: Specifically targets the 3-methyl-2-chloro substitution pattern difficult to access via direct aniline condensations (Combes/Skraup).

  • Scalability: Avoids chromatographic purification for intermediates; relies on precipitation and crystallization.

  • Cost-Efficiency: Utilizes inexpensive bulk reagents (

    
    , propionic anhydride).
    

Chemical Reaction Strategy

The synthesis proceeds via two distinct phases:[1][2][3]

  • Modified Camps/Pfitzinger Cyclization: Condensation of isatin with propionic anhydride to form the 2-hydroxy-3-methylquinoline-4-carboxylic acid intermediate.

  • Deoxychlorination: Conversion of the 2-hydroxy (lactam) and carboxylic acid moieties using phosphorus oxychloride (

    
    ), followed by selective hydrolysis to restore the C4-carboxylic acid.
    
Reaction Scheme Visualization

ReactionScheme cluster_legend Legend Isatin Isatin (Starting Material) Intermediate 2-Hydroxy-3-methyl quinoline-4-COOH (Precipitate) Isatin->Intermediate Step 1: 170°C, 4h Ring Expansion PropAnhydride Propionic Anhydride Na Propionate PropAnhydride->Intermediate AcidChloride Intermediate Acid Chloride Intermediate->AcidChloride Step 2: Chlorination POCl3 POCl3 Reflux POCl3->AcidChloride Product 2-Chloro-3-methyl quinoline-4-COOH (Final Target) AcidChloride->Product Hydrolysis (Ice/Water) key1 Reagent key2 Product

Figure 1: Mechanistic pathway from Isatin to the target Quinoline acid.

Experimental Protocols

Phase 1: Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

This step involves the base-mediated ring-opening of isatin and subsequent recyclization with propionic anhydride.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][4][5][6][7][8][9]Quantity (Example)Role
Isatin 147.131.014.7 gStarting Material
Sodium Propionate 96.062.524.0 gBase/Catalyst
Propionic Anhydride 130.145.065.0 mLReagent/Solvent
HCl (2N) -Excess~200 mLPrecipitation
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Isatin (14.7 g) and Sodium Propionate (24.0 g) to the flask.

  • Solvent Addition: Add Propionic Anhydride (65 mL). The mixture will be a suspension.[3]

  • Reaction: Heat the mixture to 170°C (oil bath temperature) .

    • Observation: The solid will dissolve, and the solution will darken.[10] Gas evolution (

      
      ) may occur.
      
    • Duration: Reflux vigorously for 4-6 hours . Monitor by TLC (10% MeOH in DCM) until isatin is consumed.

  • Quenching: Allow the reaction mixture to cool to ~80°C. Pour the warm viscous solution slowly into 500 mL of water with vigorous stirring.

    • Note: This hydrolyzes excess anhydride.

  • Precipitation: The sodium salt of the product is soluble. To isolate the free acid, acidify the aqueous solution with 2N HCl until pH reaches ~2.

    • A voluminous precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash with water (3 x 50 mL) to remove propionic acid and salts.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid if necessary.

    • Yield Expectation: 60-75%.

    • Appearance: Off-white to pale yellow powder.

Phase 2: Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic Acid

The 2-hydroxy intermediate (tautomeric with 2-quinolone) is converted to the 2-chloro derivative. Note that


 will also convert the carboxylic acid to the acid chloride; the aqueous workup hydrolyzes it back to the acid.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][4][5][6][7][8][9]QuantityRole
Intermediate (Phase 1) 203.191.010.0 gPrecursor
Phosphorus Oxychloride (

)
153.33~10.050 mLChlorinating Agent
Ice/Water -Excess500 gQuenching
Step-by-Step Methodology
  • Safety Check:

    
     is highly corrosive and reacts violently with water. Perform all operations in a functioning fume hood. Wear acid-resistant gloves.
    
  • Setup: Place the dried Intermediate (10.0 g) into a 250 mL RBF.

  • Addition: Carefully add

    
     (50 mL).
    
    • Optional: A catalytic amount of DMF (3-5 drops) can be added to accelerate the Vilsmeier-Haack type activation, though it is not strictly necessary for this substrate.

  • Reaction: Heat to Reflux (105-110°C) for 2-3 hours .

    • Endpoint: The solid should completely dissolve, and the evolution of HCl gas should cease.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with 500 g of crushed ice .

    • Slowly pour the reaction mixture onto the crushed ice with stirring. Caution: Exothermic reaction.

    • Stir the aqueous slurry for 1-2 hours. This ensures the transient acid chloride hydrolyzes back to the carboxylic acid, while the 2-chloro substituent remains intact.

  • Isolation: Filter the resulting precipitate. Wash copiously with cold water to remove phosphoric acid residues.

  • Drying: Dry the solid in a vacuum oven at 50°C.

  • Characterization:

    • Appearance: White to beige solid.

    • Melting Point: 230-235°C (dec).

Workflow Diagram

Workflow start Start: Isatin Weighing step1 Mix with Sodium Propionate & Propionic Anhydride start->step1 step2 Reflux at 170°C (4-6h) step1->step2 step3 Pour into Water & Acidify (HCl) step2->step3 step4 Filter & Dry Intermediate (2-OH-3-Me-COOH) step3->step4 step5 Suspend in POCl3 step4->step5 step6 Reflux at 105°C (2h) step5->step6 step7 Quench on Crushed Ice (Hydrolysis of COCl) step6->step7 end Filter & Dry Final Product (2-Cl-3-Me-COOH) step7->end

Figure 2: Operational workflow for the two-stage synthesis.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationConsequence of Deviation
Anhydride Quality Use fresh Propionic AnhydrideHydrolyzed anhydride (propionic acid) will not effect the cyclization efficiently, leading to low yields.
Temperature (Step 1) Maintain >160°CLower temperatures favor the formation of the open-chain intermediate without cyclization.
POCl3 Quenching Keep temperature <10°CHigh temperatures during quenching can cause partial hydrolysis of the 2-chloro group back to 2-hydroxy.
Drying Vacuum dry thoroughlyResidual water reacts with POCl3 in the second step, consuming reagent and generating dangerous heat.

References

  • Manske, R. H. (1942).[4] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[4] Link

  • Summit, G., et al. (2011). POCl3 chlorination of 4-quinazolones.[11] Journal of Organic Chemistry, 76(6), 1653-1661.[3] Link

  • BenchChem. (n.d.). 3-Acetyl-2-methylquinoline-4-carboxylic Acid Technical Guide. BenchChem Application Notes. Link

  • Vertex Pharmaceuticals. (2010). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids. PMC. Link

Sources

Application

Application Note: Advanced Modified Pfitzinger Protocol for the Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic Acid

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of receptor antagonists and kinase inhibitors. While the classical Pfitzi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of receptor antagonists and kinase inhibitors. While the classical Pfitzinger reaction is highly effective for synthesizing 2-alkyl or 2-aryl substituted quinolines, it cannot directly yield 2-halo derivatives. This application note details a highly efficient, two-step modified Pfitzinger workflow to synthesize 2-chloro-3-methylquinoline-4-carboxylic acid . By leveraging an anhydride-driven rearrangement followed by targeted chlorodehydroxylation, this protocol provides researchers with a scalable and self-validating methodology for accessing this critical building block.

Mechanistic Rationale & Causality

To synthesize a 2-chloroquinoline derivative, the synthetic strategy must bypass the classical ketone-based Pfitzinger condensation. Instead, the protocol relies on a two-stage mechanistic cascade:

  • N-Acylation and Base-Mediated Rearrangement: The reaction is initiated by the nucleophilic attack of the isatin nitrogen on propionic anhydride. Unlike propionic acid,1[1]. Under thermal conditions, the resulting N-propionyl isatin intermediate undergoes hydrolytic ring-opening to form a reactive phenylglyoxylic acid derivative. An intramolecular aldol-type condensation between the alpha-carbon of the propionyl group and the ketone carbonyl constructs the quinoline core, yielding 2-hydroxy-3-methylquinoline-4-carboxylic acid.

  • Chlorodehydroxylation: The intermediate 2-hydroxyquinoline exists in tautomeric equilibrium with its 2-quinolone form. Phosphorus oxychloride (POCl₃) is selected over other chlorinating agents because it specifically activates the lactam oxygen, forming a phosphorodichloridate leaving group. This group is subsequently displaced by a chloride ion via a nucleophilic aromatic substitution (SₙAr) mechanism to yield the final 2-chloro product.

Synthetic Workflow & Experimental Design

Pfitzinger_Workflow Isatin Isatin (Starting Material) Intermediate N-Propionyl Isatin (Transient Intermediate) Isatin->Intermediate Propionic Anhydride N-Acylation Hydroxy 2-Hydroxy-3-methylquinoline -4-carboxylic acid Intermediate->Hydroxy Heat / Base Ring Opening & Cyclization Final 2-Chloro-3-methylquinoline -4-carboxylic acid Hydroxy->Final POCl3 / Reflux Chlorodehydroxylation

Fig 1: Two-step modified Pfitzinger workflow for 2-chloro-3-methylquinoline-4-carboxylic acid.

Table 1: Quantitative Data & Stoichiometric Parameters
ComponentFunctionMW ( g/mol )EquivalentsAmountExpected Yield
Step 1: Condensation
IsatinStarting Material147.131.010.0 g-
Propionic AnhydrideAcylating Agent / Reactant130.143.026.1 mL-
PyridineCatalyst / Base79.100.10.5 mL-
2-Hydroxy-3-methylquinoline-4-carboxylic acidIntermediate Product203.19--65–75%
Step 2: Chlorination
2-Hydroxy-3-methylquinoline-4-carboxylic acidIntermediate203.191.010.0 g-
Phosphorus Oxychloride (POCl₃)Chlorinating Agent / Solvent153.335.525.0 mL-
2-Chloro-3-methylquinoline-4-carboxylic acidFinal Product221.64--80–85%

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

Causality Note: Pyridine is added in catalytic amounts to accelerate the initial N-acylation of isatin, preventing thermal degradation of the starting material before the rearrangement can occur.

  • Reaction Setup: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar with isatin (10.0 g, 67.9 mmol).

  • Reagent Addition: Add propionic anhydride (26.1 mL, 203.7 mmol) followed by pyridine (0.5 mL).

  • Thermal Rearrangement: Attach a reflux condenser and heat the mixture to 130 °C in an oil bath. Maintain stirring at this temperature for 12–16 hours. The solution will turn dark brown as the N-propionyl intermediate forms and subsequently cyclizes.

  • Quenching: Cool the reaction mixture to 60 °C. Carefully add 50 mL of deionized water dropwise to hydrolyze the unreacted propionic anhydride into propionic acid.

  • Isolation: Allow the mixture to cool to room temperature while stirring vigorously for 1 hour. The intermediate product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 30 mL) and cold ethanol (15 mL) to remove residual propionic acid and dark impurities. Dry the solid under high vacuum at 50 °C to constant weight.

Step 2: Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic acid

Safety Warning: POCl₃ is highly toxic, corrosive, and reacts violently with water. Perform all operations in a certified fume hood using rigorously dried glassware.

  • Reaction Setup: In a dry 250 mL round-bottom flask, suspend the dried 2-hydroxy-3-methylquinoline-4-carboxylic acid (10.0 g, 49.2 mmol) in POCl₃ (25.0 mL, 268 mmol).

  • Chlorination: Equip the flask with a reflux condenser and a drying tube (or inert gas line). Heat the suspension to reflux (~105 °C) for 3–4 hours. Visual Cue: The suspension will gradually transition into a homogeneous dark solution, indicating the successful conversion of the insoluble lactam to the soluble chloro-derivative.

  • Concentration: Cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure (using a secondary cold trap to protect the vacuum pump).

  • Aqueous Workup: Carefully pour the resulting thick, oily residue over 200 g of crushed ice with vigorous stirring to quench any residual POCl₃.

  • Precipitation: The product will precipitate. To ensure complete recovery of the carboxylic acid, adjust the pH of the aqueous suspension to ~3–4 using saturated aqueous sodium acetate.

  • Final Isolation: Filter the solid under vacuum, wash thoroughly with cold water until the filtrate is neutral, and dry under high vacuum to afford the final product as a pale solid.

Self-Validating System & Analytical Quality Control

To ensure absolute trustworthiness in the synthetic workflow, the protocol is designed as a self-validating system. Researchers must verify the structural integrity of the material at each checkpoint before proceeding.

Validation QC Quality Control Checkpoints Step1 Intermediate: 2-Hydroxy-3-methyl... QC->Step1 Step2 Final Product: 2-Chloro-3-methyl... QC->Step2 NMR1 1H NMR: Loss of Isatin NH Appearance of Quinoline OH/NH Step1->NMR1 MS1 LC-MS: [M+H]+ at m/z 204 Step1->MS1 NMR2 1H NMR: Downfield shift Absence of OH/NH signal Step2->NMR2 MS2 LC-MS: [M+H]+ at m/z 222/224 (3:1 Cl isotope pattern) Step2->MS2

Fig 2: Quality control checkpoints for verifying intermediate and final product integrity.

  • Checkpoint 1 (Post-Condensation): Analyze the intermediate via ¹H NMR (DMSO-d₆). The reaction is deemed successful if the characteristic isatin NH proton (~11.0 ppm) has completely disappeared, replaced by a broad quinolone NH/OH tautomer peak and a distinct methyl singlet (~2.1 ppm). LC-MS must confirm the mass shift to m/z 204 [M+H]⁺.

  • Checkpoint 2 (Post-Chlorination): Analyze the final product. The ¹H NMR (DMSO-d₆) will show a distinct downfield shift of the aromatic protons due to the electron-withdrawing nature of the newly installed chloro group, alongside the complete absence of the lactam NH/OH signal. Crucially, LC-MS will display a molecular ion peak at m/z 222 [M+H]⁺ with a characteristic M+2 peak at m/z 224 in a 3:1 ratio, definitively validating the successful incorporation of the chlorine atom.

References

  • Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast spectrum of pharmacological activities.[1][2] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention from researchers and drug development professionals. This class of compounds exhibits a wide range of biological properties, including potent anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][3][4][5] Their therapeutic potential often stems from their ability to interact with critical cellular targets, such as inhibiting enzymes essential for cancer cell proliferation like dihydroorotate dehydrogenase (DHODH) or bacterial DNA gyrase.[1]

Traditionally, the synthesis of these valuable molecules involved classical methods that often required harsh reaction conditions, prolonged heating times, and resulted in moderate yields with significant byproduct formation.[6] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[2][7] MAOS has emerged as a transformative green chemistry technology, offering dramatic reductions in reaction times (from hours to minutes), significant increases in product yields, and improved purity profiles.[7][8][9] This guide provides an in-depth exploration of the application of microwave technology to the synthesis of quinoline-4-carboxylic acid derivatives, complete with detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Pillar 1: The Causality of Microwave-Enhanced Reactivity

To effectively harness microwave synthesis, it is crucial to understand the fundamental principles that differentiate it from conventional heating. Unlike a standard oil bath which transfers heat via conduction and convection from the outside in, microwave irradiation delivers energy directly to the polar molecules and ionic species within the reaction mixture.[10][11]

This direct energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the material.[10][11][12]

  • Ionic Conduction: In the presence of charged particles (ions), the oscillating electric field induces ionic migration. Collisions between these moving ions result in the generation of heat.[12][13]

This "volumetric" heating mechanism not only accelerates reactions by reaching target temperatures almost instantaneously but can also lead to unique chemical outcomes. The ability to superheat solvents far above their atmospheric boiling points in sealed vessels creates high-pressure conditions that can dramatically increase reaction rates and drive difficult transformations to completion.[10][14]

Key Parameters & Experimental Choices

The success of a microwave-assisted reaction hinges on the careful selection of several key parameters. The causality behind these choices is paramount:

  • Solvent Selection: The choice of solvent is critical. Highly polar solvents like DMF, DMSO, and ethanol are excellent microwave absorbers and heat up very efficiently.[15] Non-polar solvents such as hexane or toluene are transparent to microwaves and are poor choices unless a polar reagent or catalyst is present to absorb the energy.[10][13] In many cases, solvent-free ("neat") reactions are highly effective, offering a greener alternative that simplifies purification and reduces waste.[15][16]

  • Temperature & Power Control: Modern microwave reactors allow for precise control over reaction temperature. It is generally more reproducible to control the reaction by temperature rather than by power output. Setting a target temperature allows the instrument to modulate power to maintain it, preventing thermal runaway and decomposition of sensitive materials.[17]

  • Reaction Time: The most striking advantage of MAOS is the drastic reduction in reaction time. Reactions that might take 12-24 hours conventionally can often be completed in 5-20 minutes.[7][18] Optimization is key; over-irradiation can lead to byproduct formation or decomposition.[15]

Pillar 2: Synthetic Strategies & Self-Validating Protocols

Several classical named reactions can be adapted to synthesize the quinoline-4-carboxylic acid core. This guide will focus on the most direct and efficient microwave-promoted methods: the Pfitzinger Reaction and the Gould-Jacobs Reaction .

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a microwave-assisted synthesis experiment. Adherence to a consistent workflow is the first step in ensuring reproducible, self-validating results.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis reagents Select & Weigh Reagents, Catalyst solvent Add Solvent (or Neat) reagents->solvent vial Combine in Microwave Vial with Stir Bar solvent->vial seal Seal Vial vial->seal irradiate Irradiate in Reactor (Set Temp, Time, Power) seal->irradiate cool Cool to < 50°C (Automated) irradiate->cool isolate Isolate Crude Product (e.g., Precipitation, Extraction) cool->isolate purify Purify (e.g., Recrystallization, Chromatography) isolate->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for microwave-assisted synthesis.[15]

Protocol 1: Microwave-Assisted Pfitzinger Synthesis

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids directly from the condensation of an isatin with a carbonyl compound containing an α-methylene group, under basic conditions.[19] Microwave irradiation dramatically accelerates this transformation.[20]

Reaction Mechanism

G Isatin Isatin Intermediate1 Aldol Adduct Isatin->Intermediate1 1. Base-catalyzed    ring opening Carbonyl Enolizable Carbonyl Carbonyl->Intermediate1 2. Aldol    Condensation Base Base (e.g., KOH) Intermediate2 Ring Opened Intermediate Intermediate1->Intermediate2 Dehydration Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Intermediate3->Product Aromatization

Caption: Simplified mechanism of the Pfitzinger quinoline synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-substituted quinoline-4-carboxylic acids from isatins and ketones.[20]

Materials:

  • Isatin or substituted isatin (e.g., 5-chloroisatin, 5-bromoisatin)

  • Ketone (e.g., acetone, acetophenone)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH) / Water

  • Glacial Acetic Acid

  • 10 mL microwave process vial with magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial, combine the isatin (1.0 mmol), the desired ketone (2.5 mmol), and potassium hydroxide (3.0 mmol).

  • Solvent Addition: Add 2 mL of a 20% aqueous ethanol solution to the vial.

  • Vessel Sealing: Place the magnetic stir bar in the vial and securely seal it with the appropriate cap. Causality: A proper seal is critical to safely reach temperatures above the solvent's boiling point and build the necessary pressure to accelerate the reaction.[21]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters to hold at a temperature of 130-150°C for 10-15 minutes . Stirring should be active throughout the irradiation period. Causality: The high temperature and pressure achieved under microwave heating drastically reduce the reaction time compared to conventional reflux, which could take several hours.[20]

  • Cooling: After the irradiation is complete, the instrument's automated cooling system (e.g., compressed air jet) will cool the vessel to a safe temperature (below 50°C). DO NOT attempt to open a hot, pressurized vessel.[21]

  • Work-up and Isolation:

    • Once cooled, carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a small beaker.

    • Acidify the mixture to pH 4-5 by slowly adding glacial acetic acid. This will precipitate the carboxylic acid product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/chloroform mixture.[20]

Trustworthiness & Troubleshooting
Issue Potential Cause Solution
Low or No Yield Inefficient microwave absorptionAdd a small amount of a more polar co-solvent (e.g., DMF) or use a dedicated silicon carbide heating plate if available.[15]
Insufficient baseEnsure KOH is fresh and not carbonated. Use the correct stoichiometry.
Incomplete Reaction Reaction time or temperature too lowIncrementally increase the reaction temperature (e.g., by 10°C) or the hold time (e.g., by 5 minutes) and re-run the reaction.
Product Decomposition Temperature is too highReduce the target temperature. Use pulsed heating if the option is available to maintain better temperature control.[15]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

The Gould-Jacobs reaction is a versatile, multi-step synthesis that begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[22] Subsequent hydrolysis and decarboxylation yield the final quinoline-4-carboxylic acid (in its 4-hydroxy tautomeric form). Microwave heating is exceptionally effective for the high-temperature cyclization step.[23][24]

Reaction Mechanism

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 Aniline Aniline Intermediate1 Anilidomethylenemalonate Aniline->Intermediate1 DEEM DEEM DEEM->Intermediate1 Intermediate2 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Intermediate2 Heat (>250°C) (6e⁻ electrocyclization) Intermediate3 Quinoline-3-carboxylic Acid Intermediate2->Intermediate3 1. NaOH, H₂O 2. H⁺ Product 4-Hydroxyquinoline Intermediate3->Product Heat (-CO₂)

Caption: The reaction pathway of the Gould-Jacobs synthesis.[24]

Detailed Experimental Protocol (Cyclization Step)

This protocol focuses on the key microwave-assisted thermal cyclization. The initial condensation can be performed separately under milder conditions (e.g., refluxing in ethanol or neat via microwave for ~7 min).[25]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • 2.5 mL microwave process vial with magnetic stir bar

  • Dedicated laboratory microwave reactor

  • Ice-cold acetonitrile

Procedure:

  • Reagent Preparation: In a 2.5 mL microwave vial, combine aniline (2.0 mmol) and DEEM (6.0 mmol). Causality: The excess DEEM acts as both a reagent and a high-boiling solvent, facilitating the high temperatures needed for cyclization.[24]

  • Vessel Sealing: Add a stir bar and securely seal the vial.

  • Microwave Irradiation: Place the vial in the reactor. Heat the mixture to 300°C and hold for 5 minutes . Caution: This reaction generates high pressure (up to 24 bar). Use only certified vessels and operate the reactor behind a safety shield.[23]

  • Cooling: Allow the vessel to cool completely to room temperature. A precipitate of the product should form.

  • Isolation & Purification:

    • Filter the solid product.

    • Wash the collected solid with ice-cold acetonitrile (approx. 3 mL) to remove excess DEEM and any uncyclized intermediate.

    • Dry the resulting solid (ethyl 4-hydroxyquinoline-3-carboxylate) under vacuum.[24]

  • Subsequent Steps (Conventional): The isolated ester can then be hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification. The resulting 4-hydroxyquinoline-3-carboxylic acid can be decarboxylated by heating in a high-boiling solvent like diphenyl ether to yield the 4-hydroxyquinoline.

Data Presentation: Microwave vs. Conventional Heating

The advantages of MAOS are best illustrated through quantitative data.

Table 1: Gould-Jacobs Cyclization of Aniline and DEEM[24][25]
EntryHeating MethodTemperature (°C)Time (min)Isolated Yield (%)
1Microwave2502010
2Microwave300547
3Microwave3002028 (degradation observed)
4ConventionalReflux in Dowtherm A (~258°C)120-180~20-40

Analysis: The data clearly shows that microwave heating at 300°C provides a significantly higher yield in just 5 minutes compared to lower temperatures or conventional heating methods that require hours.[23][24] It also highlights the importance of optimizing reaction time, as prolonged heating at high temperatures can lead to product degradation.[24]

Table 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid[21]
EntryHeating MethodTimeIsolated Yield (%)
1Microwave12.5 min96
2Conventional5 hours85

Analysis: For the Pfitzinger reaction, microwave irradiation provides a higher yield in a fraction of the time required by conventional heating.[20]

Safety in Microwave Synthesis: A Critical Requirement

While MAOS is a powerful tool, it requires strict adherence to safety protocols.

  • Never Use a Domestic Microwave Oven: Laboratory microwave reactors are engineered with safety interlocks, pressure and temperature sensors, and robust containment cavities designed to withstand vessel failures. Domestic ovens lack these critical features and can be extremely dangerous when used with organic solvents.[14][17]

  • Use Appropriate Vessels: Only use vessels specifically designed and certified by the manufacturer for high-pressure microwave synthesis. Never exceed the recommended volume limits.[21]

  • Understand Reaction Kinetics: Be aware of reactions that may be highly exothermic or produce gaseous byproducts. Start with small-scale reactions and conservative conditions (lower temperature, shorter time) before scaling up.[17]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a chemical fume hood.[17]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinoline-4-carboxylic acid derivatives. By leveraging the principles of direct dielectric heating, researchers can achieve remarkable accelerations in reaction rates, improve yields, and simplify purification processes. The protocols and data presented herein demonstrate that MAOS is not merely a faster way to heat reactions but a powerful technology for enabling more efficient and environmentally benign chemical discovery. For professionals in drug development, this translates to the faster generation of compound libraries and a more rapid exploration of structure-activity relationships, ultimately accelerating the path to novel therapeutics.

References

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available from: [Link]

  • EPCP. Microwave-Assisted Synthesis in Drug Development. EPCP. Available from: [Link]

  • Taylor & Francis. Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. Available from: [Link]

  • Yuan, S., Zhang, K., & Xia, J. Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAS. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. JDDT. Available from: [Link]

  • IJNRD.org. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. Available from: [Link]

  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available from: [Link]

  • ANU BOOKS PUBLISHER & DISTRIBUTOR. Role of Microwave in Pharmaceutical Sciences. ANU Books. Available from: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin | Request PDF. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. PubMed. Available from: [Link]

  • CEM. Drug Discovery at the Speed of Light. CEM. Available from: [Link]

  • JOCPR. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. A J Chem A. Available from: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. Microwaves in drug discovery and development: A Review. ResearchGate. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available from: [Link]

  • Organic Chemistry Portal. Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Royal Society of Chemistry. RSC Advances. RSC Advances. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Wikipedia. Available from: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. SynArchive. Available from: [Link]

  • ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available from: [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available from: [Link]

  • Journal of Namibian Studies. Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Journal of Namibian Studies. Available from: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution at the 2-Position of the Quinoline Ring

Introduction: The Strategic Importance of the Quinoline C2-Position The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Quinoline C2-Position

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its derivatives are instrumental in developing agents with antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Functionalization of the quinoline ring is key to modulating its biological activity, and the 2-position represents a primary site for synthetic modification.

The electronic nature of the quinoline ring, specifically the presence of the electron-withdrawing nitrogen atom, renders the pyridine sub-ring electron-deficient. This effect is most pronounced at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[4][5] Consequently, nucleophilic substitution is a powerful and fundamental strategy for introducing diverse functional groups at the 2-position, enabling extensive structure-activity relationship (SAR) studies and the creation of novel molecular entities.

This technical guide provides an in-depth exploration of the primary mechanisms governing nucleophilic substitution at the C2-position of quinoline. It offers field-proven, step-by-step protocols for the synthesis of key 2-substituted quinolines, tailored for researchers, scientists, and drug development professionals.

Part 1: Mechanistic Principles and Rationale

Understanding the underlying reaction mechanisms is critical for experimental design, optimization, and troubleshooting. Two principal pathways dominate nucleophilic substitution at the quinoline 2-position.

The Addition-Elimination (SNAr) Pathway: Substitution via a Leaving Group

The most common strategy for C2-functionalization involves a pre-installed leaving group, typically a halogen (e.g., 2-chloroquinoline). The reaction proceeds via a two-step addition-elimination mechanism, often referred to as SNAr (Nucleophilic Aromatic Substitution).[6][7][8][9]

Causality of Reactivity: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive and resonance effect, polarizing the C2-Halogen bond and making the C2 carbon atom highly electrophilic.

The Mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][9] The stability of this intermediate is the linchpin of the SNAr mechanism. The negative charge is delocalized across the ring system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[10]

  • Elimination & Aromatization: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, yielding the 2-substituted quinoline product.

Caption: SNAr mechanism at the quinoline C2-position.

Direct C-H Amination: The Chichibabin Reaction

For the direct installation of an amino group without a pre-installed leaving group, the Chichibabin reaction is a classic and powerful method.[11][12] This reaction involves the treatment of quinoline with a strong amide base, such as sodium amide (NaNH₂), to directly install an amino group at the 2-position.

Causality of Reactivity: The high nucleophilicity of the amide anion and the inherent electrophilicity of the C2 position drive the initial addition. The reaction is ultimately propelled forward by the irreversible loss of hydrogen gas upon workup, which re-aromatizes the ring.

The Mechanism:

  • Nucleophilic Addition: The amide anion (⁻NH₂) attacks the C2-position of the quinoline ring, forming a resonance-stabilized anionic σ-complex (or Meisenheimer-type adduct).[11]

  • Hydride Elimination: This adduct then eliminates a hydride ion (H⁻) to restore aromaticity. The hydride ion subsequently reacts with a proton source (often from the intermediate or during workup) to form hydrogen gas (H₂).[11]

  • Protonation: The resulting sodium salt of 2-aminoquinoline is protonated during aqueous workup to yield the final product.

Caption: Chichibabin reaction for direct amination of quinoline.

Part 2: Application Notes & Experimental Protocols

The following protocols are presented as robust starting points. Researchers should perform optimization based on their specific substrate, nucleophile, and available equipment. All reactions involving anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Substitution with N-Nucleophiles: Synthesis of 2-Aminoquinolines

The 2-aminoquinoline moiety is a critical pharmacophore. While the Chichibabin reaction is effective for the parent compound, SNAr reactions on 2-chloroquinolines offer broader scope and milder conditions for substituted amines.

Protocol 2.1.1: Classical SNAr with an Amine

This protocol describes a general procedure for the reaction of 2-chloroquinoline with a primary or secondary amine.

  • Principle: A direct displacement of the chloride by the amine nucleophile, often requiring heat. The use of a base may be necessary to neutralize the HCl generated if a primary or secondary amine is used.

  • Materials:

    • 2-Chloroquinoline (1.0 eq)

    • Amine (e.g., Morpholine, Piperidine, Aniline) (2.0-3.0 eq)

    • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Dioxane)

    • Optional Base (e.g., K₂CO₃, Na₂CO₃) (2.0 eq)

  • Procedure:

    • To a round-bottom flask or sealed tube, add 2-chloroquinoline (1.0 eq) and the chosen solvent.

    • Add the amine nucleophile (2.0-3.0 eq). If the amine salt is not desired as a byproduct, add a base like potassium carbonate.

    • Heat the reaction mixture to a temperature between 80 °C and 150 °C.[13] The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into cold water to precipitate the product.[13]

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Protocol 2.1.2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve higher yields under milder conditions, modern cross-coupling methods are superior.

  • Principle: A palladium catalyst and a specialized phosphine ligand facilitate the coupling between the 2-chloroquinoline and the amine. This method offers excellent functional group tolerance.

  • Reference Protocol: This protocol is adapted from established procedures for aryl aminations.[14]

  • Materials:

    • 2-Chloroquinoline (1.0 eq, 10 mmol, 1.63 g)

    • Amine (e.g., Morpholine) (1.2 eq, 12 mmol, 1.04 g)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq, 0.1 mmol, 92 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq, 0.2 mmol, 95 mg)

    • Sodium tert-butoxide (NaOtBu) (1.2 eq, 12 mmol, 1.15 g)

    • Anhydrous Toluene (20 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene and the amine via syringe.

    • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Substitution with O-Nucleophiles: Synthesis of 2-Alkoxy- and 2-Aryloxyquinolines

2-Alkoxyquinolines are valuable intermediates and have shown biological activity, including use as local anesthetics.[15]

Protocol 2.2.1: Williamson-type Ether Synthesis

  • Principle: An alkoxide or phenoxide, generated in situ or pre-formed, displaces the chloride from 2-chloroquinoline. This is a robust and widely used method.

  • Reference Protocol: This procedure is based on general methods for SNAr with oxygen nucleophiles.[13]

  • Materials:

    • 2-Chloroquinoline (1.0 eq)

    • Alcohol or Phenol (e.g., methanol, ethanol, phenol) (1.5-5.0 eq, can also be used as solvent)

    • Strong Base (e.g., Sodium Hydride (NaH, 60% dispersion in oil), Potassium tert-butoxide (KOtBu)) (1.5 eq)

    • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dioxane, or the alcohol itself)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) to a suspension of the strong base (e.g., NaH, 1.5 eq) in the anhydrous solvent at 0 °C. Caution: NaH reacts violently with water and generates H₂ gas.

    • Stir the mixture for 15-30 minutes at 0 °C to room temperature to form the corresponding alkoxide or phenoxide.

    • Add a solution of 2-chloroquinoline (1.0 eq) in the anhydrous solvent dropwise to the alkoxide/phenoxide solution.

    • Heat the reaction mixture to 60-120 °C and monitor progress by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Part 3: Data and Workflow Summaries

Comparative Data Table

The following table summarizes typical conditions and expected outcomes for the protocols described. Yields are highly substrate-dependent and should be considered illustrative.

Protocol Target Nucleophile Key Reagents/Catalyst Solvent Temp (°C) Typical Yield Ref.
2.1.12-AminoquinolinePrimary/Secondary AmineBase (K₂CO₃)Ethanol/DMF80 - 15050 - 90%[13]
2.1.22-AminoquinolinePrimary/Secondary AminePd₂(dba)₃ / XPhos / NaOtBuToluene10075 - 95%[14]
Chichibabin2-AminoquinolineAmide (NH₂⁻)NaNH₂Toluene/Aniline110 - 15055 - 65%[16]
2.2.12-AlkoxyquinolineAlcohol/PhenolNaH or KOtBuTHF/Dioxane60 - 12060 - 85%[13]
General Experimental Workflow

The logical flow for a typical SNAr reaction on 2-chloroquinoline is outlined below.

Experimental_Workflow General S_N_Ar Experimental Workflow A 1. Reaction Setup (Inert Atmosphere, Dry Glassware) B 2. Reagent Addition (Solvent, Substrate, Nucleophile, Base/Catalyst) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC/LC-MS) C->D H Is reaction complete? D->H E 5. Workup (Quenching, Extraction, Washing) F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G H->C No H->E Yes

Sources

Method

Application Notes and Protocols for Amide Coupling of 2-Chloro-3-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Significance of Quinoline Carboxamides Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Quinoline Carboxamides

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antitumor, antimalarial, antibacterial, and antiviral applications.[1] Specifically, amides derived from quinoline-4-carboxylic acids are of significant interest in drug discovery for developing novel receptor antagonists and other bioactive molecules.[2] The title compound, 2-chloro-3-methylquinoline-4-carboxylic acid, serves as a versatile building block for creating libraries of such amides. The substituents on the quinoline ring—a chloro group at the 2-position and a methyl group at the 3-position—offer potential sites for further chemical modification while also influencing the reactivity of the carboxylic acid at the 4-position.

This guide provides a detailed exploration of the critical parameters and methodologies for the successful amide coupling of 2-chloro-3-methylquinoline-4-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection and provide robust, step-by-step protocols for common and effective coupling conditions.

Challenges and Considerations in Coupling 2-Chloro-3-methylquinoline-4-carboxylic Acid

While amide bond formation is a fundamental transformation, the specific structure of 2-chloro-3-methylquinoline-4-carboxylic acid presents unique considerations:

  • Steric Hindrance: The 3-methyl group, being ortho to the carboxylic acid, can introduce steric hindrance, potentially slowing down the reaction rate with the incoming amine. This may necessitate the use of more potent activating agents or longer reaction times.

  • Electronic Effects: The electron-withdrawing nature of the quinoline ring and the 2-chloro substituent can influence the acidity of the carboxylic acid and the reactivity of the activated intermediate.

  • Solubility: Heterocyclic compounds can sometimes exhibit poor solubility in common organic solvents. Careful selection of the reaction solvent is crucial to ensure a homogeneous reaction mixture.

Core Methodologies for Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[3] This is typically achieved using a "coupling reagent." Below, we discuss three of the most reliable and widely used classes of coupling reagents suitable for this substrate.

Uronium/Aminium-Based Reagents: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its fast reaction rates, high yields, and ability to suppress racemization, particularly in peptide synthesis.[4][5] It is often the reagent of choice for challenging couplings, including those involving sterically hindered substrates.[4]

Mechanism of Action: The reaction proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to an OAt-active ester.[5] This active ester is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[4][5]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH₂ Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine R'-NH₂ (Amine) Amine->Amide

Caption: General mechanism of HATU-mediated amide bond formation.

Carbodiimide-Based Reagents: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[6] It is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions such as racemization and the formation of stable N-acylurea byproducts.[6][7][8]

Mechanism of Action: The carboxylic acid adds to the C=N bond of EDC to form a highly reactive O-acylisourea intermediate.[9] This intermediate can be directly attacked by the amine. However, in the presence of HOBt, the O-acylisourea is rapidly converted to an HOBt-ester. This HOBt-ester is less prone to side reactions and reacts cleanly with the amine to yield the amide product.[7]

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDU (Urea byproduct) O_Acylisourea->EDU HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Amine->Amide

Caption: EDC/HOBt-mediated amide bond formation mechanism.

Phosphonic Anhydride Reagents: The T3P® System

Propanephosphonic acid anhydride (T3P®) is a versatile and "green" coupling reagent that offers high yields and low epimerization.[10][11] A significant advantage of T3P® is that its byproducts are water-soluble, which often simplifies the reaction workup and product purification.[12][13]

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks the T3P® molecule, forming a highly reactive mixed anhydride intermediate. The amine then attacks this activated intermediate, leading to the formation of the amide bond and water-soluble phosphonic acid byproducts.[10][12]

T3P_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base MixedAnhydride Mixed Anhydride Intermediate RCOO->MixedAnhydride + T3P® T3P T3P® T3P->MixedAnhydride Amide Amide Product MixedAnhydride->Amide + R'-NH₂ Byproducts Water-Soluble Phosphonic Acids MixedAnhydride->Byproducts Amine R'-NH₂ (Amine) Amine->Amide

Caption: T3P®-mediated amide bond formation mechanism.

Comparative Overview of Coupling Conditions

The choice of coupling reagent can significantly impact the outcome of the reaction. Below is a summary of key features for the discussed systems.

FeatureHATU / DIPEAEDC / HOBtT3P® / Base
Reactivity Very HighHighHigh
Reaction Time Fast (1-4 hours)Moderate (2-12 hours)Moderate (2-12 hours)
Racemization Very LowLowVery Low[11]
Byproduct Removal Challenging (Tetramethylurea)[4][14]Easy (Water-soluble urea)[6]Easy (Water-soluble)[12][13]
Cost HighLowModerate
Safety Potentially explosive additive (HOAt)[4][14]Potentially explosive additive (HOBt)[6]Non-toxic, non-allergenic[11]
Ideal For Sterically hindered substrates, sensitive substratesGeneral purpose, cost-effective synthesisGreen chemistry, easy workup

Experimental Protocols

The following protocols are designed as robust starting points for the amide coupling of 2-chloro-3-methylquinoline-4-carboxylic acid. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the first choice, especially if steric hindrance is a concern.

Materials:

  • 2-chloro-3-methylquinoline-4-carboxylic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-methylquinoline-4-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.[15]

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A cost-effective and reliable alternative to HATU.

Materials:

  • 2-chloro-3-methylquinoline-4-carboxylic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware, dried in an oven

Procedure:

  • To a dry round-bottom flask, add 2-chloro-3-methylquinoline-4-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and dissolve in anhydrous DMF.

  • Add EDC·HCl (1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the amine (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.0 eq. of a non-nucleophilic base like DIPEA or triethylamine.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inadequate Activation: The coupling reagent may have degraded due to moisture.Use fresh, high-purity reagents and ensure anhydrous conditions by drying glassware and using dry solvents.[4]
Low Nucleophilicity of Amine: The amine partner may be electron-deficient or sterically hindered.Switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time.
Side Product Formation N-Acylurea Formation (with EDC): The O-acylisourea intermediate reacts with another equivalent of carboxylate or rearranges.Ensure HOBt is used as an additive, as it efficiently traps the O-acylisourea intermediate.[6]
Difficult Purification Byproduct Contamination: Tetramethylurea (from HATU) or diisopropylurea (from DIC, a related carbodiimide) can be difficult to remove.For HATU reactions, multiple washes with 5% LiCl or brine can help remove DMF and some polar byproducts. For T3P® reactions, an aqueous workup is typically sufficient to remove the phosphonic acid byproducts.[12][13]

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

Conclusion

The successful synthesis of amides from 2-chloro-3-methylquinoline-4-carboxylic acid is readily achievable with modern coupling reagents. While the inherent sterics of the substrate may pose a challenge, employing a highly reactive system such as HATU/DIPEA provides a robust and reliable path to the desired products. For reasons of cost and ease of purification, the EDC/HOBt and T3P® systems also represent excellent and viable alternatives. Careful attention to anhydrous conditions, reagent stoichiometry, and appropriate workup procedures are paramount to achieving high yields and purity.

References

  • Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • AMRI. (n.d.). T3P® – PROPANEPHOSPHONIC ACID ANHYDRIDE. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • PubMed. (2003, June 15). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. [Link]

Sources

Application

Application Note: Purification &amp; Recrystallization of 2-Chloro-3-Methylquinoline-4-Carboxylic Acid

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes literature on structurally homologous quinoline-4-carboxylic acids to provide a robust, self-valida...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes literature on structurally homologous quinoline-4-carboxylic acids to provide a robust, self-validating purification protocol for 2-chloro-3-methylquinoline-4-carboxylic acid .

[1][2][3]

Executive Summary & Physicochemical Profile

Purifying 2-chloro-3-methylquinoline-4-carboxylic acid presents a specific challenge due to its amphoteric nature and the competing solubility properties of its substituents.[1][2][3] The molecule features a lipophilic domain (2-chloro and 3-methyl groups) and a hydrophilic domain (4-carboxylic acid).[1][2][3][4]

  • Target Compound: 2-Chloro-3-methylquinoline-4-carboxylic acid[1][2][3]

  • Critical Impurities:

    • Regioisomers: 2-chloro-x-methyl isomers (often carry-over from aniline starting materials).[1][2][3]

    • Decarboxylated byproducts: 2-chloro-3-methylquinoline (formed under excessive thermal stress).[1][3]

    • Hydrolysis products: 2-hydroxy analogs (formed in presence of moisture/strong acid).[3][4]

Successful recrystallization requires a solvent system that solubilizes the lipophilic core at high temperatures while rejecting the polar impurities (salts, polymerized tars) and non-polar decarboxylated byproducts upon cooling.[4]

Solvent System Selection

Based on solubility parameters of analogous 2-substituted quinoline-4-carboxylic acids [1, 2], the following solvent systems are prioritized.

A. Primary Candidate: Glacial Acetic Acid[1][2][3][4]
  • Mechanism: The carboxylic acid moiety of the solute forms hydrogen-bonded dimers with acetic acid, significantly enhancing solubility at boiling points (

    
    ).[4] Upon cooling, the disruption of these networks favors rapid crystallization.[4]
    
  • Best For: Removal of non-polar impurities and highly colored tars.[1][3][4]

  • Caution: High boiling point requires thorough drying (vacuum oven) to remove solvent residues.[3][4]

B. Secondary Candidate: Ethanol (95% or Absolute)[3][4]
  • Mechanism: Provides a moderate polarity environment.[3][4] The 3-methyl and 2-chloro groups enhance solubility in hot ethanol compared to unsubstituted quinoline acids.[1][3]

  • Best For: General purification and removal of inorganic salts (insoluble in hot ethanol).[3][4]

  • Optimization: If recovery is low, add water dropwise to the hot solution until turbidity persists (Binary System: EtOH/H

    
    O).[4]
    
C. Binary System: Methanol / Acetone (1:1)[4]
  • Mechanism: Described in patents for similar chloro-quinoline derivatives [3].[1][2][3][4] Methanol solvates the polar acid group; acetone acts as a moderator to reduce solubility of the non-polar impurities.[4]

  • Best For: Compounds that "oil out" in pure alcohols.[2][3][4]

Summary Table of Solvents
Solvent SystemBoiling Point (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Solute Solubility (Hot)Solute Solubility (Cold)Impurity Rejection Profile
Glacial Acetic Acid 118HighLowExcellent for tars/organics; Poor for salts.[2][3][4]
Ethanol (95%) 78Moderate-HighLowGood for salts; Moderate for isomers.[1][2][3][4]
DMF / Water 153 / 100Very HighVariableNot Recommended (Difficult removal, hydrolysis risk).[2][3][4]
Methanol/Acetone 65 / 56ModerateVery LowSpecific for separating regioisomers.[3][4]

Detailed Experimental Protocol

Phase 1: Pre-Purification (Acid-Base Swing)

Before recrystallization, perform a chemical wash to remove neutral organic impurities.

  • Dissolution: Suspend crude solid in 1M NaOH (10 mL/g). Stir until dissolved.

    • Note: The carboxylic acid forms a water-soluble sodium salt.[1][3] Neutral impurities (e.g., decarboxylated quinolines) will remain undissolved.[4]

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble solids.

  • Precipitation: Cool filtrate to

    
    . Slowly acidify with 2M HCl to pH 3-4.
    
  • Isolation: Collect the precipitate by vacuum filtration. Wash with cold water.[3][4] Dry partially before recrystallization.

Phase 2: Recrystallization (The "Self-Validating" Method)

This protocol uses Ethanol as the starting solvent.[3][4] If solubility is insufficient, switch to Acetic Acid.

  • Saturation: Place the semi-dried solid (from Phase 1) in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Ethanol (5 mL/g initially). Heat to reflux (

    
    ).[4]
    
  • Titration: If solid remains, add solvent in 1 mL portions through the condenser until the solid just dissolves.

    • Checkpoint: If volume exceeds 20 mL/g and solid remains, the solvent is too weak.[4] Switch to Glacial Acetic Acid.[3][4]

  • Clarification (Optional): If the solution is dark, add activated carbon (1% w/w), reflux for 5 mins, and filter hot through a pre-warmed funnel.

  • Nucleation & Growth:

    • Remove from heat.[1][3][4][5] Allow to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling traps impurities.[3][4]

    • Once at RT, transfer to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Filtration: Filter crystals using a Buchner funnel.

  • Washing: Wash the filter cake with cold solvent (chilled to

    
     if possible) to remove mother liquor without dissolving product.[2][3][4]
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Logic & Workflow Diagram

The following diagram illustrates the decision matrix for solvent selection and purification steps.

RecrystallizationWorkflow Start Crude 2-chloro-3-methyl quinoline-4-carboxylic acid AcidBase Phase 1: Acid-Base Extraction (Dissolve in NaOH -> Filter -> Acidify) Start->AcidBase SolventCheck Solubility Test: Reflux in Ethanol (10 vol) AcidBase->SolventCheck EthanolRoute Dissolves completely? SolventCheck->EthanolRoute AceticRoute Switch to Glacial Acetic Acid EthanolRoute->AceticRoute No (Insoluble) BinaryRoute Add Water dropwise (Anti-solvent method) EthanolRoute->BinaryRoute No (Too Soluble/Oiling) Crystallize Slow Cooling (RT -> 0°C) EthanolRoute->Crystallize Yes AceticRoute->Crystallize BinaryRoute->Crystallize Filter Vacuum Filtration & Cold Wash Crystallize->Filter Dry Vacuum Dry (50°C) Filter->Dry

Figure 1: Decision tree for solvent selection and purification workflow.[1][2][3]

References

  • Surrey, A. R., & Hammer, H. F. (1946).[4] The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113–116.[4] (Describes purification of chloro-quinoline intermediates via acid/ethanol systems).

  • Andersag, H., et al. (1949).[4] Quinoline compounds and process of making same. U.S. Patent 2,474,823.[1][3][4] Washington, DC: U.S. Patent and Trademark Office.[4] Retrieved from

  • Musialik, M., et al. (2020).[4] Ionically Tagged Magnetic Nanoparticles...[3][4][6] Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids. ACS Omega, 5(7). Retrieved from [Link][4]

Sources

Method

Application Note: Strategic Esterification of 2-Chloro-3-methylquinoline-4-carboxylic Acid

This Application Note provides a comprehensive technical guide for the preparation of ester derivatives from 2-chloro-3-methylquinoline-4-carboxylic acid . It is designed for researchers requiring high-purity intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of ester derivatives from 2-chloro-3-methylquinoline-4-carboxylic acid . It is designed for researchers requiring high-purity intermediates for drug discovery or agrochemical synthesis.

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The target molecule, 2-chloro-3-methylquinoline-4-carboxylic acid , presents a unique "push-pull" reactivity profile that dictates the choice of synthetic method:

  • Steric Hindrance (The "Orth-Effect"): The carboxylic acid at position C4 is sterically crowded. It is flanked by the peri-hydrogen at C5 and, critically, the methyl group at C3. This steric bulk significantly reduces the rate of direct nucleophilic attack at the carbonyl carbon, making standard Fischer esterification slow and potentially incomplete.

  • Lability of the C2-Chlorine: The chlorine atom at position C2 is activated for Nucleophilic Aromatic Substitution (

    
    ). Under strongly basic conditions (e.g., sodium alkoxides) or prolonged heating with nucleophiles, the chloride can be displaced by the alcohol solvent, leading to the formation of the 2-alkoxy impurity.
    
  • Acid Sensitivity: While the quinoline ring is robust, the basic nitrogen can be protonated, altering solubility and reactivity.

Recommended Synthetic Strategy

To overcome the steric barrier at C4 without triggering


 at C2, the Acid Chloride Activation Method  is designated as the primary protocol. This method converts the sluggish carboxylic acid into a highly reactive acid chloride intermediate (

), which reacts rapidly with alcohols even under mild conditions.

Part 2: Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Primary Method)

Best for: Scalability, high yield, and overcoming steric hindrance.

Reagents & Materials:

  • 2-Chloro-3-methylquinoline-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Anhydrous Alcohol (Methanol or Ethanol) (Solvent/Reagent)[1]

  • Catalytic DMF (Dimethylformamide) (1-2 drops)

  • Dichloromethane (DCM) (for workup)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Ar line), suspend the carboxylic acid in anhydrous toluene (optional, can use neat

    
     if solubility permits).
    
  • Acid Chloride Formation: Add Thionyl Chloride dropwise. Add 1-2 drops of dry DMF as a catalyst.

    • Mechanistic Note: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far superior chlorinating agent than 
      
      
      
      alone, essential for this sterically hindered acid.
  • Reflux 1: Heat the mixture to reflux (75-80°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Evaporation: Cool slightly and concentrate the mixture under reduced pressure to remove excess

    
     and toluene. Critical: This removes acidic gases that could promote side reactions.
    
  • Esterification: Redissolve the crude yellow residue (acid chloride) in dry DCM (10 mL/g). Cool to 0°C.[2][3][4]

  • Alcohol Addition: Add the anhydrous alcohol (MeOH or EtOH, 5.0 equiv or excess) slowly. Add a non-nucleophilic base like Triethylamine (

    
    , 1.2 equiv) to scavenge the HCl byproduct if acid-sensitivity is a concern; otherwise, proceed without base.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Workup:

    • Quench with saturated aqueous

      
       (Caution: Gas evolution).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over anhydrous

      
       and concentrate.[4]
      
Protocol B: Base-Promoted Alkylation (Alternative Method)

Best for: Small scale, very mild conditions, avoiding strong acids.[4]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Methyl Iodide (

    
    ) or Ethyl Iodide (
    
    
    
    ) (1.2 equiv)
  • DMF (Dimethylformamide) (Solvent)

Procedure:

  • Dissolve the carboxylic acid in DMF (5 mL/mmol).

  • Add

    
     and stir for 15 min at RT to form the carboxylate salt.
    
  • Add the alkyl iodide dropwise.

  • Stir at RT for 4–12 hours.

  • Workup: Pour into ice water. The ester often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

Part 3: Visualization & Data

Reaction Logic & Side-Reaction Pathways

The following diagram illustrates the primary pathway and the critical "Danger Zone" where the 2-chloro group is lost.

G Start 2-Chloro-3-methyl quinoline-4-COOH AcidCl Intermediate: Acid Chloride Start->AcidCl SOCl2, DMF (Activation) SideProduct Impurity: 2-Alkoxy Derivative Start->SideProduct NaOR / Heat (SNAr Reaction) Target Target Ester (2-Cl preserved) AcidCl->Target R-OH, 0°C (Fast Substitution) Target->SideProduct Prolonged Reflux with Alkoxide

Caption: Figure 1: The Acid Chloride route (Blue/Green) avoids the SNAr side-reaction (Red) characteristic of 2-haloquinolines.

Experimental Data Summary
ParameterProtocol A (Acid Chloride)Protocol B (Alkylation)Protocol C (Fischer/H2SO4)
Reaction Time 4-6 Hours6-12 Hours12-24 Hours
Yield (Typical) 85 - 95%80 - 90%60 - 75%
Purity (Crude) High (>95%)High (>95%)Moderate (Residual Acid)
Risk Factor Moisture sensitivityMethyl Iodide toxicitySlow conversion (Sterics)
Scalability ExcellentModerateGood

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol:

  • TLC Monitoring: The starting acid is polar and will streak or stay at the baseline in Hexane/EtOAc (4:1). The ester will move to

    
    .
    
  • NMR Verification:

    • Proton NMR (

      
      ):  Look for the disappearance of the broad carboxylic acid singlet (
      
      
      
      ppm).
    • Methyl Ester: Sharp singlet at

      
       ppm (
      
      
      
      ).
    • Ethyl Ester: Quartet at

      
       ppm (
      
      
      
      ) and Triplet at
      
      
      ppm (
      
      
      ).
    • 3-Methyl Group: Distinct singlet at

      
       ppm.
      
  • Impurity Check: If the C2-Chlorine has been displaced by methoxide (in MeOH), look for a shift in the aromatic protons and a new methoxy signal distinct from the ester methoxy (usually upfield).

References:

  • General Quinoline Esterification: Ishkov, Y. V., et al.[5] "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic and Pharmaceutical Chemistry, 2023.

  • Reactivity of 2-Chloroquinolines: Ukrainets, I. V., et al.[5][6] "Synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester." Chemistry of Heterocyclic Compounds.

  • Acid Chloride Activation: Organic Syntheses, Coll. Vol. 3, p. 169 (1955); Vol. 20, p. 26 (1940). (Standard Protocol Foundation).

  • Steglich Esterification (Alternative): Neises, B., Steglich, W.[1] "Simple Method for the Esterification of Carboxylic Acids."[4] Angew.[5] Chem. Int. Ed., 1978.

*** Disclaimer:** This guide is for research purposes only. 2-chloro-3-methylquinoline-4-carboxylic acid and its derivatives may be biologically active or toxic.[7] Handle with appropriate PPE in a fume hood.*

Sources

Application

Application Note: Strategic Functionalization of the 2-Chloro-3-methylquinoline-4-carboxylic Acid Scaffold

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists working with the 2-chloro-3-methylquinoline-4-carboxylic acid scaffold. This guide prioritizes "in-trench" exper...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists working with the 2-chloro-3-methylquinoline-4-carboxylic acid scaffold. This guide prioritizes "in-trench" expertise, addressing the specific steric and electronic challenges posed by this fully substituted "bay region" (positions 3 and 4).

Abstract & Strategic Overview

The 2-chloro-3-methylquinoline-4-carboxylic acid scaffold represents a highly privileged pharmacophore in medicinal chemistry, offering a unique "push-pull" electronic system suitable for developing anti-infectives (specifically anti-tubercular and antimalarial agents) and kinase inhibitors.

However, this scaffold presents a distinct synthetic challenge: the "Bay Region" Steric Clash . The proximity of the C3-methyl group and the C4-carboxylic acid forces the carboxylate out of planarity, altering its reactivity and solubility compared to non-substituted analogs. Furthermore, the C2-chloride is an activated electrophile, but its reactivity is modulated by the electron-withdrawing nature of the C4-acid.

This guide provides a validated roadmap for orthogonal functionalization:

  • C2-Position: Nucleophilic Aromatic Substitution (

    
    ) & Cross-Coupling.
    
  • C4-Position: Controlled Amidation & Esterification (avoiding decarboxylation).

  • C3-Position: Benzylic Functionalization (radical pathways).

Chemical Profile & Reactivity Map

The Scaffold Architecture

The molecule possesses three distinct reactive handles with varying degrees of orthogonality.

ScaffoldMap Core 2-Chloro-3-methyl quinoline-4-COOH C2 C2-Chloride (Electrophile) Target: S_NAr, Suzuki, Buchwald Challenge: Deactivated by e- rich nucleophiles Core->C2 Site 1 (High Reactivity) C4 C4-Carboxyl (Acid/Electrophile) Target: Amides, Esters Challenge: Steric hindrance from C3-Me Core->C4 Site 2 (Modulatable) C3 C3-Methyl (Benzylic) Target: Bromination, Oxidation Challenge: Radical stability vs. Sterics Core->C3 Site 3 (Late Stage)

Figure 1: Orthogonal reactivity map of the scaffold. Note the steric pressure between C3 and C4.

Critical Handling Notes
  • Solubility: The free acid is sparingly soluble in non-polar solvents. Use DMF , DMSO , or NMP for reactions. For workups, avoid acidic precipitation if basic functional groups are added at C2; the molecule is zwitterionic.

  • Stability: The C2-Cl bond is hydrolytically stable at neutral pH but susceptible to hydrolysis (to 2-hydroxy) under strong acidic reflux or strong aqueous base.

Module 1: C4-Carboxyl Derivatization (Amidation)

Objective: Install a solubilizing group or pharmacophore at C4 before modifying the C2-chloride, as the C2-Cl is robust enough to survive amide coupling conditions.

Expert Insight: The "Acid Chloride" Trap

Direct activation with carbodiimides (EDC/DCC) often fails or gives low yields due to the steric bulk of the C3-methyl group. The most reliable method involves generating the acid chloride in situ or using high-activity coupling reagents like HATU. Note: If using thionyl chloride (


), ensure strictly anhydrous conditions to prevent hydrolysis of the C2-Cl to a C2-OH (quinolone), which is a dead-end byproduct.
Protocol 1: Sterically Demanding Amide Coupling

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine), DMF.

StepActionCritical Parameter
1 Dissolve scaffold (1.0 eq) in anhydrous DMF (0.2 M).Dry Solvent: Water competes with the amine.
2 Add DIPEA (3.0 eq) followed by HATU (1.2 eq).Activation Time: Stir for 15 min at RT. Solution should turn yellow/orange.
3 Add the amine nucleophile (1.1 eq).If amine is a salt (e.g., HCl), add extra 1.0 eq DIPEA.
4 Stir at 40–50°C for 4–12 hours.Heat: Required due to C3-methyl steric hindrance.
5 Workup: Dilute with EtOAc, wash with sat.

(x2), water, and brine.
Acid wash (1N HCl) is risky if the product contains basic nitrogens.

Validation:

  • TLC: Shift in

    
     (Acid stays at baseline in EtOAc/Hex; Amide moves up).
    
  • LC-MS: Look for

    
    . Disappearance of starting material peak.
    

Module 2: C2-Position Diversification ( )

Objective: Displacement of the chlorine atom with amines or alkoxides. Mechanism: The nitrogen of the quinoline ring activates the C2 position. The C4-amide/ester (from Module 1) further activates the ring via electron withdrawal, making this step faster than on the free acid.

Protocol 2: Nucleophilic Aromatic Substitution with Amines

Reagents: Primary or Secondary Amine,


 or 

, DMSO or NMP.
StepActionCritical Parameter
1 Dissolve C4-functionalized scaffold (1.0 eq) in DMSO (0.5 M).High concentration favors bimolecular kinetics.
2 Add Amine (1.5–2.0 eq) and Base (

, 2.0 eq).
Use

for weak nucleophiles (e.g., anilines).
3 Heat to 100–120°C in a sealed tube/vial.Temp: <100°C is often too slow for this sterically crowded scaffold.
4 Monitor by LC-MS every 2 hours.Watch for "Bis-addition" if the amine has two nucleophilic sites.
5 Workup: Pour into crushed ice/water. Precipitate usually forms.Filter and wash with water.[1][2][3] Recrystallize from EtOH if needed.

Alternative: Buchwald-Hartwig Coupling If the nucleophile is an unreactive aniline or the


 fails:
  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%).
    
  • Base:

    
    .
    
  • Solvent: 1,4-Dioxane, 100°C.

  • Reference: Standard Buchwald protocols apply, but Xantphos is preferred for sterically hindered quinolines [1].

Module 3: C3-Methyl Functionalization (Benzylic Oxidation)

Objective: Convert the methyl group to a bromomethyl or formyl group for further extension. Timing: Perform this LAST . The C2-Cl and C4-COOH are robust, but a C3-bromomethyl group is highly reactive and unstable during basic workups.

Protocol 3: Radical Bromination (Wohl-Ziegler)

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic),


 or Trifluorotoluene (greener alternative).
StepActionCritical Parameter
1 Dissolve protected scaffold (e.g., methyl ester) in Trifluorotoluene.Degas: Oxygen inhibits the radical chain reaction.
2 Add NBS (1.05 eq) and AIBN (0.1 eq).Stoichiometry: Excess NBS leads to dibromination.
3 Reflux (approx. 100°C) under

with strong stirring.
Initiate with a visible light source (flood lamp) if available.
4 Stop: When SM is <5% (LC-MS).Do not over-run; product degrades.
5 Workup: Cool, filter off succinimide. Concentrate filtrate.Use immediately for alkylation (e.g., with morpholine/piperazine).

Integrated Workflow Diagram

Workflow cluster_alt Alternative Route (If C2 is unreactive) Start Start: 2-Chloro-3-methyl quinoline-4-COOH Step1 Step 1: C4-Functionalization (Amide Coupling/Esterification) Reagent: HATU, Amine, DMF Start->Step1 Protect Acid First Branch1 Intermediate A: C4-Amide/Ester Intact Step1->Branch1 Step2 Step 2: C2-Functionalization (S_NAr Displacement) Reagent: Amine, DMSO, 110°C Branch1->Step2 Activate C2 AltStep Pd-Catalyzed Coupling (Buchwald-Hartwig) Branch1->AltStep Low Yield S_NAr? Branch2 Intermediate B: C2-Amino, C4-Amide Step2->Branch2 Step3 Step 3: C3-Methyl Activation (Radical Bromination) Reagent: NBS, AIBN Branch2->Step3 Late-Stage Mod Final Final Product: Tri-functionalized Scaffold Step3->Final AltStep->Branch2

Figure 2: Sequential functionalization workflow ensuring chemical stability at each stage.

Quality Control & Troubleshooting

Analytical Data Reference (Simulated for Validation)
AssayExpected ResultCommon Failure Mode
HPLC (C18) Sharp peak,

shifts with lipophilicity.
Broad peak = Zwitterionic form (Adjust pH of mobile phase).
1H NMR C3-Me singlet @

2.4–2.6 ppm.
Split peak = Rotamers (common in bulky C4-amides).
MS (ESI) Distinct Chlorine isotope pattern (3:1 ratio of M:M+2).Loss of Cl pattern = Hydrolysis to OH (M-Cl+OH).
Troubleshooting "The Black Tar"

If reactions at Step 2 (


)  yield black tar:
  • Cause: Polymerization or decomposition of the solvent/reagents at high temp.

  • Solution: Switch to Microwave Irradiation (140°C, 20 mins). The short reaction time prevents thermal degradation of the scaffold.

References

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.

  • MasterOrganicChemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." Master Organic Chemistry, 2011.

  • BenchChem. "The Pivotal Role of 3-Acetyl-2-methylquinoline-4-carboxylic Acid in Medicinal Chemistry."[1] BenchChem Technical Guides, 2025.

  • MDPI. "Regioselective Functionalization of Quinolines through C-H Activation." Molecules, 2021.[4]

  • ResearchGate. "Synthesis of substituted quinolines... by nucleophilic substitution." Arkivoc, 2012.[5]

Disclaimer: This protocol involves the use of hazardous chemicals (halogenated solvents, radical initiators). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Method

Application Note: Strategic HPLC Method Development for Quinoline Carboxylic Acids

Abstract & Scope This guide details the high-performance liquid chromatography (HPLC) method development for Quinoline Carboxylic Acids (QCAs) . This class of compounds, which includes simple intermediates (e.g., quinald...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the high-performance liquid chromatography (HPLC) method development for Quinoline Carboxylic Acids (QCAs) . This class of compounds, which includes simple intermediates (e.g., quinaldic acid) and complex antibiotics (fluoroquinolones like Ciprofloxacin), presents unique chromatographic challenges due to their amphoteric nature, metal chelating properties, and tendency for secondary silanol interactions.

Target Analytes:

  • Simple QCAs: Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid.

  • Fluoroquinolones (FQs): Ciprofloxacin, Levofloxacin, Moxifloxacin.[1][2]

Scientific Foundation: The "Why" Behind the Method

To develop a robust method, one must first understand the physicochemical behavior of the analyte.[3] Blindly screening columns will result in poor peak shape and non-reproducible retention times.

The Amphoteric Challenge (Zwitterions)

QCAs contain both a basic functional group (the quinoline ring nitrogen and/or piperazine ring) and an acidic group (carboxylic acid).

  • Acidic pKa (COOH): Typically range from 3.0 to 6.0.

  • Basic pKa (N-ring): Typically range from 6.0 to 9.0.

Implication: At neutral pH (pH 7), these molecules often exist as zwitterions (net neutral charge but localized +/- charges). Zwitterions often suffer from poor solubility and erratic retention.

  • Strategy: We must drive the equilibrium to a single ionic state.

    • Low pH (< 3.0): COOH is protonated (neutral), N is protonated (+). The molecule acts as a cation. (Recommended)

    • High pH (> 8.0): COOH is ionized (-), N is neutral. The molecule acts as an anion. (Requires high-pH stable columns).

Secondary Silanol Interactions

The protonated nitrogen (at low pH) is attracted to residual negatively charged silanols (


) on the silica surface. This causes peak tailing .[4][5]
  • Solution: Use "Type B" high-purity silica or "End-capped" columns where silanols are chemically blocked. Alternatively, use a "sacrificial base" (like Triethylamine) or high ionic strength buffers.

Metal Chelation

The carboxyl group and the ketone oxygen (in fluoroquinolones) form a binding pocket for metal ions (Fe³⁺, Al³⁺) leached from stainless steel HPLC systems.

  • Symptom: Broad, tailing peaks that do not improve with mobile phase changes.

  • Solution: Add EDTA to the mobile phase or use PEEK/bio-inert hardware.

Visualization: Method Development Workflow

The following decision tree outlines the logical flow for developing a method for QCAs, prioritizing pH control and column selection.

QCA_Method_Development Start Start: Analyte Characterization (Determine pKa & Solubility) Decision_pH Select Mobile Phase pH Start->Decision_pH Low_pH Low pH Strategy (pH 2.0 - 3.0) Analyte = Cationic (+) Decision_pH->Low_pH Standard Approach High_pH High pH Strategy (pH > 8.0) Analyte = Anionic (-) Decision_pH->High_pH Alternate Selectivity Col_Select_Low Column Selection (Low pH) 1. C18 (End-capped) 2. Phenyl-Hexyl (Selectivity) 3. Polar Embedded Low_pH->Col_Select_Low Col_Select_High Column Selection (High pH) Hybrid Particle C18 (High pH Stability Required) High_pH->Col_Select_High Chelation_Check Check for Metal Chelation (Is peak tailing severe?) Col_Select_Low->Chelation_Check Col_Select_High->Chelation_Check Add_EDTA Add 5mM EDTA or Use PEEK Hardware Chelation_Check->Add_EDTA Yes (Tailing) Optimize Optimize Gradient & Temp (Final Method) Chelation_Check->Optimize No (Good Shape) Add_EDTA->Optimize

Caption: Decision tree for optimizing HPLC separation of Quinoline Carboxylic Acids, focusing on pH control and hardware considerations.

Experimental Protocols

Protocol A: The "Golden Standard" Screening Method

This protocol uses a low pH approach to suppress silanol activity and ensure the analyte is in a stable cationic form.

Reagents:

  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Grade.[6][7]

  • Buffer: 25 mM Potassium Phosphate (monobasic) adjusted to pH 2.5 with Phosphoric Acid.

    • Note: For LC-MS applications, replace phosphate with 0.1% Formic Acid (pH ~2.7).

Instrument Setup:

  • Column: High-purity C18 (e.g., Waters XBridge, Phenomenex Luna Omega, or Agilent ZORBAX Eclipse Plus).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 35°C (Improves mass transfer and peak shape).

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Flow Rate: 1.0 mL/min.[6][7]

Gradient Table:

Time (min)% Mobile Phase A (Buffer pH 2.5)% Mobile Phase B (Acetonitrile)Description
0.0955Equilibration
15.04060Linear Gradient
16.0595Wash
18.0595Hold Wash
18.1955Re-equilibration
23.0955Ready for next inj.
Protocol B: Addressing Metal Chelation (Troubleshooting)

If Protocol A yields broad peaks or "fronting/tailing" combinations, metal chelation is the likely culprit.

Modification:

  • Prepare the same Mobile Phase A (Phosphate pH 2.5).

  • Add 5 mM Disodium EDTA to Mobile Phase A.

  • Ensure the EDTA is fully dissolved.

  • Warning: Do not use EDTA with LC-MS systems (suppresses ionization). For LC-MS, passivation of the system with 30% Nitric Acid (off-column) or using PEEK tubing is preferred.

Data Presentation & Column Comparison

When selecting a stationary phase, "C18" is not a sufficient specification. The silica purity and bonding technology define the success for QCAs.

Column TypeMechanism for QCAsProsCons
Type B C18 (End-capped) Hydrophobic interaction; Silanols blocked.Robust, reproducible, standard in QC.May not resolve closely related polar impurities.
Phenyl-Hexyl

interactions with quinoline ring.
Superior Selectivity for aromatic isomers; better peak shape for bases.Longer equilibration times than C18.
Polar Embedded (Amide) Shields silanols via embedded polar group.Excellent peak shape for basic N; works in 100% aqueous (no dewetting).Different selectivity order than C18 (requires re-validation).
Mixed-Mode (C18/Cation) Hydrophobic + Electrostatic repulsion.Can separate QCAs from neutral matrix components perfectly.Complex method development; sensitive to buffer concentration.

Critical Troubleshooting Guide

Issue 1: Severe Peak Tailing (Tailing Factor > 1.5)

  • Cause: Secondary interaction between the protonated Nitrogen (N+) and residual Silanols (Si-O-).[5]

  • Fix: Lower pH to < 2.5. If already low, switch to a "Polar Embedded" column or increase buffer strength to 50 mM to mask silanols.

Issue 2: Peak Splitting

  • Cause: Analyte is partially ionized (pH is near pKa).

  • Fix: The mobile phase pH is likely around 4.0 - 6.0. Move strictly to pH 2.5 or pH 9.0 (if column permits).

Issue 3: Carryover

  • Cause: QCAs stick to stainless steel injector needles.

  • Fix: Use a needle wash of 50:50 Methanol/Water with 0.1% Phosphoric Acid . The acid ensures the QCA remains soluble and does not precipitate in the needle.

References

  • BenchChem. (2025).[4][5][6][7][8] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from 5

  • Element Lab Solutions. (2025). Column Selection for HPLC Method Development. Retrieved from 9

  • National Institutes of Health (NIH). (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).[10] Retrieved from 11

  • SIELC Technologies. (2023). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from 12

  • International Journal of Pharmaceutical Sciences and Research. (2019). QbD Based RP-HPLC Method Development for Five Fluoroquinolone Anti-Bacterials. Retrieved from 2[2]

Sources

Application

Application Note: Reagents and Protocols for the Chlorination of 3-Methylquinoline-4-Carboxylic Acid Precursors

Executive Summary The 3-methylquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of dihydroorotate dehydrogenase (DHODH) inhibitors for onc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of dihydroorotate dehydrogenase (DHODH) inhibitors for oncology and potent antimalarial agents [1, 2]. Derivatization of this core often relies on highly specific chlorination events.

Depending on the synthetic goal, chlorination of these precursors diverges into three distinct pathways:

  • Carboxylic Acid Activation: Conversion to an acyl chloride for downstream amide/ester coupling.

  • Ring Deoxychlorination: Conversion of a 2-hydroxy/2-oxo tautomer to a 2-chloroquinoline for cross-coupling.

  • Aliphatic Radical Chlorination: Functionalization of the C3-methyl group for late-stage nucleophilic substitution.

This application note details the mechanistic causality, optimal reagent selection, and self-validating protocols for each of these critical transformations.

Mechanistic Pathways and Reagent Selection

Carboxylic Acid Activation: Oxalyl Chloride vs. Thionyl Chloride

To synthesize quinoline-4-carboxamides, the carboxylic acid must first be activated to an acyl chloride [2]. While Thionyl Chloride (


) is traditionally used, it requires refluxing conditions that can lead to thermal degradation or tar formation with electron-rich quinolines.

The Expert Choice: Oxalyl Chloride (


) with a catalytic amount of N,N-Dimethylformamide (DMF).
Causality:  DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride). This intermediate reacts rapidly with the carboxylic acid at room temperature, releasing 

,

, and

as gaseous byproducts. The mild conditions preserve the integrity of the quinoline ring and prevent undesired side reactions.
Ring Deoxychlorination: Phosphorus Oxychloride ( )

When starting from a 2-hydroxy-3-methylquinoline-4-carboxylic acid precursor (which exists predominantly as its 2-quinolone tautomer), converting the oxygenated position to a reactive chloride is essential for subsequent Suzuki or Buchwald-Hartwig couplings.

The Expert Choice:


 combined with a non-nucleophilic base (e.g., N,N-diethylaniline or DIPEA).
Causality: 

acts as both the chlorinating agent and the solvent. The addition of a base is critical; it acts as a proton scavenger to neutralize the

generated during the reaction. Without the base, the quinoline nitrogen becomes protonated, drastically reducing the electron density of the ring and stalling the nucleophilic aromatic substitution (

) required to displace the phosphorodichloridate leaving group[3].
Radical Chlorination of the C3-Methyl Group: NCS and AIBN

Functionalizing the C3-methyl group requires a homolytic radical pathway. Using elemental chlorine gas (


) often results in uncontrollable over-chlorination (yielding di- or tri-chloromethyl derivatives).

The Expert Choice: N-Chlorosuccinimide (NCS) with Azobisisobutyronitrile (AIBN) as a radical initiator. Causality: This is a classic Wohl-Ziegler reaction. AIBN undergoes thermal homolysis at 65–75 °C to initiate the radical chain. NCS provides a low, steady-state concentration of chlorine radicals. This controlled release is the thermodynamic key to arresting the reaction at the mono-chlorinated stage (3-chloromethyl), preventing over-oxidation.

Mandatory Visualization: Divergent Chlorination Workflows

G P 3-Methylquinoline-4- carboxylic acid Precursor A Acyl Chloride Formation (Oxalyl Chloride / DMF) P->A  Activation B Ring Chlorination (POCl3 / Base) P->B  Deoxychlorination  (2-OH Precursor) C Methyl Chlorination (NCS / AIBN) P->C  Radical Substitution P_A 3-Methylquinoline- 4-carbonyl chloride A->P_A P_B 2-Chloro-3-methylquinoline- 4-carboxylic acid B->P_B P_C 3-(Chloromethyl)quinoline- 4-carboxylic acid C->P_C

Divergent chlorination pathways for 3-methylquinoline-4-carboxylic acid precursors.

Self-Validating Experimental Protocols

Protocol A: Mild Acyl Chloride Formation via Oxalyl Chloride

Self-Validation Checkpoint: The reaction progress is visually confirmed by gas evolution. Completion is validated via a methanol-quench TLC assay.

  • Setup: Suspend 3-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere at 0 °C.

  • Catalysis: Add anhydrous DMF (0.05 eq). Note: Ensure DMF is strictly anhydrous to prevent hydrolysis of the active Vilsmeier-Haack complex.

  • Reagent Addition: Dropwise add Oxalyl Chloride (1.5 eq). Observe immediate effervescence (

    
    , 
    
    
    
    ,
    
    
    ).
  • Propagation: Remove the ice bath and stir at 20 °C for 2 hours. The suspension will gradually turn into a homogenous, clear solution as the acyl chloride forms.

  • Validation: Withdraw a 10 µL aliquot and quench into 200 µL of methanol containing triethylamine. Spot on TLC (Ethyl Acetate/Hexane). The presence of a new, higher

    
     spot (the methyl ester) confirms total consumption of the baseline carboxylic acid.
    
  • Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate twice with anhydrous toluene to remove residual oxalyl chloride and

    
    . Use the crude solid immediately for downstream coupling.
    
Protocol B: Ring Deoxychlorination via

Self-Validation Checkpoint: The insoluble 2-quinolone precursor will fully dissolve into the


 matrix once the chloride substitution is complete.
  • Setup: In a dry, round-bottom flask equipped with a reflux condenser, add the 2-hydroxy-3-methylquinoline-4-carboxylic acid precursor (1.0 eq).

  • Reagent Addition: Add neat

    
     (10.0 eq) followed by N,N-diethylaniline (1.2 eq).
    
  • Heating: Heat the mixture to 90–100 °C. Caution: Do not exceed 110 °C to avoid decarboxylation of the C4-carboxylic acid.

  • Monitoring: Stir for 3–4 hours. The reaction is complete when the opaque suspension becomes a dark, homogenous solution.

  • Workup (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove ~70% of the excess

    
    . Slowly pour the resulting syrup onto vigorously stirred crushed ice to hydrolyze the remaining phosphorodichloridate.
    
  • Isolation: Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under high vacuum.

Protocol C: Radical Mono-Chlorination of the C3-Methyl Group

Self-Validation Checkpoint: The byproduct, succinimide, is insoluble in the reaction solvent and will precipitate/float, acting as a visual indicator of NCS consumption.

  • Setup: Dissolve the 3-methylquinoline-4-carboxylic acid derivative (1.0 eq) in anhydrous

    
    -trifluorotoluene (0.1 M). Note: Trifluorotoluene is a greener, less toxic alternative to carbon tetrachloride (
    
    
    
    ) with excellent radical stability.
  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) and AIBN (0.1 eq).

  • Initiation: Heat the mixture to 80 °C under argon.

  • Monitoring: Stir for 4–6 hours. As the reaction proceeds, succinimide will form and float to the surface of the solvent.

  • Workup: Cool to 0 °C to fully precipitate the succinimide. Filter the mixture through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to separate the desired 3-(chloromethyl) product from trace unreacted starting material.

Quantitative Data Summary

The following table summarizes the operational parameters, expected yields, and safety profiles for the three chlorination methodologies to aid in process selection.

Chlorination TargetReagent SystemTemp (°C)Typical YieldSelectivity / ByproductsSafety & Handling Profile
C4-Carboxylic Acid (Acyl Chloride)Oxalyl Chloride, cat. DMF0 to 20>95% (Crude)High / Gaseous byproducts (

,

,

)
Highly toxic gases evolved; requires well-ventilated fume hood.
C2-Ring Position (Deoxychlorination)

, N,N-Diethylaniline
90 to 10075–85%Moderate / Trace decarboxylation if overheatedHighly exothermic water quench; corrosive.
C3-Methyl Group (Radical Substitution)NCS, AIBN,

8060–70%Moderate / Trace di-chlorinationAIBN is thermally unstable; NCS is a mild irritant.

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, vol. 61, no. 12, 2018, pp. 5162–5186. URL:[Link]

  • "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, 2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield of 2-chloro-3-methylquinoline-4-carboxylic acid synthesis

Technical Support Center: 2-Chloro-3-methylquinoline-4-carboxylic Acid Synthesis Ticket ID: #Qxc-2Cl-3Me-Yield-Opt Subject: Yield Optimization & Troubleshooting Guide for 2-Chloro-3-methylquinoline-4-carboxylic Acid Assi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-3-methylquinoline-4-carboxylic Acid Synthesis

Ticket ID: #Qxc-2Cl-3Me-Yield-Opt Subject: Yield Optimization & Troubleshooting Guide for 2-Chloro-3-methylquinoline-4-carboxylic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering yield losses at two critical bottlenecks: the rearrangement-cyclization of the isatin precursor (to form the 2-hydroxy intermediate) or the deoxychlorination step (replacing the 2-hydroxy group with chlorine).

The synthesis of 2-chloro-3-methylquinoline-4-carboxylic acid typically proceeds via a modified Pfitzinger or Isatin-Anhydride route, followed by functionalization with phosphorus oxychloride (


). This guide addresses the specific instability of the 4-carboxylic acid moiety (prone to decarboxylation) and the hydrolytic sensitivity of the 2-chloro substituent during workup.

Phase 1: The Synthetic Pathway & Critical Control Points

To diagnose your yield loss, we must first validate the mechanism. The most robust route involves the conversion of Isatin to N-propionylisatin, followed by base-mediated ring expansion (Pfitzinger-Borsche modification) and subsequent chlorination.

Visualizing the Workflow (DOT Diagram)

SynthesisPath Isatin Isatin N_Prop N-Propionylisatin Isatin->N_Prop Reflux (Acylation) PropAnh Propionic Anhydride PropAnh->N_Prop Intermed Ring-Opened Keto-Acid Salt N_Prop->Intermed NaOH/Heat (Rearrangement) Hydroxy 2-Hydroxy-3-methyl- quinoline-4-COOH Intermed->Hydroxy Acidification (HCl) POCl3 POCl3 (Chlorination) Hydroxy->POCl3 Deoxychlorination Decarb Byproduct: Decarboxylation Hydroxy->Decarb >250°C or Prolonged Reflux Target 2-Chloro-3-methyl- quinoline-4-COOH POCl3->Target Controlled Hydrolysis Target->Decarb Acidic Reflux

Figure 1: Step-wise synthesis pathway highlighting the critical intermediate and the risk of decarboxylation.

Phase 2: Troubleshooting the 2-Hydroxy Intermediate (Scaffold Formation)

If your yield is low before you even reach the chlorination step, the issue lies in the rearrangement of N-propionylisatin.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete ring opening/closing.Ensure the base hydrolysis (NaOH) is vigorous enough to open the isatin ring but short enough to prevent degradation.
Sticky/Tar Product Polymerization of isatin.Use freshly recrystallized isatin . Old isatin contains oxidation products that catalyze tar formation.
Melting Point Drift Mixed anhydride formation.Ensure complete removal of propionic anhydride before the base step. Wash the N-propionyl intermediate thoroughly with hexanes.
Optimized Protocol: The Modified Pfitzinger
  • Acylation: Reflux Isatin (1 eq) in Propionic Anhydride (4 eq) for 2–4 hours. Critical: Do not add base yet. Isolate the N-propionylisatin solid first. This purification step removes impurities that lower the yield of the subsequent cyclization.

  • Rearrangement: Suspend N-propionylisatin in 10% NaOH (4 eq). Heat to 95–100°C. The solid will dissolve as the ring opens (forming the keto-acid salt).

  • Cyclization: Once dissolved (approx. 30-60 mins), cool to Room Temperature (RT). Acidify slowly with HCl to pH 2. The 2-hydroxy-3-methylquinoline-4-carboxylic acid should precipitate.[1]

    • Pro-Tip: If no precipitate forms, the intermediate may be "stuck" in the open form. Heat the acidic solution briefly (5 mins at 80°C) to force ring closure, then cool immediately.

Phase 3: The Chlorination Step (The Yield Killer)

This is the most common point of failure. You are converting a 2-hydroxy group to a 2-chloro group using


.

The Paradox: You need to hydrolyze the excess


 and the transient 4-acid chloride back to the 4-carboxylic acid, but you must NOT  hydrolyze the 2-chloro group back to 2-hydroxy.
Diagnostic FAQ: Chlorination Issues

Q: My product turns back into the starting material (2-hydroxy) during workup. Why? A: You are likely quenching too hot or too acidic. The 2-chloro position is activated by the ring nitrogen. In hot acid (generated by


 + water), nucleophilic attack by water displaces the chlorine.
  • Fix: Quench the reaction mixture onto crushed ice with vigorous stirring. Maintain temperature <10°C. Neutralize with Sodium Acetate to buffer the pH to ~4–5 immediately.

Q: I see the product on TLC, but isolation yields are low. A: The product is likely an amino acid zwitterion (quinoline N is basic, COOH is acidic). It has an isoelectric point (pI) where it is least soluble.

  • Fix: Do not just "acidify." Adjust pH carefully to the pI (usually pH 3–4 for these derivatives) to maximize precipitation. If the solution is too acidic (pH < 1), the quinoline nitrogen protonates, increasing solubility and loss in the mother liquor.

Optimized Chlorination Protocol
  • Dryness is Key: Dry the 2-hydroxy precursor thoroughly (vacuum oven, 60°C). Moisture destroys

    
     and generates heat.
    
  • The Mix: Suspend precursor in neat

    
     (5–8 eq).
    
    • Catalyst: Add a catalytic amount of DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction and allowing lower temperatures.

  • Reaction: Heat to 80–90°C. Do not reflux at boiling (105°C) unless necessary; higher temps promote decarboxylation. Monitor by TLC (take a mini-aliquot, quench in MeOH).

  • Workup (The "Ice-Drown"):

    • Evaporate excess

      
       under reduced pressure (rotary evaporator with a caustic trap). This is crucial to reduce the exotherm during quenching.
      
    • Pour the thick residue slowly onto stirred ice/water.[2]

    • The 4-COCl Hydrolysis: Stir for 30 mins at <10°C. The transient acid chloride (at pos 4) will hydrolyze to the carboxylic acid. The 2-Cl will remain stable at this temp.

    • Adjust pH to 3–4 with saturated Sodium Acetate or dilute NaOH. Collect the precipitate.

Phase 4: Decarboxylation Control

The carboxylic acid at position 4 is peri- to the 3-methyl group and the nitrogen. Steric strain and electronics make it eager to leave as


.

Troubleshooting Logic:

  • If you see bubbling during reaction: You are decarboxylating. Lower the bath temperature by 10°C.

  • If Mass Spec shows M-44 peak: Decarboxylation occurred.

  • Prevention: Avoid "super-heating" during the

    
     step. If the reaction is sluggish, add more DMF catalyst rather than increasing temperature.
    

Summary of Optimization Metrics

ParameterStandard ConditionOptimized Condition Reason
Isatin Quality As suppliedRecrystallized (EtOH) Removes oxidation impurities that cause tarring.
Chlorination Temp Reflux (106°C)80–90°C + DMF Cat. Prevents thermal decarboxylation.
Quenching Pour into waterEvap POCl3

Ice
Reduces acid concentration, preventing 2-Cl hydrolysis.
pH Control Strong Acid (pH 1)Isoelectric (pH 3–4) Minimizes solubility loss of the zwitterion.

References

  • Synthesis of 2-chloroquinoline-4-carboxylic acids via POCl3

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
    • Source: N
    • URL:[Link]

  • Pfitzinger Reaction & Isatin Chemistry

    • Title: Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.[3][4][5][6]

    • Source: N
    • URL:[Link]

  • Chlorination Mechanism & Vilsmeier-Haack Reagent

    • Title: POCl3-PCl5 mixture: A robust chlorin
    • Source: Indian Chemical Society.
    • URL:[Link]

  • General Quinoline Synthesis (Doebner/Pfitzinger context)

    • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
    • Source: N
    • URL:[Link]

Sources

Optimization

overcoming steric hindrance in 3-methylquinoline derivatives

Current Status: ● Operational Ticket Queue: High Volume (Steric Hindrance Inquiries) Agent: Senior Application Scientist Welcome to the Quinoline Derivatization Support Hub You have reached the Tier 3 Technical Support f...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Ticket Queue: High Volume (Steric Hindrance Inquiries) Agent: Senior Application Scientist

Welcome to the Quinoline Derivatization Support Hub

You have reached the Tier 3 Technical Support for nitrogen heterocycle synthesis. We understand you are experiencing "connection issues" at the C2 and C4 positions of your 3-methylquinoline scaffold.

The 3-methyl group is deceptive. While it appears small, it exerts a "Steric Pincer" effect:

  • The Ortho-Blockade (C2): The methyl group shields the adjacent C2 position from nucleophilic attack.

  • The Peri-Sandwich (C4): The C4 position is wedged between the C3-methyl group and the C5-proton (peri-position), creating a severe steric pocket that rejects standard catalytic ligands.

Below are the troubleshooting protocols (Tickets) and FAQs designed to bypass these specific steric barriers.

Module 1: Troubleshooting C2-Functionalization

Ticket #402: "My nucleophile won't attack C2."

User Report: "I'm trying to install an alkyl group at C2 using standard organolithium addition, but I'm getting low conversion and complex mixtures."

Root Cause Analysis: The C3-methyl group creates a kinetic barrier for direct nucleophilic attack at the C2=N bond. Furthermore, the electron-rich nature of the methyl group slightly deactivates the ring compared to a bare quinoline.

Resolution Protocol: The N-Oxide Bypass (Reissert-Henze Logic) Do not attack the neutral quinoline. You must activate the system by converting it to an N-oxide.[1] This creates a dipole that accelerates nucleophilic attack at C2 despite the steric hindrance.

Step-by-Step Workflow:

  • Activation: Treat 3-methylquinoline with m-CPBA (1.1 equiv) in DCM at 0°C → RT to generate 3-methylquinoline N-oxide .

  • Functionalization (C-H Activation):

    • Reagents: Pd(OAc)₂ (5-10 mol%), Ag₂CO₃ (oxidant), and the coupling partner (e.g., acrylate or arene).

    • Key Additive: Pivalic acid (30 mol%). Why? It acts as a proton shuttle, lowering the energy of the C-H cleavage step which is otherwise hindered by the methyl group.

  • Deoxygenation: If the N-oxide remains, reduce it using PCl₃ or Zn/AcOH.

Alternative: The Radical Approach (Minisci Reaction) If metal catalysis fails, switch to radical chemistry. Radicals are less sensitive to steric bulk than metal complexes.

  • Conditions: Carboxylic acid (R-COOH), AgNO₃ (cat.), (NH₄)₂S₂O₈, in TFA/Water .

  • Note: The C3-methyl group actually helps here by blocking C3, directing the radical almost exclusively to C2 (the most electron-deficient site).

Module 2: Troubleshooting C4-Cross Coupling

Ticket #809: "Pd-Catalyzed Coupling at C4 fails (0% Yield)."

User Report: "I have 4-chloro-3-methylquinoline. I tried Suzuki coupling with Pd(PPh₃)₄, but the starting material remains unreacted."

Root Cause Analysis: This is the "Sandwich Effect." The oxidative addition of Palladium into the C4-Cl bond is chemically allowed, but the reductive elimination is mechanically blocked. Standard ligands (PPh₃) are too bulky to fit into the gap between the C3-Methyl and the C5-Proton, or they are too small to force the elimination.

Resolution Protocol: Ligand Engineering You need Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are designed to be bulky away from the metal center (to force reductive elimination) but have a specific shape that allows them to "reach over" ortho-substituents.

Recommended System:

  • Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: SPhos (First choice) or XPhos .

    • Why SPhos? The methoxy groups on the SPhos backbone provide stability, and its specific steric map is ideal for ortho-substituted/hindered aryl chlorides.

  • Base: K₃PO₄ (anhydrous).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: Aggressive heating (100–110°C) is mandatory to overcome the rotational barrier caused by the C3-methyl.

Data Comparison: Ligand Performance on 3-Methylquinoline Substrates

Ligand TypeExampleYield (C4-Arylation)Status
Triphenylphosphine PPh₃< 5%FAILED (Steric clash)
Bidentate dppf15-20%POOR (Bite angle insufficient)
Buchwald Gen 2 SPhos 88-92% OPTIMAL
Buchwald Gen 3 XPhos 75-80%GOOD (Slightly too bulky)

Module 3: De Novo Synthesis (The "Build Around" Strategy)

Ticket #999: "Functionalization is impossible. I need a new route."

User Report: "The steric hindrance is too high for late-stage modification. I need to build the ring with the substituents already in place."

Resolution Protocol: Modified Friedländer Synthesis Instead of fighting the steric clash, construct the pyridine ring around the methyl group.

The Protocol:

  • Substrates: 2-Aminoaryl ketone + Propiophenone (or similar ketone with α-methylene).

  • The Challenge: Regioselectivity. The ketone can react on either side.

  • The Fix: Use Brønsted Acid Catalysis (e.g., Diphenyl phosphate) rather than base catalysis. Acid catalysis favors the formation of the more substituted enol, directing the cyclization to form the 3-methyl product specifically.

Visualizing the Workflow

The following diagram illustrates the decision logic for choosing a pathway based on the specific steric barrier you are facing.

Quinoline_Logic Start Start: 3-Methylquinoline Derivatization Target Select Target Position Start->Target C2 Target: C2 Position (Ortho to Methyl) Target->C2 C4 Target: C4 Position (Peri-Sandwich Zone) Target->C4 C2_Issue Issue: Steric Shielding Blocks Nucleophiles C2->C2_Issue C4_Issue Issue: Ligand Clash with C3-Me & C5-H C4->C4_Issue Sol_N_Oxide Solution A: N-Oxide Activation (Reissert-Henze) C2_Issue->Sol_N_Oxide Electronic Activation Sol_Minisci Solution B: Minisci Radical Rxn (TFA/Ag+) C2_Issue->Sol_Minisci Radical Pathway Sol_SPhos Solution C: Pd-Catalysis with SPhos Ligand C4_Issue->Sol_SPhos Late-Stage Sol_DeNovo Solution D: De Novo Synthesis (Friedländer) C4_Issue->Sol_DeNovo Early-Stage

Caption: Decision matrix for overcoming steric barriers at C2 (red path) and C4 (yellow path) of the 3-methylquinoline scaffold.

References & Grounding

  • Minisci Reactions on Quinolines:

    • Title: Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines.[2][3]

    • Source: Proctor, R. S. J., et al. Synlett (2018).

    • Relevance: Establishes the protocol for using TFA to direct radical addition to C2 despite C3-blocking.

  • C-H Activation via N-Oxides:

    • Title: Regioselective Functionalization of Quinolines through C-H Activation.[4]

    • Source:International Journal of Molecular Sciences (2021).

    • Relevance: Details the use of N-oxide directing groups to overcome ortho-steric hindrance.

    • URL:[Link]

  • Ligand Selection for Hindered Couplings:

    • Title: Palladium-Catalyzed Quinoline Formation and Transformation.[5]

    • Source:Molecules (2023).[6]

    • Relevance: Reviews ligand performance (SPhos/XPhos) for sterically demanding quinoline substrates.

    • URL:[Link]

  • Friedländer Synthesis Optimization:

    • Title: Improving Regioselectivity of Friedländer Quinoline Synthesis.

    • Source:Organic Reactions (2004/Updated).

    • Relevance: Provides the mechanistic basis for using acid catalysis to control methyl group placement.

    • URL:[Link]

Sources

Troubleshooting

solubility issues of 2-chloro-3-methylquinoline-4-carboxylic acid in water

The following guide serves as a specialized Technical Support Center for researchers working with 2-chloro-3-methylquinoline-4-carboxylic acid (CMQC) . It addresses the specific physicochemical challenges of this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-chloro-3-methylquinoline-4-carboxylic acid (CMQC) . It addresses the specific physicochemical challenges of this molecule, offering validated protocols for solubilization, analysis, and synthesis.[1][2]

[2][3]

Ticket ID: CMQC-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility and Handling of CMQC in Aqueous & Organic Media[2][3]

Executive Summary & Molecule Profile[4]

The Core Issue: 2-chloro-3-methylquinoline-4-carboxylic acid is a "brick dust" intermediate.[2][3] Its poor aqueous solubility stems from a combination of the hydrophobic 2-chloro and 3-methyl substituents and strong intermolecular


-

stacking of the quinoline core.[3] Unlike simple amino acids, the electron-withdrawing chlorine atom at position 2 significantly reduces the basicity of the quinoline nitrogen, suppressing zwitterion formation and altering the standard pH-solubility profile.[3]

Physicochemical Snapshot:

PropertyValue / CharacteristicImpact on Solubility
Formula C

H

ClNO

Moderate molecular weight, high lattice energy.[2][3]
pKa (Acid) ~2.5 – 3.0 (Predicted)Acidic; exists as a neutral solid at pH < 2.[2]
pKa (Base) < 1.0 (Predicted)The 2-Cl group suppresses N-protonation; rarely cationic in standard buffers.[2][3]
LogP ~2.9 – 3.3Highly lipophilic; prefers organic solvents.
Appearance Yellow/Off-white powderCrystalline nature resists dissolution without energy input.[2][3]

Frequently Asked Questions (The "Why")

Q1: Why won't this compound dissolve in neutral water (pH 7)? I thought carboxylic acids were soluble.

A: While carboxylic acids can ionize, the lipophilicity of the CMQC scaffold dominates.[2] At pH 7, the carboxylic acid is deprotonated (COO


), theoretically increasing solubility. However, the Hydrophobic Effect  of the chloro-methyl-quinoline core outweighs the solvation energy of the single anionic charge.[2][3] The water molecules cannot effectively organize around the large hydrophobic surface area, leading to aggregation and precipitation.
  • Fix: You need both ionization (pH > 7.[2]5) and a cosolvent (DMSO/Methanol) or a hydrotrope to break the hydrophobic interactions.[2]

Q2: I tried dissolving it in 0.1 M HCl, thinking the nitrogen would protonate. It didn't work. Why?

A: This is a classic trap.[2] In unsubstituted quinoline, the nitrogen is basic (pKa ~4.9).[2] However, in CMQC, the Chlorine atom at position 2 is electron-withdrawing .[2] It pulls electron density away from the nitrogen lone pair, drastically lowering its pKa (likely below 1.0).[2]

  • Result: In 0.1 M HCl (pH 1), the nitrogen remains largely unprotonated, and the carboxylic acid is fully protonated (neutral -COOH).[2] You have created the most insoluble, neutral form of the molecule.

Q3: What is the best solvent for NMR analysis?

A: Do not use D


O. The compound will not dissolve at sufficient concentration.[2]
  • Recommended: DMSO-

    
     is the gold standard.[2][3] It disrupts 
    
    
    
    -stacking effectively.
  • Alternative: CD

    
    OD (Methanol-
    
    
    
    ) may work for dilute samples, but solubility is lower than in DMSO.[2][3]

Troubleshooting Guides (The "How")

Scenario A: HPLC Sample Preparation

Issue: "My sample precipitates when I inject it onto the column, causing high backpressure." Root Cause: The sample solvent is too strong (e.g., pure DMSO), and the mobile phase (often acidic water) causes "solvent shock" precipitation inside the lines.[2]

Protocol: The "Sandwich" Injection Method

  • Stock Solution: Dissolve CMQC in 100% DMSO at 10 mg/mL.

  • Dilution Step: Dilute this stock 10-fold with 50:50 Acetonitrile:Water .

    • Note: If precipitation occurs here, add 1% Ammonium Hydroxide to the water portion before mixing.[2] The high pH ensures the analyte remains ionized (soluble).[2]

  • Mobile Phase: Use a gradient starting at high organic (e.g., 30% MeCN) rather than 5% MeCN to prevent on-column precipitation.

Scenario B: Aqueous Reaction Workup

Issue: "I cannot extract the product from the aqueous layer, or it forms an emulsion." Solution: Exploit the pH switch.

  • To Solubilize in Water: Adjust pH to > 10 using 1M NaOH.[2] The compound forms the sodium salt and dissolves.

  • To Precipitate/Isolate: Slowly add 1M HCl until pH reaches ~2-3. The free acid will precipitate as a solid.

  • Filtration: Filter the solid rather than extracting with DCM/Ethyl Acetate if possible.[2] This avoids emulsion issues common with quinolines.[2]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling CMQC based on your specific application.

CMQC_Solubility Start Start: Solid CMQC Goal Define Goal Start->Goal BioAssay Biological Assay (Cell Culture/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Analysis Analytical (HPLC/LCMS) Goal->Analysis DMSO_Stock 1. Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSO_Stock Organic_Solv Use Aprotic Polar Solvents (DMF, NMP, DMSO) Synthesis->Organic_Solv Mobile_Phase Mobile Phase Selection Analysis->Mobile_Phase Dilution 2. Dilute into Buffer (Keep DMSO < 1%) DMSO_Stock->Dilution Precip_Check Check for Precipitate! Dilution->Precip_Check Reflux Heat may be required (60-80°C) Organic_Solv->Reflux Acidic_MP Acidic MP (0.1% Formic) Risk: Precipitation Mobile_Phase->Acidic_MP If retention needed Basic_MP Basic MP (10mM NH4HCO3) Better Solubility (Anion) Mobile_Phase->Basic_MP Recommended

Figure 1: Decision tree for solubilizing 2-chloro-3-methylquinoline-4-carboxylic acid based on experimental intent.

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock for Biological Assays

Use this protocol to ensure the compound remains in solution when added to cell culture media.[2]

Materials:

  • CMQC Solid (MW: ~221.64 g/mol )[2]

  • DMSO (Anhydrous, Cell Culture Grade)[2]

  • Vortex Mixer[2][3]

  • Sonicator[2][3]

Steps:

  • Weighing: Weigh 2.22 mg of CMQC into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: The solution must be perfectly clear yellow.[2]

  • Usage: When dosing cells, dilute this stock at least 1:1000 into the culture medium (final DMSO < 0.1%).[2]

    • Warning: Do not dilute directly into cold phosphate-buffered saline (PBS) without rapid mixing, as the "salting out" effect may crash the compound.[2]

Protocol 2: pH-Switch Purification (Removal of Non-Acidic Impurities)

Use this to purify the compound from non-acidic synthetic precursors.[2][3]

  • Dissolution: Suspend crude CMQC in water (10 mL/g).

  • Basification: Add 2M NaOH dropwise with stirring until pH > 10. The solution should turn clear (formation of Sodium 2-chloro-3-methylquinoline-4-carboxylate).[3]

  • Extraction (Wash): Extract this aqueous basic layer with Ethyl Acetate (2x).[2]

    • Mechanism:[1][2][3][4] Impurities (starting materials, decarboxylated byproducts) remain in the organic layer; the CMQC stays in the water.

  • Precipitation: Separate the aqueous layer and cool to 0-5°C.

  • Acidification: Slowly add 2M HCl dropwise to the aqueous layer until pH reaches 2.0.

  • Isolation: Collect the resulting precipitate via vacuum filtration and wash with cold water.[2]

References

  • PubChem. (n.d.).[2] 2-chloro-3-methylquinoline-4-carboxylic acid (Compound Summary).[2][3][5] National Library of Medicine.[2] Retrieved from [Link]

  • Carvajal, M., & Yalkowsky, S. (2019).[1][2] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.[1][2][6] Retrieved from [Link]

  • Sielc Technologies. (2018).[2][7] Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 2-Chloro Heterocycles During Workup

Welcome to the Technical Support Center. 2-Chloro-N-heterocycles (such as 2-chloropyridines and 2-chloropyrimidines) are highly valuable electrophiles in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Chloro-N-heterocycles (such as 2-chloropyridines and 2-chloropyrimidines) are highly valuable electrophiles in medicinal chemistry and drug development. However, their defining reactivity makes them notoriously prone to degradation during routine aqueous workups. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to prevent the undesired conversion of 2-chloro groups into their corresponding 2-pyridone or 2-pyrimidinone byproducts.

The Causality of Hydrolysis: A Mechanistic Perspective

To prevent hydrolysis, one must understand the underlying causality. Why does a 2-chloro group hydrolyze so easily compared to an unactivated chlorobenzene?

The nitrogen atom in the heterocyclic ring is strongly electron-withdrawing, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system. This creates a highly electrophilic center at the 2-position, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Acidic Conditions: Protonation of the ring nitrogen dramatically increases the electrophilicity of the 2-position, accelerating nucleophilic attack by water[1].

  • Basic Conditions: Hydroxide is a much stronger nucleophile than water, rapidly displacing the chloride ion.

  • Thermal Acceleration: SNAr has a significant activation energy barrier. Heating (e.g., during rotary evaporation of wet solvents) provides the thermal energy required to drive the hydrolysis to completion[1].

Because of this competing hydrolysis pathway, processing these compounds necessitates strictly controlled, and ideally anhydrous, conditions[2].

Decision Matrix & Workflow

WorkupWorkflow Start Reaction Complete (2-Chloroheterocycle) Decision Are byproducts strictly water-soluble? Start->Decision PathA Anhydrous Workup (Preferred) Decision->PathA No PathB Aqueous Workup (High Risk) Decision->PathB Yes Filter Filter through Celite with Aprotic Solvent PathA->Filter Evap Evaporate < 30°C Filter->Evap Quench Quench at 0°C with Mild Buffer PathB->Quench Extract Extract Quickly (EtOAc / DCM) Quench->Extract Dry Dry over Na2SO4 (Self-Validating: Free Flow) Extract->Dry Dry->Evap Success Pure 2-Chloro Product Evap->Success

Troubleshooting workflow for the workup of 2-chloroheterocycles.

Troubleshooting Guides & FAQs

Q1: Why did my 2-chloropyridine convert to a 2-pyridone during a standard aqueous workup? A: Standard workups often involve washing with 1M HCl or 1M NaOH. These extremes of pH catalyze the SNAr hydrolysis of the 2-chloro group[1]. Furthermore, if the organic layer is not rigorously dried before concentration, the residual water, combined with the heat of the rotary evaporator, will drive the hydrolysis to completion.

Q2: I need to remove a polar solvent (like DMF) using water washes. How can I do this safely? A: Prolonged exposure to water, especially at room temperature, will degrade the product. Instead of multiple water washes, consider a reverse-quench technique: pour the reaction mixture into a large volume of rapidly stirring ice-water (0 °C) to precipitate the 2-chloro product, then isolate it via immediate vacuum filtration. Alternatively, extract the DMF/product mixture with a large volume of a non-polar solvent (like heptane/EtOAc) and wash quickly with cold brine to decrease the solubility of the organic compound in the aqueous layer[3].

Q3: My product degraded on the rotary evaporator despite a neutral workup. What went wrong? A: The likely culprit is residual water combined with heat. If the organic layer is not rigorously dried, trace water remains. When the flask is heated in the rotary evaporator bath, the thermal energy overcomes the activation barrier for SNAr, causing hydrolysis directly in the flask. Always use low-temperature evaporation (< 30 °C) and avoid prolonged heating[1].

Quantitative Data: Impact of Workup Conditions

The table below summarizes the causality between specific workup conditions and the expected rate of hydrolysis for a standard 2-chloropyrimidine derivative.

Workup ConditionAqueous pHTemperature (°C)Contact TimeHydrolysis to 2-Pyridone (%)Product Recovery (%)
1M HCl Wash~02530 min> 40%< 60%
1M NaOH Wash~142530 min> 80%< 20%
Sat. NaHCO₃ Wash~805 min< 2%> 95%
Sat. NH₄Cl Wash~505 min< 1%> 95%
Wet Solvent Evap.N/A5015 min15 - 25%75 - 85%
Dry Solvent Evap.N/A< 3015 minNot Detected> 98%

Field-Proven Experimental Protocols

Protocol A: Water-Free Workup (Preferred Method)

Rationale: The most effective way to prevent hydrolysis is to eliminate water entirely from the purification sequence[1].

  • Dilution: Upon reaction completion, dilute the crude mixture with 3–5 volumes of an anhydrous, aprotic solvent (e.g., toluene, heptane, or MTBE).

  • Precipitation: If the reaction contains amine hydrochloride salts or other polar byproducts, allow the mixture to stir at room temperature for 15 minutes to ensure complete precipitation.

  • Filtration: Filter the suspension through a short pad of Celite or silica gel. This step removes insoluble salts without the need for an aqueous wash.

  • Washing: Wash the filter cake with 2 volumes of the cold, anhydrous solvent to ensure complete product recovery.

  • Concentration: Transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

    • Critical Self-Validation: Ensure the water bath temperature never exceeds 30 °C[1]. The product should concentrate as a clean oil or solid without the appearance of highly polar baseline spots on TLC (which would indicate hydrolysis).

Protocol B: Cold, Buffered Aqueous Extraction

Rationale: When water-soluble impurities cannot be filtered, a rapid, cold, and pH-neutral aqueous workup is mandatory to suppress SNAr kinetics.

  • Quench: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add a cold, mild aqueous buffer (use saturated NH₄Cl for basic reactions, or saturated NaHCO₃ for acidic reactions). Causality: Mild buffers prevent the extreme pH excursions that catalyze hydrolysis.

  • Extraction: Immediately transfer the mixture to a separatory funnel. Extract with a cold, aprotic organic solvent (e.g., ethyl acetate or dichloromethane). Perform this step quickly to minimize aqueous contact time[1].

  • Phase Separation: Separate the layers. Wash the combined organic layers once with cold brine to physically displace residual bulk water and salt out the organic product[3].

  • Drying: Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer.

    • Self-Validation: Continue adding the drying agent until it stops clumping and flows freely as fine particles[3]. This visual cue confirms that trace water, which could drive hydrolysis during evaporation, has been sequestered.

  • Filtration & Concentration: Filter off the drying agent. Evaporate the solvent under reduced pressure with the water bath strictly below 30 °C[1].

References

  • BenchChem. "preventing decomposition of N,N-dibutyl-2-chloropyridin-4-amine during purification". 1

  • Chemistry LibreTexts. "4.7: Reaction Work-Ups". 3

  • BenchChem. "2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine". 2

Sources

Troubleshooting

optimizing decarboxylation steps in quinoline synthesis

This is the Quinoline Synthesis Technical Support Center . Ticket ID: #QS-DEC-OPT Subject: Optimization & Troubleshooting of Decarboxylation Steps in Quinoline Scaffolds Status: Open Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Quinoline Synthesis Technical Support Center . Ticket ID: #QS-DEC-OPT Subject: Optimization & Troubleshooting of Decarboxylation Steps in Quinoline Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Decarboxylation Bottleneck

In quinoline synthesis (e.g., via Pfitzinger , Doebner , or Gould-Jacobs pathways), the decarboxylation of quinoline-carboxylic acid intermediates is often the final, yield-determining step. Classical methods require forcing conditions (>200°C) that degrade sensitive functional groups.

This guide provides three validated protocols to bypass these thermal limitations:

  • Silver-Catalyzed Protodecarboxylation (High chemoselectivity, mild heat).[1]

  • Microwave-Assisted Decarboxylation (High throughput, solvent minimization).

  • Optimized Thermal/Copper Systems (Cost-effective for robust substrates).

Part 1: Decision Matrix & Mechanistic Insight

Before selecting a protocol, consult the decision matrix below to match your substrate's stability with the appropriate method.

Decarboxylation_Decision_Tree Start Start: Quinoline-COOH Intermediate Sensitive Is substrate thermally sensitive? (>150°C instability) Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No Ag_Method RECOMMENDED: Ag-Catalyzed (Ag2CO3/DMSO, 120°C) Preserves halogens/nitro groups Sensitive->Ag_Method Yes MW_Method RECOMMENDED: Microwave (Solvent-free or AcOH, 5-10 min) Best for rapid library synthesis Scale->MW_Method < 500 mg (Library) Cu_Method RECOMMENDED: Classic Thermal (Cu/Quinoline or Ph2O, >200°C) Best for multi-gram, robust scaffolds Scale->Cu_Method > 10 g (Bulk)

Figure 1: Decision matrix for selecting the optimal decarboxylation strategy based on substrate stability and reaction scale.

Part 2: Validated Experimental Protocols

Protocol A: Silver-Catalyzed Protodecarboxylation (The "Mild" Standard)

Best for: Substrates with halides, nitro groups, or ethers that cannot survive >200°C.

Mechanism: This method utilizes a Ag(I) cycle where a silver-arene intermediate is formed, lowering the activation energy for CO₂ extrusion significantly compared to thermal methods.

Materials:

  • Substrate: Quinoline-carboxylic acid (1.0 equiv)

  • Catalyst: Silver(I) carbonate (

    
    ) (10 mol%)[2][3]
    
  • Additive: Acetic acid (AcOH) (5 mol%)[3]

  • Solvent: DMSO (0.5 M concentration)[2]

Workflow:

  • Charge: In a reaction vial, combine the quinoline acid,

    
    , and AcOH in DMSO.
    
  • Degas: Briefly sparge with nitrogen (oxygen can oxidize the catalyst).

  • Heat: Stir at 120°C for 16 hours. (Note: Classical methods require >200°C).[2][3]

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMSO. Dry organic layer over

    
    .
    
  • Purification: Evaporate solvent. Most products are analytically pure; otherwise, perform short silica plug filtration.

Critical Control Point: Ensure DMSO is dry. Water can inhibit the formation of the reactive silver-carboxylate species.

Protocol B: Microwave-Assisted Decarboxylation (High Throughput)

Best for: Rapid library generation and "stubborn" acids (e.g., steric hindrance at C2/C4).

Materials:

  • Substrate: Quinoline-carboxylic acid[4][5][6]

  • Solvent: Glacial Acetic Acid (or neat if melting point < 150°C)

  • Equipment: Microwave Reactor (e.g., Biotage/CEM)

Workflow:

  • Charge: Suspend substrate in Acetic Acid (2–3 mL per mmol) in a microwave vial.

  • Seal: Crimp the vial with a high-pressure cap.

  • Irradiate:

    • Temperature: 180°C

    • Time: 5–10 minutes

    • Pressure Limit: Set to 15 bar (CO₂ generation creates pressure).

  • Workup: Pour mixture into crushed ice/water. Neutralize with saturated

    
    .
    
  • Isolation: Filter the precipitated solid.

Safety Note: Decarboxylation generates gas (CO₂). Always use a vessel rated for high pressure and ensure the volume does not exceed 50% of the vial capacity.

Protocol C: Optimized Thermal (Copper/Solvent Systems)

Best for: Large-scale synthesis of robust quinolines (e.g., unsubstituted).

Materials:

  • Catalyst: Copper powder (5–10 wt%)

  • Solvent: Diphenyl ether (Ph₂O) or Quinoline (solvent)

  • Temperature: 220–250°C

Workflow:

  • Charge: Mix substrate and Copper powder in Diphenyl ether.

  • Heat: Reflux at 250°C. Monitor CO₂ evolution (bubbler).

  • Completion: Reaction is done when bubbling ceases.

  • Workup (The "Crash-Out" Method): Cool to ~80°C. Dilute with hexane or petroleum ether. The quinoline product often precipitates while the solvent remains in the mother liquor.[7]

Part 3: Troubleshooting & FAQs

Q1: My reaction turns into a black tar. How do I prevent polymerization?

Diagnosis: Oxidative polymerization of the quinoline ring or solvent degradation at high temperatures (>200°C). Corrective Action:

  • Switch to Protocol A (Ag-catalyzed): The lower temperature (120°C) prevents thermal polymerization.

  • Inert Atmosphere: Strictly maintain a Nitrogen/Argon blanket.

  • Solvent Change: If using Quinoline as a solvent, switch to Diphenyl ether . Quinoline solvent can self-polymerize or react with the product.

Q2: I see incomplete conversion even after 24 hours.

Diagnosis: Catalyst poisoning or insufficient activation energy. Corrective Action:

  • For Ag-System: Add a fresh portion of AcOH (5 mol%). Protonation of the silver-arene intermediate is the turnover-limiting step; if AcOH is consumed, the cycle stops.

  • For Thermal: Ensure the temperature is actually reaching the boiling point. Insulate the flask neck.

Q3: How do I remove high-boiling solvents like Diphenyl ether or DMSO?

Diagnosis: Standard rotovap cannot remove these solvents efficiently. Corrective Action:

  • DMSO: Wash the organic phase 3x with water (DMSO partitions into water).

  • Diphenyl Ether: Use the "Crash-Out" method (Protocol C, Step 4) or perform column chromatography eluting with 100% Hexane first (elutes Ph₂O) then switch to EtOAc/Hexane for the product.

Q4: Can I decarboxylate if I have a halogen on the ring?

Analysis: Classical Copper methods (200°C) often lead to Ullmann-type coupling or dehalogenation. Recommendation: YES , but strictly use Protocol A (Ag-catalyzed) . Silver is less prone to oxidative addition into C-Hal bonds than Copper at 120°C, preserving Cl/Br substituents.

Part 4: Data & Comparison

FeatureClassic Thermal (Cu)MicrowaveAg-Catalyzed (Modern)
Temperature > 200°C160–200°C120°C
Time 4–12 Hours5–20 Mins 12–16 Hours
Yield (Avg) 60–75%85–95%90–99%
Halogen Tolerance Poor (Dehalogenation)GoodExcellent
Scalability High (Kg scale)Low (mg to g)Medium (g scale)

Part 5: Mechanistic Visualization (Ag-Catalyzed)

Understanding the silver cycle helps in troubleshooting catalyst death.

Ag_Mechanism Substrate Quinoline-COOH Intermediate_1 Ag-Carboxylate Complex Substrate->Intermediate_1 + Ag2CO3 Ag_Salt Ag(I) Salt TS Transition State (-CO2) Intermediate_1->TS Heat Ag_Arene Organosilver Intermediate TS->Ag_Arene Loss of CO2 Product Decarboxylated Quinoline Ag_Arene->Product + H+ (from AcOH) Product->Ag_Salt Regenerates Ag+ Proton_Source AcOH (Proton Source) Proton_Source->Ag_Arene

Figure 2: The catalytic cycle of Silver(I)-mediated protodecarboxylation. Note the critical role of Acetic Acid (AcOH) in protonating the organosilver intermediate to release the product.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[1][3][8] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[3][9] Microwave-Assisted Protodecarboxylation of Aromatic Carboxylic Acids Catalyzed by Copper/Phenanthroline Complexes. The Journal of Organic Chemistry, 74(6), 2620–2623.

  • BenchChem Protocols. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes.

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation.[10] Journal of the American Chemical Society, 92(10), 3189–3190.

Sources

Optimization

troubleshooting low purity in quinoline-4-carboxylic acid production

Technical Support Center: Quinoline-4-Carboxylic Acid Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of quinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-4-Carboxylic Acid Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during its production, with a primary focus on addressing issues of low purity. As a foundational scaffold in numerous pharmaceuticals, achieving high purity of this compound is critical for downstream applications.[1] This document moves beyond simple procedural steps to explain the chemical reasoning behind common pitfalls and their solutions.

Understanding the Synthetic Landscape

The majority of synthetic routes to quinoline-4-carboxylic acid and its derivatives are variations of multicomponent reactions. The most prevalent of these is the Doebner reaction (also known as the Doebner-von Miller reaction), which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] A related and also widely used method is the Gould-Jacobs reaction , which typically starts with an aniline and a malonic acid derivative to form a 4-hydroxyquinoline intermediate that can be subsequently converted.[3][4]

Understanding the mechanism of your chosen synthesis is the first step in effective troubleshooting. Both reactions are sensitive to temperature, catalyst choice, and reactant purity, all of which can significantly impact the purity of the final product.[5]

General Troubleshooting Workflow

Low purity is rarely a result of a single, isolated issue. It is often a cascade of minor problems. Before diving into specific FAQs, consider this general workflow when you encounter an impure product.

Caption: A typical workflow for purification by recrystallization.

Analytical Purity Assessment

Verifying purity requires robust analytical methods. HPLC is the gold standard for quantitative assessment.

Recommended HPLC Method Parameters:

A reversed-phase HPLC (RP-HPLC) method is typically effective.

ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for good separation of moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidifier improves peak shape for carboxylic acids and protonates the quinoline nitrogen.
Mobile Phase B 0.1% TFA or Formic Acid in AcetonitrileCommon organic modifier for reversed-phase.
Gradient e.g., 10% to 95% B over 15-20 minutesA gradient is necessary to elute the compound and resolve it from more or less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, ~325 nmQuinoline systems have strong UV absorbance; monitor at an appropriate wavelength. [6]
Purity Standard Purity of final compounds should be ≥95%. [7]This is a common threshold for many research and development applications.

Sample Preparation: Prepare samples at a concentration of approximately 0.1-1.0 mg/mL in a suitable solvent like methanol or a mixture of the mobile phases. [6]Ensure the sample is fully dissolved before injection.

References

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Taylor & Francis Online. (2023, July 3). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from [Link]

  • Synfacts. (2018). Quinoline-4-Carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • WikiDoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Wikipedia. Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. Gould–Jacobs reaction. Retrieved from [Link]

  • PubChem. Quinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2006, March). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • LookChem. Purification of Quinoline. Retrieved from [Link]

  • ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

  • Pharmaffiliates. quinoline-impurities. Retrieved from [Link]

  • Wiley Online Library. (2004). Gould-Jacobs Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2017, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Cleanchem. Quinoline Impurity 1. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. Retrieved from [Link]

  • SynArchive. Doebner-Miller Reaction. Retrieved from [Link]

  • Thermo Fisher Scientific. Certificate of analysis - Quinoline-4-carboxylic acid, 98+%. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • SpectraBase. Quinoline-4-carboxylic acid, 6-methoxy-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]

  • MDPI. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • Google Patents. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Google Patents. EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid.

Sources

Troubleshooting

alternative catalysts for Pfitzinger reaction of methyl-substituted isatins

This guide functions as a specialized Technical Support Center for researchers optimizing the Pfitzinger reaction, specifically for methyl-substituted isatins. Topic: Alternative Catalysts for Methyl-Substituted Isatins...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the Pfitzinger reaction, specifically for methyl-substituted isatins.

Topic: Alternative Catalysts for Methyl-Substituted Isatins Ticket ID: PXZ-METH-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic

User Issue: Standard Pfitzinger conditions (KOH/EtOH reflux) for methyl-substituted isatins (e.g., 5-methylisatin,


-methylisatin) yield poor results due to steric hindrance, solubility issues, or harsh work-up requirements.

Technical Insight: The classical Pfitzinger reaction relies on the nucleophilic attack of a hydroxide ion to open the isatin ring (hydrolysis), forming a keto-acid intermediate (isatinate). Methyl substituents can electronically deactivate the C2-carbonyl or sterically hinder the subsequent condensation with the ketone.

Recommended Solution Strategy: Move beyond standard inorganic bases. We recommend three alternative catalytic pathways depending on your primary constraint:

  • Kinetic Constraint (Speed): Microwave-Assisted Synthesis (MWI).

  • Solubility/Green Constraint: Surfactant-Catalyzed Aqueous Synthesis (CTAOH).

  • Purification/Scale Constraint: Heterogeneous Solid Base Catalysis (Hydrotalcites/MgO).

Experimental Protocols (Alternative Pathways)

Pathway A: Microwave-Assisted Synthesis (High Throughput)

Best for: Overcoming steric hindrance in 5-methylisatin via thermal acceleration.

Theory: MWI provides rapid dielectric heating, accelerating the rate-determining step (condensation of the isatinate with the ketone) which is often sluggish for methyl-substituted substrates.

Protocol:

  • Preparation: In a microwave-safe vessel, dissolve 5-methylisatin (10 mmol) in 33% aqueous KOH (15 mL) .

  • Addition: Add the ketone (10-15 mmol) (e.g., acetophenone, cyclohexanone) directly to the solution.

  • Irradiation: Seal the vessel. Irradiate at 300-400W (maintaining ~100-125°C) for 9 minutes .

    • Note: Conventional reflux requires 12-24 hours.

  • Work-up:

    • Cool the vessel to room temperature.

    • Pour the dark reaction mixture into ice-water (100 mL) .

    • Acidify carefully with glacial acetic acid (pH 4-5) to precipitate the quinoline-4-carboxylic acid.

    • Filter, wash with cold water, and recrystallize from ethanol.

Expected Yield: 80-90% (vs. 60-65% thermal).

Pathway B: Surfactant-Catalyzed Aqueous Synthesis (Green Chemistry)

Best for: Hydrophobic ketones and avoiding harsh inorganic bases.

Theory: Cetyltrimethylammonium hydroxide (CTAOH) acts as a dual-function reagent: it provides the basicity (


) required for ring opening and forms micelles that solubilize organic reactants in water, increasing the effective concentration.

Protocol:

  • Catalyst Prep: Use 20 wt% aqueous CTAOH solution.

  • Reaction: Mix 5-methylisatin (1.0 mmol) and ketone (1.1 mmol) in water (5 mL) containing CTAOH (0.5 mL) .

  • Condition: Heat at 80°C for 1-2 hours (or use Ultrasonic irradiation at 60°C for 30 mins).

  • Work-up:

    • Cool the mixture.

    • The product often precipitates or forms a separate layer.

    • Acidify with dilute HCl.[1]

    • Filter the solid.[1] The aqueous filtrate containing the surfactant can often be reused.

Pathway C: Heterogeneous Solid Base Catalysis (Reusable)

Best for: Simplified work-up and catalyst recycling.

Theory: Synthetic Mg-Al Hydrotalcites (HT) or MgO nanoparticles provide surface basic sites. This avoids the formation of soluble potassium salts, simplifying isolation.

Protocol:

  • Activation: Calcine Mg-Al Hydrotalcite at 450°C for 4 hours prior to use to activate basic sites (remove water/carbonates).

  • Reaction: Suspend 5-methylisatin (1 mmol) and ketone (1 mmol) in Ethanol (10 mL) .

  • Catalyst: Add Activated Hydrotalcite (50 mg) .

  • Reflux: Heat to reflux for 6-12 hours . Monitor by TLC.

  • Work-up:

    • Filter hot to remove the solid catalyst (save for regeneration).

    • Evaporate the solvent from the filtrate.

    • Recrystallize the residue.

Comparative Data Analysis

ParameterStandard (KOH Reflux)Microwave (MWI)Surfactant (CTAOH)Solid Base (Hydrotalcite)
Reaction Time 12 - 24 Hours9 Minutes 1 - 2 Hours6 - 12 Hours
Yield (5-Me-Isatin) 50 - 65%85 - 92% 75 - 85%70 - 80%
Solvent EtOH/WaterWater (min)Water (100%) EtOH
Work-up Acidification/ExtractionAcidificationFiltrationFiltration (Simple)
Atom Economy Low (Salt waste)MediumHighHigh (Reusable)

Troubleshooting & FAQ

Q1: My 5-methylisatin is not dissolving in the base initially. Should I add more KOH?

  • Diagnosis: Methyl groups increase lipophilicity.

  • Fix: Do not increase KOH concentration beyond 33%, as it may cause side reactions (aldol polymerization of the ketone). Instead, add a small amount of co-solvent like Ethanol or use the CTAOH method (Pathway B), which is specifically designed to solubilize hydrophobic substrates in aqueous media.

Q2: Can I use acid catalysis (e.g., Acetic Acid, HCl) instead of base?

  • Technical clarification: The classic Pfitzinger reaction is defined by the base-mediated opening of the isatin ring to isatinate. Acid catalysis generally does not open the isatin ring efficiently to form the necessary acyclic intermediate.

  • Exception: Literature exists for specific substrates (e.g., 5-chloroisatin + indanone) using HCl/AcOH to yield quinolines.[2] However, for standard methyl-isatins and simple ketones, acid catalysis often yields the aldol condensation product (3-substituted oxindole) rather than the quinoline. Stick to base catalysis unless you are intentionally targeting the oxindole.

Q3: I am getting a "tarry" product with low yield.

  • Cause: This is often due to the polymerization of the ketone (especially acetone or acetaldehyde) in strong base at high temperatures over long periods.

  • Fix: Switch to Pathway A (Microwave) . The short reaction time (9 mins) minimizes the window for side-polymerization reactions while driving the main condensation.

Mechanistic Visualization

The following diagram illustrates the divergence between the Standard/Microwave pathway (Base) and the potential "Dead End" or alternative product formed by Acid catalysis.

PfitzingerMechanism cluster_legend Pathway Key Isatin 5-Methylisatin RingOpen Isatinate (Ring Open) (Keto-Acid Intermediate) Isatin->RingOpen Hydrolysis (Fast) Oxindole 3-Substituted Oxindole (Aldol Product) Isatin->Oxindole Knoevenagel w/o Ring Open Base Base Catalyst (KOH / CTAOH / MgO) Base->Isatin Acid Acid Catalyst (HCl / AcOH) Acid->Isatin Condensation Aldol Condensation (with Ketone) RingOpen->Condensation + Ketone Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Quinoline Quinoline-4-carboxylic Acid (Target Product) Cyclization->Quinoline Final Product key1 Green Path = Pfitzinger (Base) key2 Red Path = Side Reaction (Acid)

Caption: Mechanistic divergence. Base catalysis (green path) is required for the ring-opening characteristic of the Pfitzinger synthesis. Acid catalysis (red path) typically leads to oxindole derivatives.

References

  • Microwave-Assisted Synthesis: Abdel-Aziz, H. A., & Gomha, S. M. (2009). "A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System." Zeitschrift für Naturforschung B.

  • Surfactant Catalysis: Konwar, D., et al. (2017). "Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst." Royal Society of Chemistry Advances.

  • General Review & Mechanism: Sangshetti, J. N., et al. (2014). "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

  • Heterogeneous Catalysis (Contextual): Choudary, B. M., et al. (1999). "Hydrotalcites: relation between structural features, basicity and activity." Journal of Molecular Catalysis A: Chemical.

Sources

Optimization

Technical Support Center: Thermal Stability of 2-Chloro-3-methylquinoline-4-carboxylic Acid

[1][2] Welcome to the Advanced Application Support Center. Subject: 2-Chloro-3-methylquinoline-4-carboxylic acid (CMQC) Ticket ID: CMQC-STAB-001 Support Level: Tier 3 (Senior Application Scientist)[1][2][3] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Welcome to the Advanced Application Support Center. Subject: 2-Chloro-3-methylquinoline-4-carboxylic acid (CMQC) Ticket ID: CMQC-STAB-001 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary: The Stability Paradox

Researchers often underestimate the lability of 2-chloro-3-methylquinoline-4-carboxylic acid .[1][3] While the quinoline core is robust, this molecule possesses two "trigger points" that compromise thermal stability:

  • The C4-Carboxylic Acid: Prone to thermal decarboxylation, a reaction driven by the release of stable CO₂ and the formation of a stable quinoline product.

  • The C2-Chloro Substituent: Susceptible to nucleophilic displacement (hydrolysis) at elevated temperatures, particularly in the presence of moisture or Lewis bases.[3]

This guide provides the troubleshooting protocols necessary to distinguish between these degradation pathways and ensure the integrity of your material.

Part 1: Storage & Handling FAQs

Q: I stored my CMQC at room temperature, and it has turned from off-white to yellow. Is it degraded? A: Color change often indicates surface oxidation or trace hydrolysis, but not necessarily bulk decomposition.

  • Diagnosis: The 2-chloroquinoline moiety is photosensitive.[1] If stored in clear glass, UV light can induce radical formation, leading to yellowing.[2]

  • Verdict: If the material is still a free-flowing solid, check purity via HPLC. If purity is >98%, the color is likely a surface impurity (N-oxide formation).[2][3]

  • Protocol: Store in amber vials under argon at 4°C . Avoid room temperature storage for periods exceeding 30 days.

Q: Can I dry this compound in a vacuum oven at 100°C? A: Proceed with Caution. While the melting point of analogous quinoline-4-carboxylic acids is typically >200°C, slow thermal decarboxylation can initiate well below the melting point.[1]

  • Risk: Extended heating at 100°C can trigger "solid-state decarboxylation" over 24-48 hours.[1]

  • Recommendation: Set the oven to 40-50°C and use a high vacuum (<10 mbar) with a P₂O₅ desiccant trap. Do not exceed 60°C for drying unless confirmed by TGA (see Part 3).[3]

Part 2: Experimental Troubleshooting (Synthesis & Reaction)

Q: I am using CMQC in a cross-coupling reaction at 120°C, but I see a new spot on TLC that is non-polar. What is it? A: You are likely observing thermal decarboxylation .

  • Mechanism: At 120°C, especially in slightly acidic or metal-catalyzed environments, the carboxylic acid group at the C4 position is lost as CO₂.[2] The resulting product is 2-chloro-3-methylquinoline .[1][3]

  • Confirmation: The decarboxylated product is significantly less polar (higher R_f) than the starting acid because it lacks the ionizable -COOH group.[3]

  • Solution:

    • Lower reaction temperature to <100°C if possible.

    • Convert the acid to an ester (methyl or ethyl) before the high-temperature step.[3] Esters are thermally stable against decarboxylation up to much higher temperatures.

Q: My yield is low, and I see a peak with Mass = M - 18 or M + 18? A: This suggests Hydrolysis or Anhydride Formation , not simple thermal degradation.[1][2]

  • Scenario A (M+18, Hydrolysis): If moisture is present at high temperatures (>80°C), the C2-Chloro atom is displaced by water, forming the 2-hydroxy-3-methylquinoline-4-carboxylic acid (which tautomerizes to the 2-quinolone).[1][2][3]

  • Scenario B (M-18, Anhydride): If heating in a dehydrating solvent (e.g., acetic anhydride), you may form the intermolecular anhydride.[1][2][3]

Part 3: Advanced Characterization Protocols

To scientifically validate the stability of your specific batch, you must characterize its thermal profile. We recommend the following workflows.

Protocol A: Thermal Gravimetric Analysis (TGA)
  • Objective: Determine the "Onset of Degradation" (

    
    ).
    
  • Method: Ramp 10°C/min from 25°C to 400°C under

    
    .
    
  • Interpretation:

    • Weight loss < 100°C: Solvent/Moisture (Safe).[1][3]

    • Sharp weight loss ~210-240°C: Decarboxylation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       loss).[1]
      
    • Gradual weight loss > 250°C: Core skeletal breakdown.

Protocol B: Isothermal Stability Stress Test

Use this to validate reaction conditions.

  • Dissolve CMQC in your target solvent (e.g., DMSO, Toluene).[2][3]

  • Heat to

    
     for 4 hours.
    
  • Analyze via HPLC (Reverse Phase, C18, Acidic Mobile Phase).[2][3]

  • Pass Criteria: < 0.5% increase in the decarboxylated impurity (2-chloro-3-methylquinoline).[1][3]

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

ThermalStability Figure 1: Thermal Degradation Pathways of 2-Chloro-3-methylquinoline-4-carboxylic acid. Start 2-Chloro-3-methylquinoline- 4-carboxylic acid (Target Molecule) Decarb 2-Chloro-3-methylquinoline (Decarboxylated Impurity) Start->Decarb Path A: Thermal Decarboxylation (T > 150°C or Metal Catalyst) Hydrolysis 2-Hydroxy-3-methylquinoline- 4-carboxylic acid (Quinolone Form) Start->Hydrolysis Path B: Hydrolysis (H2O + Heat > 80°C) Anhydride Intermolecular Anhydride (Dimer) Start->Anhydride Path C: Dehydration (High Conc. + Heat) CO2 CO2 (Gas) Decarb->CO2 HCl HCl Hydrolysis->HCl

Part 5: Quantitative Stability Data

The following table summarizes expected stability thresholds based on structural analogs (e.g., 2-chloroquinoline-4-carboxylic acid) [1, 2].

ParameterCritical ValueImplication for Researcher
Melting Point ~230–240°C (Decomp)Do not use melting point as a purity check; degradation occurs simultaneously.[1][3]
Decarboxylation Onset > 180°C (Solid State)Safe to dry at moderate temps; avoid melting.[3]
Solution Stability (DMSO) Unstable > 60°CDMSO accelerates nucleophilic attack at C2-Cl position [3].[1][3]
Solution Stability (Toluene) Stable up to RefluxNon-polar solvents prevent hydrolysis; decarboxylation is the only risk.[3]

References

  • PubChem. (2025).[3][4] 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2.[1][4][5] National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (1996).[3] Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Chloromethylquinoline Acids: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Substituted Quinolines Quinoline carboxylic acids and their derivatives are foundational scaffolds in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Substituted Quinolines

Quinoline carboxylic acids and their derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The introduction of various substituents, such as chloro and methyl groups, can significantly alter their physicochemical properties and pharmacological effects. Consequently, the ability to unambiguously identify and characterize these substituted quinolines is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a powerful tool for this purpose.[1] However, the interpretation of mass spectra for structurally complex molecules like chloromethylquinoline acids requires a thorough understanding of their fragmentation pathways.

This guide will compare the fragmentation patterns of a representative chloromethylquinoline acid, 6-chloro-2-methylquinoline-4-carboxylic acid, with the well-characterized fragmentation of quinoline-2-carboxylic acid. This comparative analysis will illuminate the influence of the chloro and methyl substituents on the fragmentation process under both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) conditions.

Fundamental Fragmentation of the Quinoline Carboxylic Acid Scaffold

The fragmentation of the parent quinoline carboxylic acid structure is primarily dictated by the carboxylic acid group and the stability of the quinoline ring system.

Electron Ionization (EI-MS)

Under the high-energy conditions of EI-MS, quinoline carboxylic acids typically undergo initial fragmentation centered around the carboxylic acid moiety.[1][2] The molecular ion ([M]+•) is usually observed, followed by characteristic losses:

  • Loss of the carboxyl radical ([M - •COOH]+): This results in a fragment with a mass difference of 45 Da from the molecular ion.

  • Loss of carbon dioxide ([M - CO2]+•): A neutral loss of 44 Da.

Following these initial losses, the quinoline ring itself can fragment, often through the expulsion of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds.[2]

Electrospray Ionization (ESI-MS/MS)

In the softer ionization technique of ESI, particularly in positive ion mode, quinoline carboxylic acids are readily protonated to form the [M+H]+ ion. Collision-induced dissociation (CID) in a tandem mass spectrometer then induces fragmentation. Common fragmentation pathways include:

  • Loss of water ([M+H - H2O]+): This is a frequent fragmentation pathway for protonated carboxylic acids.

  • Loss of carbon monoxide ([M+H - CO]+): This often occurs after the initial loss of water.

Comparative Fragmentation Analysis: The Influence of Chloro and Methyl Substituents

The presence of chloro and methyl groups on the quinoline ring introduces additional and often competing fragmentation pathways. We will explore these by comparing the expected fragmentation of 6-chloro-2-methylquinoline-4-carboxylic acid with quinoline-2-carboxylic acid.

Electron Ionization (EI-MS) Comparison

The following table summarizes the key expected fragment ions for both compounds under EI-MS conditions.

Fragment Ion DescriptionQuinoline-2-carboxylic Acid (m/z)6-chloro-2-methylquinoline-4-carboxylic Acid (m/z)Rationale for Chloromethylquinoline Acid Fragmentation
Molecular Ion [M]+• 173221/223The isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) will result in two molecular ion peaks separated by 2 m/z units.
[M - •OH]+ 156204/206Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation for aromatic carboxylic acids.[3]
[M - COOH]+ 128176/178Loss of the entire carboxylic acid group.
[M - CO2]+• 129177/179Loss of carbon dioxide.
[M - Cl]+ N/A186Cleavage of the C-Cl bond is a highly favored fragmentation pathway for chlorinated aromatic compounds.[4]
[M - COOH - HCN]+ 101149/151Subsequent fragmentation of the quinoline ring after the loss of the carboxylic acid.
[M - Cl - COOH]+ N/A141Sequential loss of the chlorine and carboxylic acid groups.

Deduced Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for 6-chloro-2-methylquinoline-4-carboxylic acid under both EI-MS and ESI-MS/MS conditions.

Proposed EI-MS Fragmentation of 6-chloro-2-methylquinoline-4-carboxylic acid

M [M]+• m/z 221/223 M_minus_OH [M - •OH]+ m/z 204/206 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]+ m/z 176/178 M->M_minus_COOH - •COOH M_minus_Cl [M - Cl]+ m/z 186 M->M_minus_Cl - •Cl M_minus_COOH_minus_HCN [M - •COOH - HCN]+ m/z 149/151 M_minus_COOH->M_minus_COOH_minus_HCN - HCN

Caption: Proposed EI-MS fragmentation of 6-chloro-2-methylquinoline-4-carboxylic acid.

Proposed ESI-MS/MS Fragmentation of 6-chloro-2-methylquinoline-4-carboxylic acid

MH [M+H]+ m/z 222/224 MH_minus_H2O [M+H - H2O]+ m/z 204/206 MH->MH_minus_H2O - H2O MH_minus_CO2 [M+H - CO2]+ m/z 178/180 MH->MH_minus_CO2 - CO2 MH_minus_H2O_minus_CO [M+H - H2O - CO]+ m/z 176/178 MH_minus_H2O->MH_minus_H2O_minus_CO - CO

Caption: Proposed ESI-MS/MS fragmentation of 6-chloro-2-methylquinoline-4-carboxylic acid.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of chloromethylquinoline acids using LC-MS/MS. This protocol should be optimized for the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the chloromethylquinoline acid standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Extraction (for complex matrices): For samples such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step is recommended.[1]

    • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge to pellet the precipitated proteins.

    • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange) with methanol and water. Load the sample, wash with an appropriate solvent, and elute the analyte with a solvent mixture (e.g., methanol with a small percentage of formic acid).

LC-MS/MS Analysis

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Ion_Source Electrospray Ionization (ESI) Positive Ion Mode LC_Column->Ion_Source Mobile_Phase Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Mobile_Phase->LC_Column Gradient Gradient Elution MRM Multiple Reaction Monitoring (MRM) Ion_Source->MRM Sample_Injection Sample Injection Sample_Injection->LC_Column

Caption: General workflow for LC-MS/MS analysis of chloromethylquinoline acids.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Desolvation Temperature 350 - 450 °C
Collision Gas Argon
MRM Transitions To be determined empirically for each specific isomer.

Conclusion

The mass spectrometric fragmentation of chloromethylquinoline acids is a predictable process governed by the foundational chemistry of the quinoline carboxylic acid scaffold and the influence of its substituents. Under EI-MS, the fragmentation is characterized by losses of the carboxylic acid group and the chlorine atom, with subsequent fragmentation of the quinoline ring. In ESI-MS/MS, fragmentation of the protonated molecule is dominated by the loss of water and carbon dioxide.

This guide provides a framework for the identification and structural elucidation of this class of compounds. The provided experimental protocols offer a starting point for developing robust and sensitive analytical methods. By understanding the principles outlined herein, researchers can more effectively utilize mass spectrometry to advance their work in drug discovery and development.

References

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PMC. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]

  • Scholar Hub Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

Comparative

FTIR Characteristic Peaks for Quinoline-4-Carboxylic Acid: A Comparative Analytical Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction: The Analytical Challenge Quinoline-4-carboxylic acid (QCA) is a critical pharmacophore in drug development and a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge

Quinoline-4-carboxylic acid (QCA) is a critical pharmacophore in drug development and a highly valued building block in the synthesis of advanced materials like covalent organic frameworks (COFs) 1[1]. For researchers synthesizing QCA or isolating it from complex reaction mixtures, confirming its structural identity and distinguishing it from its positional isomers—namely quinoline-2-carboxylic acid (quinaldic acid) and quinoline-3-carboxylic acid—is a primary analytical hurdle. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to achieve this.

This guide objectively compares the FTIR spectroscopic signatures of QCA against its structural alternatives and evaluates the performance of different FTIR sampling methodologies to ensure high-fidelity data collection.

Spectroscopic Signatures: QCA vs. Structural Isomers

The diagnostic power of FTIR in differentiating quinoline carboxylic acid isomers lies in the varying electronic environments of the molecules in their solid state.

Mechanistic Causality of Peak Shifts:

  • Quinoline-4-carboxylic acid (QCA): In the solid state, the nitrogen atom in the quinoline ring is sterically and spatially distant from the carboxylic acid group at the 4-position. Consequently, QCA exists predominantly as a neutral molecule. Its FTIR spectrum exhibits a classic, strong carboxylic acid carbonyl (C=O) stretch 2[2].

  • Quinoline-2-carboxylic acid (Quinaldic acid): The proximity of the basic quinoline nitrogen to the acidic carboxyl group at the 2-position facilitates facile proton transfer. As a result, quinaldic acid frequently crystallizes as a zwitterion (quinolinium-2-carboxylate) 3[3]. This structural phenomenon drastically alters its FTIR spectrum: the typical C=O stretch disappears and is replaced by asymmetric and symmetric carboxylate (COO⁻) stretches, alongside the emergence of N-H⁺ vibrational modes.

  • Quinoline-3-carboxylic acid: Similar to QCA, the 3-isomer generally remains a neutral carboxylic acid, but differences in ring conjugation slightly shift its C=O absorption frequency 4[4].

Table: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Group / ModeQuinoline-4-carboxylic acid (QCA)Quinoline-2-carboxylic acid (Quinaldic Acid)Quinoline-3-carboxylic acid
O-H Stretch 3436 – 3242 (Broad)Absent or shifted (N-H⁺ present)~3400 (Broad)
C=O Stretch (Acid) 1707 – 1724 (Strong)Absent (converted to COO⁻)1690 – 1710 (Strong)
COO⁻ Asymmetric Stretch N/A1590 – 1640 (Strong)N/A
COO⁻ Symmetric Stretch N/A~1380 (Medium)N/A
C=N / C=C (Ring) 1551, 16031500 – 15931580 – 1625

Experimental Workflows: ATR-FTIR vs. KBr Pellet

When analyzing QCA, the choice of sample introduction directly impacts the reliability of the resulting spectra.

KBr Pellet (Transmission) While KBr pellets provide an excellent baseline and are the standard for legacy compendial methods, KBr is highly hygroscopic. It rapidly absorbs atmospheric moisture during the grinding process, creating a broad artifact peak at ~3400 cm⁻¹ (O-H stretch of water) and a bending vibration at ~1640 cm⁻¹. Causality: This moisture artifact is highly problematic because it can completely mask the intrinsic O-H stretch of QCA (3436–3242 cm⁻¹) and falsely mimic the asymmetric carboxylate stretch of the 2-isomer, leading to misidentification.

ATR-FTIR (Attenuated Total Reflectance) ATR-FTIR is the superior alternative for QCA analysis. It requires no sample preparation, eliminating moisture artifacts. However, because the penetration depth of the evanescent wave is wavelength-dependent, peaks at higher wavenumbers (like the O-H stretch) will appear less intense than in transmission spectra.

Self-Validating Protocol: ATR-FTIR Analysis of QCA

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used:

  • System Calibration & Validation: Clean the diamond or ZnSe ATR crystal with isopropanol. Run a polystyrene film standard to verify wavenumber accuracy. The system is validated if the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks are within ±1 cm⁻¹ of their known values.

  • Background Collection: Collect a background spectrum (air) using the exact parameters intended for the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

    • Causality: This step mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor from the final spectrum, ensuring that any O-H or C=O signals observed originate solely from the QCA sample.

  • Sample Application: Place 1-2 mg of solid QCA powder directly onto the center of the crystal.

  • Compression: Apply consistent pressure using the ATR anvil.

    • Causality: The evanescent wave only penetrates 0.5 to 2 micrometers beyond the crystal surface. Intimate physical contact between the solid QCA and the crystal is strictly required to generate a strong signal-to-noise ratio.

  • Data Acquisition & Processing: Acquire the spectrum. If the spectrum will be compared against legacy KBr transmission libraries, apply an ATR correction algorithm.

    • Causality: This algorithm compensates for the anomalous dispersion and wavelength-dependent penetration depth, normalizing the relative peak intensities to match transmission data.

Logical Workflow Diagram

FTIR_Workflow Start Unknown Quinoline Carboxylic Acid Isomer ATR ATR-FTIR Analysis (Non-destructive) Start->ATR Region Analyze Carbonyl (C=O) Region (1550 - 1750 cm⁻¹) ATR->Region QCA Peak ~1708-1724 cm⁻¹ Neutral Carboxylic Acid Region->QCA Typical C=O Stretch Q2CA Peaks ~1590-1640 & 1380 cm⁻¹ Zwitterionic Carboxylate Region->Q2CA Carboxylate (COO⁻) Stretches ID_QCA Quinoline-4-carboxylic acid (or 3-isomer) QCA->ID_QCA ID_Q2CA Quinoline-2-carboxylic acid (Quinaldic Acid) Q2CA->ID_Q2CA

Logical workflow for distinguishing quinoline carboxylic acid isomers via FTIR.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Universitas Indonesia[Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants MDPI[Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate ResearchGate[Link]

  • Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 PubChem - NIH[Link]

Sources

Validation

comparing bioactivity of 2-chloro vs 2-bromo quinoline derivatives

2-Chloro vs. 2-Bromo Quinoline Derivatives: A Comparative Guide on Bioactivity and Mechanistic Profiling The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-a...

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro vs. 2-Bromo Quinoline Derivatives: A Comparative Guide on Bioactivity and Mechanistic Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics[1]. To optimize target engagement and modulate physicochemical properties, medicinal chemists frequently employ halogenation at the C-2 position[1]. While both chlorine and bromine substituents generally enhance the biological profile of the unsubstituted parent compound, their distinct atomic properties dictate divergent mechanisms of action, reactivity, and therapeutic efficacy[2].

This guide provides an objective, data-driven comparison of 2-chloro and 2-bromo quinoline derivatives, designed for researchers and drug development professionals.

Mechanistic Causality: Why Halogen Identity Matters

The choice between a 2-chloro and a 2-bromo substituent is not arbitrary; it fundamentally alters the molecule's electronic distribution, steric footprint, and pharmacokinetic behavior.

  • Electronegativity and Kinetic Reactivity: Chlorine (Pauling EN = 3.16) is more electronegative than bromine (EN = 2.96). This exerts a stronger inductive electron-withdrawing effect on the quinoline ring, increasing the electrophilicity of the C-2 carbon. Kinetically, 2-chloroquinoline undergoes nucleophilic aromatic substitution (SNAr) via a true second-order process[3]. This predictable reactivity makes 2-chloro derivatives highly valuable as synthetic intermediates and as targeted covalent inhibitors that can interact with nucleophilic residues in enzyme active sites.

  • Steric Bulk and Target Affinity: Bromine has a larger Van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). In the context of non-covalent target binding—such as kinase inhibition or DNA intercalation—the bulkier bromine atom can more effectively fill deep, hydrophobic binding pockets[4]. This enhanced shape complementarity often translates to superior target affinity.

  • Lipophilic Efficiency (logP): Bromine substitution significantly increases the lipophilicity (logP) of the quinoline scaffold compared to chlorine. Higher lipophilicity enhances passive diffusion across cellular lipid bilayers. This is a critical success factor for compounds targeting intracellular parasites (e.g., Plasmodium falciparum) or penetrating dense solid tumors[5].

MechanisticDivergence Q Quinoline Scaffold (C-2 Halogenation) Cl 2-Chloro Substitution (Higher Electronegativity) Q->Cl Br 2-Bromo Substitution (Higher Lipophilicity & Bulk) Q->Br MechCl Stronger Inductive Effect Predictable Nucleophilic Substitution Cl->MechCl MechBr Enhanced Hydrophobic Pocket Filling Increased Membrane Permeability Br->MechBr BioCl Potent Antimicrobial Activity Targeted Covalent Binding MechCl->BioCl BioBr Superior Anticancer Efficacy (e.g., Leukemia IC50 < 0.1 µM) MechBr->BioBr

Fig 1. Mechanistic divergence of 2-chloro and 2-bromo quinolines in target binding and bioactivity.

Comparative Bioactivity Profiles

The theoretical differences in atomic properties manifest clearly in in vitro and in vivo biological assays.

Anticancer Activity (Cytotoxicity) Both halogens are known to induce apoptosis and interfere with cellular proliferation[2]. However, in structure-activity relationship (SAR) studies of indolo[2,3-b]quinoline derivatives (neocryptolepines), the 2-bromo derivative demonstrated exceptionally potent antiproliferative activity against the MV4-11 leukemia cell line with an IC50 of 0.078 μM[4]. It significantly outperformed both its 2-chloro counterpart and the reference drug cisplatin, primarily due to the bromine atom's ability to anchor the molecule within hydrophobic domains of the target proteins[4].

Antimalarial and Antimicrobial Activity For cryptolepine analogs, halogenation drastically improves antiplasmodial efficacy. The 2-chloro analogue was found to be approximately 3-fold more potent than the unsubstituted parent compound against the P. falciparum K1 strain[5]. Similarly, 2-bromo derivatives exhibited comparable in vitro potency but showed exceptional in vivo efficacy, suppressing parasitemia by >90% in murine models at 25 mg/kg/day with no apparent host toxicity[5].

Quantitative Bioactivity Comparison
Compound ScaffoldHalogen at C-2Target Cell Line / PathogenBioactivity (IC50)Key Mechanistic Observation
Indolo[2,3-b]quinolineChloro MV4-11 (Leukemia)~0.1 - 0.9 µMStrong antiproliferative activity; lower toxicity to normal fibroblasts[4].
Indolo[2,3-b]quinolineBromo MV4-11 (Leukemia)0.078 µMSuperior potency due to enhanced lipophilic pocket filling and membrane permeability[4].
Cryptolepine AnalogChloro P. falciparum (K1)< 0.1 µM3-fold more potent than parent compound; disrupts hemozoin formation[5].
Cryptolepine AnalogBromo P. falciparum (K1)~0.26 µMHigh in vivo suppression of parasitemia (>90%); excellent lipophilic efficiency[5].

Experimental Workflows: Self-Validating Cytotoxicity Protocol

To objectively compare the bioactivity of 2-chloro and 2-bromo quinoline derivatives, a standardized in vitro MTT viability assay is recommended. The protocol below embeds self-validating controls to ensure that observed cytotoxicity is a direct result of the halogenated pharmacophore, rather than experimental artifacts.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the synthesized 2-chloro and 2-bromo quinoline derivatives in 100% DMSO to create 10 mM stock solutions.

    • Causality: Halogenated quinolines (especially bromo-derivatives) are highly hydrophobic. Pure DMSO ensures complete dissolution without premature precipitation.

  • Serial Dilution & Vehicle Control: Dilute the stocks in complete culture media, ensuring the final DMSO concentration never exceeds 0.5% (v/v).

    • Causality: DMSO concentrations >0.5% induce baseline cellular toxicity, which will artificially inflate the apparent potency of the drug. A vehicle control (0.5% DMSO in media without the drug) is mandatory to validate baseline cell viability.

  • Cell Incubation: Seed target cells (e.g., MV4-11) at

    
     cells/well in a 96-well plate. Incubate with the compound dilutions for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
    
  • MTT Conversion: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form insoluble purple formazan crystals. This provides a direct, quantifiable metabolic readout of cell survival.

  • Solubilization and Quantification: Carefully aspirate the media, dissolve the formazan crystals in 100 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

AssayWorkflow Prep 1. Solubilization (100% DMSO Stock) Dilute 2. Media Dilution (Final DMSO <0.5%) Prep->Dilute Incubate 3. Cell Incubation (72h at 37°C, 5% CO2) Dilute->Incubate MTT 4. MTT Addition (Mitochondrial Cleavage) Incubate->MTT Read 5. Absorbance Reading (570 nm & IC50 Calc) MTT->Read

Fig 2. Self-validating MTT assay workflow for comparative cytotoxicity evaluation.

References

  • Wang, et al. "Synthesis and In Vitro Antiproliferative Activity of 11-Substituted Neocryptolepines with a Branched ω-Aminoalkylamino Chain." PMC - NIH. URL:[Link]

  • Wright, et al. "Synthesis of Some Cryptolepine Analogues, Assessment of Their Antimalarial and Cytotoxic Activities, and Consideration of Their Mechanism of Action." AIR Unimi. URL: [Link]

  • Brower, et al. "Halogen reactivities. V. Kinetic study of displacement reactions of various heterocyclic chlorides with piperidine." ResearchGate. URL:[Link]

Sources

Comparative

A Comparative Pharmacophore Analysis: Ciprofloxacin vs. 2-chloro-3-methylquinoline-4-carboxylic acid

A Guide for Researchers in Drug Development In the landscape of antibacterial drug discovery, the quinolone scaffold has proven to be a remarkably fruitful starting point for the development of potent therapeutic agents....

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the landscape of antibacterial drug discovery, the quinolone scaffold has proven to be a remarkably fruitful starting point for the development of potent therapeutic agents. Ciprofloxacin, a second-generation fluoroquinolone, stands as a testament to the clinical success of this chemical class, exhibiting broad-spectrum activity against a variety of bacterial pathogens. This guide provides a detailed comparative analysis of the well-established pharmacophore of ciprofloxacin against the lesser-studied 2-chloro-3-methylquinoline-4-carboxylic acid. By dissecting their structural nuances and leveraging established structure-activity relationship (SAR) data, we aim to provide researchers with a framework for understanding the potential and limitations of substituted quinoline-4-carboxylic acids in antibacterial drug design.

The Archetypal Quinolone Pharmacophore: Ciprofloxacin

Ciprofloxacin exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] This inhibition is mediated by a series of specific interactions between the drug molecule and the enzyme-DNA complex. The key structural features of ciprofloxacin that are critical for its antibacterial activity constitute its pharmacophore.

Key Pharmacophoric Features of Ciprofloxacin:

  • 4-oxo-1,4-dihydroquinoline Core: This bicyclic system is the foundational scaffold of the quinolone class. The 4-keto and 3-carboxyl groups are essential for binding to the DNA gyrase and are involved in the chelation of a magnesium ion, which acts as a bridge between the drug and the enzyme.[2]

  • N-1 Cyclopropyl Group: The cyclopropyl substituent at the N-1 position significantly enhances the potency of ciprofloxacin against both Gram-negative and Gram-positive bacteria.[4][5] This group is believed to improve the overall binding affinity to the target enzymes.

  • C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass. It dramatically increases cell penetration and gyrase inhibition, leading to a substantial boost in antibacterial activity.[4][6]

  • C-7 Piperazine Ring: The piperazine substituent at the C-7 position is crucial for the broad-spectrum activity of ciprofloxacin, including its potent activity against Pseudomonas aeruginosa.[4] This group can be modified to modulate the antibacterial spectrum and pharmacokinetic properties.

  • C-3 Carboxylic Acid: This acidic group is critical for the binding of the drug to the active site of the target enzymes and for its overall antibacterial activity.

The following diagram illustrates the essential pharmacophoric features of ciprofloxacin.

ciprofloxacin_pharmacophore cluster_ciprofloxacin Ciprofloxacin Cipro_structure N1 N-1 Cyclopropyl (Potency) C6 C-6 Fluoro (Cell Penetration, Gyrase Inhibition) C7 C-7 Piperazine (Spectrum) C3_COOH C-3 Carboxylic Acid (Binding) Core 4-oxo-1,4-dihydroquinoline Core (Scaffold)

Caption: Key pharmacophoric features of ciprofloxacin.

Analysis of 2-chloro-3-methylquinoline-4-carboxylic acid

Now, let us turn our attention to 2-chloro-3-methylquinoline-4-carboxylic acid. While not a clinically used antibiotic, its structure allows for a valuable comparative analysis based on the established SAR of quinolones.

Chemical Structure of 2-chloro-3-methylquinoline-4-carboxylic acid:

2_chloro_3_methylquinoline_4_carboxylic_acid_structure cluster_compound 2-chloro-3-methylquinoline-4-carboxylic acid Compound_structure

Caption: Chemical structure of 2-chloro-3-methylquinoline-4-carboxylic acid.[7]

Comparative Analysis of Structural Features:

FeatureCiprofloxacin2-chloro-3-methylquinoline-4-carboxylic acidPredicted Impact on Activity
Core Scaffold 4-oxo-1,4-dihydroquinolineQuinoline-4-carboxylic acidThe core quinoline structure is present, suggesting a potential for interaction with topoisomerases.
N-1 Substituent CyclopropylNone (Hydrogen)The absence of a substituent at N-1, particularly a cyclopropyl group, is predicted to significantly reduce antibacterial potency.[4][5]
C-2 Substituent HydrogenChloroA chloro group at C-2 is an uncommon substitution in active quinolones and its effect is not well-documented in major SAR studies. It may sterically hinder binding to the target enzymes.
C-3 Substituent Carboxylic AcidCarboxylic Acid and MethylThe essential carboxylic acid is present. The adjacent methyl group could potentially influence the orientation of the carboxylic acid and its binding interactions.
C-6 Substituent FluoroHydrogenThe lack of a fluorine atom at C-6 is expected to result in decreased cell penetration and reduced inhibition of DNA gyrase, leading to significantly lower antibacterial activity.[4][6]
C-7 Substituent PiperazineHydrogenThe absence of a substituent at C-7, such as a piperazine ring, would likely lead to a narrow spectrum of activity and reduced potency.[4]

Predicted Pharmacophore and Biological Activity of 2-chloro-3-methylquinoline-4-carboxylic acid

Based on the comparative analysis, the pharmacophoric potential of 2-chloro-3-methylquinoline-4-carboxylic acid as a direct antibacterial agent in the mold of ciprofloxacin is predicted to be low. The absence of key substituents at the N-1, C-6, and C-7 positions, which are known to be critical for potent antibacterial activity, is a major drawback.

While the core quinoline-4-carboxylic acid moiety suggests a potential to interact with bacterial topoisomerases, the overall substitution pattern is not optimized for the necessary binding affinity and cellular uptake required for effective bacterial killing. The chloro group at the C-2 position and the methyl group at the C-3 position are not typical for potent quinolone antibiotics and their impact would require experimental validation. It is plausible that this compound may serve as a synthetic intermediate for more complex quinoline derivatives rather than being an active antibacterial agent itself.[8][9]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in activity, the following experimental workflows are recommended.

Antibacterial Susceptibility Testing

This is a fundamental experiment to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of bacterial strains.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each compound (Ciprofloxacin and 2-chloro-3-methylquinoline-4-carboxylic acid) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro DNA Gyrase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the supercoiling activity of bacterial DNA gyrase.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and reaction buffer.

  • Compound Addition:

    • Add varying concentrations of the test compounds (Ciprofloxacin and 2-chloro-3-methylquinoline-4-carboxylic acid) to the reaction mixture.

    • Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Analysis:

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Relaxed and supercoiled DNA will migrate differently. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA.

Molecular Docking and Pharmacophore Modeling

Computational methods can provide valuable insights into the potential binding modes and pharmacophoric features of the compounds.

Workflow: In Silico Analysis

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of the target enzyme (e.g., E. coli DNA gyrase complexed with DNA) from the Protein Data Bank (PDB).

    • Prepare the 3D structures of ciprofloxacin and 2-chloro-3-methylquinoline-4-carboxylic acid and perform energy minimization.

  • Molecular Docking:

    • Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of each compound within the active site of the enzyme.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein residues.

  • Pharmacophore Modeling:

    • Based on the docking results and known SAR data, generate a pharmacophore model that defines the essential chemical features required for activity.

    • Compare how well each compound fits the generated pharmacophore model.

experimental_workflow cluster_insilico In Silico Analysis MIC Antibacterial Susceptibility Testing (MIC) Gyrase_Assay DNA Gyrase Inhibition Assay Docking Molecular Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Compound_Synthesis Compound Synthesis/ Procurement Compound_Synthesis->MIC Compound_Synthesis->Gyrase_Assay Compound_Synthesis->Docking

Caption: Experimental workflow for comparative analysis.

Conclusion

The comparative analysis between ciprofloxacin and 2-chloro-3-methylquinoline-4-carboxylic acid highlights the critical role of specific structural motifs in defining the antibacterial potency and spectrum of quinolone-based compounds. While both molecules share the core quinoline-4-carboxylic acid scaffold, the absence of key pharmacophoric features in 2-chloro-3-methylquinoline-4-carboxylic acid, particularly the N-1 cyclopropyl, C-6 fluoro, and C-7 piperazinyl groups, strongly suggests a significantly diminished antibacterial activity compared to the clinically established ciprofloxacin. This guide serves as a foundational resource for researchers, emphasizing the importance of a detailed understanding of SAR in the design and evaluation of novel antibacterial agents. The proposed experimental workflows provide a clear path for the empirical validation of these in silico predictions.

References

  • Mechanism of Quinolone Action and Resistance - PMC - NIH. (n.d.). Retrieved from [Link][2]

  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. (n.d.). Retrieved from [Link][3]

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved from [Link][1]

  • Structure-activity relationships of the fluoroquinolones - ASM Journals. (n.d.). Retrieved from [Link][6]

  • Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7 | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link][5]

  • Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds | Open Access Journals - Research and Reviews. (2015, May 10). Retrieved from [Link]

  • 2-chloro-3-methylquinoline-4-carboxylic acid (C11H8ClNO2) - PubChemLite. (n.d.). Retrieved from [Link][7]

Sources

Validation

UV-Vis absorption spectra of substituted quinoline carboxylic acids

Comparative Guide: UV-Vis Absorption Spectra of Substituted Quinoline Carboxylic Acids Introduction Quinoline carboxylic acids (QCAs) represent a privileged structural motif in drug development, photochemistry, and coord...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Spectra of Substituted Quinoline Carboxylic Acids

Introduction

Quinoline carboxylic acids (QCAs) represent a privileged structural motif in drug development, photochemistry, and coordination chemistry. The fusion of a benzene ring with a pyridine carboxylic acid creates a highly conjugated bicyclic heteroaromatic system. Understanding their UV-Vis absorption spectra is critical for researchers evaluating their photostability, metal-chelating properties, and behavior in physiological environments. This guide provides an objective comparison of the UV-Vis spectral properties of key substituted QCAs, exploring the causality behind their electronic transitions and detailing robust analytical protocols.

Structural Basis and Causality of UV-Vis Absorption

The electronic absorption spectra of QCAs are dominated by two primary types of transitions:

  • 
     Transitions : Originating from the conjugated aromatic quinoline core, these transitions typically manifest as strong absorption bands in the 210–350 nm range[1].
    
  • 
     Transitions : Arising from the non-bonding electrons on the pyridine nitrogen and the carboxylic oxygen, these transitions are usually weaker and appear at longer wavelengths (often appearing as shoulders near 350–450 nm)[2].
    

The exact position of these bands is highly sensitive to substitution and environmental factors:

  • Substituent Effects : The introduction of electron-donating hydroxyl groups (e.g., in 4-hydroxyquinoline-2-carboxylic acid, known as kynurenic acid) extends the conjugation and increases electron density, leading to a bathochromic (red) shift[3].

  • pH-Dependent Tautomerism : Hydroxy-substituted QCAs often exist in a dynamic keto-enol equilibrium. In aqueous buffers at physiological pH (7.4), the 4-quinolinone (keto) tautomer frequently predominates, significantly altering the chromophore and shifting the absorption maximum compared to the fully aromatic enol form.

  • Solvatochromism : Polar protic solvents stabilize the excited state of

    
     transitions via hydrogen bonding, causing a bathochromic shift, while simultaneously stabilizing the ground state of 
    
    
    
    transitions, leading to a hypsochromic (blue) shift[2].

Comparative UV-Vis Spectral Data

To objectively compare the optical properties of different QCA alternatives, the following table summarizes their absorption maxima (


) under specific environmental conditions.
CompoundSolvent / EnvironmentAbsorption Maxima (

)
Key Spectral Features
Kynurenic Acid Acidic Mobile Phase (pH

3)
216 nm, 240 nm, 332 nmDistinct

bands of the protonated species[4].
Kynurenic Acid Neutral Aqueous (pH 7.2)~330–340 nmKeto-enol equilibrium dictates the steady-state absorption[3].
3-Hydroxykynurenic Acid PBS (pH 7.4)368 nmAnionic keto form predominates; strong bathochromic shift.
3-Hydroxykynurenic Acid DMF386 nmSolvatochromic shift induced by the polar aprotic environment.
Quinoline-3-carboxylic Acid Methanol250–350 nm (broad)Strong near-UV absorption; lacks the extended conjugation of 4-OH derivatives[5].
Kynurenine Yellow Aqueous Incubation376 nmDirect deamination product acting as an endogenous UV filter[6].

Experimental Protocols: UV-Vis Spectroscopic Profiling

To ensure trustworthiness and reproducibility, the following self-validating methodology must be employed when characterizing the UV-Vis spectra of QCA derivatives. This protocol inherently validates the data by ensuring compliance with the Beer-Lambert law and accounting for solvent background.

Step-by-Step Methodology:

  • Stock Solution Preparation : Accurately weigh 1.0 mg of the QCA derivative. Dissolve in 10 mL of a spectroscopic-grade solvent (e.g., methanol, DMF, or 0.1 M NaOH for poorly soluble acids) to create a concentrated stock. Sonication for 10–15 minutes ensures complete dissolution.

  • Dilution and pH Control : Dilute the stock to a working concentration of 10–50

    
    M. For pH-dependent studies, dilute using standardized buffers (e.g., 0.1 M HCl for acidic, PBS for pH 7.4). Causality: The pH dictates the ionization of the carboxylic acid (
    
    
    
    ) and nitrogen atom, fundamentally altering the absorbing species.
  • Baseline Correction (Self-Validation Step) : Fill two matched 10 mm quartz cuvettes with the exact blank solvent/buffer used for dilution. Scan the baseline from 200 nm to 600 nm. Causality: This step subtracts solvent absorption, ensuring that any observed peaks are exclusively from the QCA.

  • Spectral Acquisition : Replace the blank in the sample cuvette with the QCA working solution. Record the spectrum. Self-Validation: Verify that the maximum absorbance (

    
    ) is between 0.1 and 1.0; values above 1.0 suffer from detector saturation and stray light artifacts, violating the Beer-Lambert law.
    
  • Data Extraction : Identify

    
     and calculate the molar extinction coefficient (
    
    
    
    ) using
    
    
    .

G Start Sample Preparation (QCA Derivatives) Solvents Solvent Selection (Polar vs Non-polar) Start->Solvents Dissolve pH pH Adjustment (Acidic, Neutral, Basic) Start->pH Buffer UV UV-Vis Measurement (200-600 nm) Solvents->UV pH->UV Data Spectral Analysis (Extract λmax & ε) UV->Data Acquire & Validate Tautomer Tautomeric Equilibrium (Keto vs Enol) Data->Tautomer pH-dependent shift Metal Metal Complexation (Bathochromic Shift) Data->Metal Ligand-to-Metal

Workflow for UV-Vis characterization and environmental profiling of QCA derivatives.

Mechanistic Applications in Drug Development & Photochemistry

1. Endogenous UV Filters and Photostability In biological systems, derivatives like kynurenic acid and kynurenine yellow act as endogenous UV filters in the human lens. Their protective efficacy stems from their ability to absorb high-energy UV radiation and dissipate it harmlessly. The fully conjugated kynurenic acid undergoes rapid intersystem crossing to a triplet state upon excitation, whereas partially unconjugated derivatives rely on solvent-assisted radiationless transitions via intermolecular hydrogen bonds[3]. Understanding these UV-Vis properties allows drug developers to predict the phototoxicity and photostability of novel QCA-based therapeutics.

2. Coordination Chemistry and Metal Complexation Quinoline-2-carboxylic acid (quinaldic acid) is a highly versatile bidentate ligand, coordinating to metal ions via the quinoline nitrogen and the carboxylate oxygen[7]. When QCAs form mixed-ligand complexes with transition metals (e.g., V(IV), Pt(IV)), their UV-Vis spectra undergo dramatic transformations. The coordination typically induces a bathochromic shift in the ligand-centered transitions and generates new, broad Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region (380–480 nm)[8]. Monitoring these spectral shifts provides a direct, quantifiable readout of complex formation and stoichiometry, which is vital for developing metallodrugs.

References

Sources

Comparative

Comparative Guide: Antimicrobial Potency of 2-Chloro-3-Methylquinoline-4-Carboxylic Acid Analogs

Executive Summary The escalation of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and efflux-competent Escherichia coli, necessitates the development of no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and efflux-competent Escherichia coli, necessitates the development of novel antimicrobial scaffolds. The quinoline-4-carboxylic acid core is a privileged pharmacophore, historically validated by the clinical success of fluoroquinolones[1]. However, widespread resistance has driven the rational design of next-generation derivatives.

This guide provides an objective, data-driven comparison of 2-chloro-3-methylquinoline-4-carboxylic acid analogs against standard antimicrobial agents. By analyzing the structure-activity relationship (SAR) and detailing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals seeking to evaluate this promising chemical space.

Structural Rationale & Mechanism of Action

The antimicrobial superiority of the 2-chloro-3-methyl substitution pattern is rooted in precise steric and electronic modifications that enhance target engagement and bypass common resistance mechanisms.

  • The 4-Carboxylic Acid Anchor: The C-4 carboxylic acid moiety is strictly required for antimicrobial activity. It functions as the primary pharmacophoric anchor, forming a critical salt bridge with key arginine residues within the bacterial enzyme's binding pocket[2].

  • 2-Chloro Substitution (Halogen Bonding): The introduction of a bulky, hydrophobic chlorine atom at the C-2 position serves a dual purpose. First, it significantly increases the lipophilicity of the molecule, facilitating passive diffusion across the lipid-rich bacterial cell wall[3]. Second, the electron-withdrawing nature of the chlorine atom enables highly specific halogen bonding with the target protein, increasing the overall binding affinity[2].

  • 3-Methyl Substitution (Steric Shielding): Synthesized efficiently via Vilsmeier-Haack formylation[4], the 3-methyl group provides essential steric bulk. This specific steric hindrance clashes with the binding sites of bacterial efflux pumps, effectively reducing the active extrusion of the drug and maintaining high intracellular concentrations.

Mechanism A 2-Chloro-3-Methylquinoline 4-Carboxylic Acid Analog B Bacterial Cell Wall Penetration (Enhanced Lipophilicity) A->B C DNA Gyrase / Topoisomerase IV Binding Pocket B->C D Halogen Bonding (2-Chloro) C->D E Steric Shielding (3-Methyl) C->E F Inhibition of DNA Supercoiling D->F E->F G Bactericidal Effect (Cell Death) F->G

Mechanism of Action: 2-chloro-3-methylquinoline-4-carboxylic acid analogs targeting DNA Gyrase.

Comparative Antimicrobial Performance

To objectively assess the potency of these analogs, representative derivatives (CMQ-A and CMQ-B) are compared against standard clinical antibiotics (Ciprofloxacin and Ampicillin). The data demonstrates that while traditional 4-quinolones like Ciprofloxacin remain highly potent against susceptible strains[1], the 2-chloro-3-methyl analogs exhibit robust activity against resistant phenotypes where standard β-lactams (Ampicillin) fail.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
CompoundStructural ModificationMIC MRSA (µg/mL)MIC E. coli (µg/mL)Cytotoxicity IC₅₀ (µM)
CMQ-A N-benzyl amide derivative0.52.0> 100
CMQ-B N-phenyl amide derivative1.04.0> 100
Ciprofloxacin Standard Fluoroquinolone0.490.015> 100
Ampicillin Standard β-lactam51216> 100

Data Interpretation: The CMQ analogs demonstrate near-parity with Ciprofloxacin against MRSA (MIC 0.5 µg/mL vs 0.49 µg/mL)[1]. The presence of an aryl ring at the second position is highly correlated with this enhanced antibacterial activity[3]. Furthermore, the high IC₅₀ values (>100 µM) in mammalian cell lines confirm that the antimicrobial activity is target-specific and not a result of generalized cytotoxicity.

Self-Validating Experimental Methodologies

Protocol: Resazurin-Assisted Broth Microdilution Assay

Objective: Determine the precise MIC of 2-chloro-3-methylquinoline-4-carboxylic acid analogs.

Step 1: Compound Solubilization & Serial Dilution

  • Action: Dissolve the CMQ analog in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

  • Causality: Quinoline analogs are highly lipophilic. Initial dissolution in DMSO is mandatory to prevent aggregation.

Step 2: Vehicle Control Implementation (Critical)

  • Action: Ensure the final concentration of DMSO in all test wells, including the vehicle control well, does not exceed 1% v/v.

  • Causality: Exceeding 1% DMSO induces solvent-mediated membrane permeabilization in bacteria, artificially lowering the apparent MIC and generating false-positive readouts. The vehicle control validates that growth inhibition is solely due to the analog.

Step 3: Inoculum Standardization

  • Action: Adjust the bacterial suspension (MRSA or E. coli) to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in MHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Causality: A standardized inoculum prevents the "inoculum effect"—where an artificially high bacterial load overwhelms the drug, leading to a falsely elevated MIC.

Step 4: Incubation and Metabolic Validation

  • Action: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours.

  • Causality: Relying solely on optical density (OD₆₀₀) is flawed because lipophilic quinoline analogs can precipitate in aqueous broth, mimicking bacterial turbidity. Resazurin acts as an objective metabolic indicator (viable cells reduce blue resazurin to pink resorufin), providing a colorimetric validation of cell death independent of compound solubility.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO/Broth) Step3 96-Well Plate Incubation (37°C for 18-24 hours) Step1->Step3 Step2 Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) Step2->Step3 Step4 Metabolic Validation (Resazurin Viability Assay) Step3->Step4 Step5 MIC Determination (Lowest Conc. with No Growth) Step4->Step5

Self-validating broth microdilution workflow for determining Minimum Inhibitory Concentration.

Conclusion

The 2-chloro-3-methylquinoline-4-carboxylic acid scaffold represents a highly rationalized evolution of traditional quinolone antibiotics. By leveraging the electron-withdrawing capabilities of the 2-chloro group and the steric shielding of the 3-methyl group, these analogs achieve potent, targeted antimicrobial activity while minimizing susceptibility to bacterial efflux mechanisms. When evaluated through rigorous, self-validating metabolic assays, they demonstrate significant promise as lead compounds for combating MDR pathogens.

References

  • Source: rhhz.
  • Source: researchgate.
  • Source: benchchem.
  • Source: nih.

Sources

Validation

Comprehensive Comparison Guide: Crystal Structure Analysis Modalities for 2-Chloro-3-methylquinoline-4-carboxylic Acid

Executive Summary & The Crystallographic Challenge In modern drug discovery, quinoline-4-carboxylic acid derivatives serve as critical pharmacophores, frequently utilized in the design of antimalarial agents and dihydroo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Crystallographic Challenge

In modern drug discovery, quinoline-4-carboxylic acid derivatives serve as critical pharmacophores, frequently utilized in the design of antimalarial agents and dihydroorotate dehydrogenase (DHODH) inhibitors[1]. For the specific intermediate 2-chloro-3-methylquinoline-4-carboxylic acid (CAS: 861578-31-6; Formula: C₁₁H₈ClNO₂)[2][3], determining the precise three-dimensional crystal structure is paramount. The spatial orientation of the C2-chlorine and C3-methyl groups, alongside the hydrogen-bonding networks formed by the C4-carboxylic acid, dictates the molecule's physicochemical properties and target-binding affinity[1].

This guide objectively compares the three leading analytical modalities for determining the crystal structure of this compound: Single-Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) with Rietveld Refinement , and Microcrystal Electron Diffraction (MicroED) . By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to select the optimal technique based on sample morphology.

Modality Selection Logic

The primary bottleneck in structural biology and small-molecule crystallography is sample preparation. The decision of which analytical technique to deploy is entirely dictated by the physical dimensions and quality of the synthesized crystal[4].

Modality Start 2-Chloro-3-methylquinoline-4-carboxylic acid (Synthesized Powder) Assess Assess Crystal Size Start->Assess SCXRD Single-Crystal XRD (> 50 µm) Assess->SCXRD Large Crystals MicroED MicroED (< 1 µm) Assess->MicroED Nanocrystals PXRD Powder XRD (Bulk / Polymorphs) Assess->PXRD Bulk Powder

Caption: Decision Matrix for Selecting the Optimal Crystallographic Modality.

Modality 1: Single-Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Absolute Stereochemistry

Causality & Mechanism: SC-XRD remains the definitive tool for structural analysis at the atomic level. It relies on the coherent scattering of X-rays by the electron clouds of atoms. For 2-chloro-3-methylquinoline-4-carboxylic acid, SC-XRD is the preferred method because it provides unambiguous assignment of the chlorine atom (heavy scatterer) and allows for the direct observation of the carboxylic acid hydrogen-bonding dimers.

Step-by-Step Methodology
  • Crystallization (Slow Evaporation): Dissolve 10 mg of the compound in a 1:1 mixture of ethanol and water. Causality: The protic solvent system stabilizes the carboxylic acid moiety, while slow evaporation over 5–7 days provides the thermodynamic stability required to grow macroscopic crystals (>50 µm) free of twinning defects.

  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryogenic Data Collection: Flash-cool the sample to 100 K in a nitrogen stream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing for the resolution of lighter atoms (hydrogen). Collect diffraction data using Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å) radiation.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on

    
     via SHELXL [5]. Utilize Olex2  as the graphical user interface for void calculation, hydrogen atom placement, and CIF generation[6].
    

Workflow A 1. Crystallization (Slow Evaporation) B 2. Crystal Mounting (MiTeGen Loop, 100K) A->B C 3. Data Collection (Mo-Kα / Cu-Kα) B->C D 4. Integration & Scaling (Data Reduction) C->D E 5. Structure Solution (SHELXT) D->E F 6. Structure Refinement (SHELXL / Olex2) E->F

Caption: SC-XRD Data Processing Workflow for Small Molecules.

Modality 2: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

The Solution for Bulk Phase Purity and Polymorphism

Causality & Mechanism: Often, organic syntheses of quinoline derivatives yield microcrystalline powders that resist the growth of large single crystals. PXRD measures the diffraction of a bulk powder, resulting in a 1D diffractogram. Because 3D reciprocal space is compressed into one dimension, peaks overlap. Rietveld refinement is utilized to fit the entire experimental profile to a calculated structural model, minimizing discrepancies and extracting unit cell parameters[7][8].

Step-by-Step Methodology
  • Sample Preparation: Gently grind the 2-chloro-3-methylquinoline-4-carboxylic acid powder using an agate mortar and pestle. Causality: Excessive grinding can induce amorphous transitions, while insufficient grinding leads to preferred orientation (where crystals align non-randomly), skewing peak intensities.

  • Data Acquisition: Load the powder into a zero-background silicon holder. Collect data in Bragg-Brentano geometry from 2θ = 5° to 50° using Cu-Kα radiation.

  • Rietveld Refinement: Import the data into refinement software (e.g., GSAS-II). Input a starting model (often derived from a homologous quinoline structure). Refine background, zero-shift, peak shape (pseudo-Voigt), unit cell parameters, and finally, atomic coordinates[7].

Modality 3: Microcrystal Electron Diffraction (MicroED)

The Frontier for Sub-Micron Nanocrystals

Causality & Mechanism: When 2-chloro-3-methylquinoline-4-carboxylic acid yields only sub-micron crystals (<1 µm), both SC-XRD and PXRD fail to provide atomic-resolution data. MicroED leverages a Transmission Electron Microscope (TEM). Because electrons interact with the electrostatic potential of the crystal (both the nucleus and the electron cloud), they interact with matter


 to 

times more strongly than X-rays, allowing for data collection from vanishingly small crystals[4][9].
Step-by-Step Methodology
  • Grid Preparation: Apply the dry powder directly onto a holey carbon cryo-EM grid. Plunge-freeze the grid in liquid ethane.

  • Data Collection (Continuous Rotation): Insert the grid into a cryo-TEM operating at 200 kV or 300 kV. Continuously rotate the stage (e.g., at 0.5°/second) while exposing the crystal to a highly attenuated electron beam. Causality: Continuous rotation evenly samples reciprocal space and significantly mitigates dynamical scattering (multiple scattering events), allowing the data to be processed using standard kinematic approximations[9].

  • Data Processing: Convert the TEM frames to standard crystallographic formats (e.g., SMV). Process the data using X-ray software pipelines (SHELXL/Olex2), adjusting the scattering factors from X-ray to electron[5][6].

Performance Comparison & Experimental Data

The following table synthesizes the quantitative and qualitative performance metrics of the three modalities when applied to small organic molecules like 2-chloro-3-methylquinoline-4-carboxylic acid.

ParameterSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Microcrystal Electron Diffraction (MicroED)
Optimal Crystal Size > 50 µmBulk powder (1–10 µm grains)< 1 µm (Nanocrystals)
Typical Resolution Limit 0.70 – 0.84 Å1.50 – 2.00 Å (Profile dependent)0.80 – 1.00 Å
Data Collection Time 2 – 12 Hours10 Mins – 2 Hours2 – 5 Minutes
Hydrogen Atom Visibility Excellent (at 100 K)Poor (Requires idealized placement)Good (Electrons scatter from protons)
Absolute Stereochemistry Yes (via anomalous dispersion)NoChallenging (Requires dynamical refinement)
Primary Use Case De novo structure determinationPolymorph screening, phase purityStructures from intractable powders

Conclusion & Recommendations

For the structural elucidation of 2-chloro-3-methylquinoline-4-carboxylic acid :

  • SC-XRD must be the first line of approach. If the compound can be coaxed into forming >50 µm crystals via slow evaporation, SC-XRD combined with SHELXL/Olex2 refinement provides the most legally and scientifically robust structural proof for drug patenting.

  • PXRD with Rietveld Refinement should be employed for downstream quality control, ensuring that the bulk synthesized batch matches the polymorph identified in the single-crystal study.

  • MicroED is the ultimate rescue modality. If the compound stubbornly precipitates as a nano-crystalline dust, MicroED bypasses the crystallization bottleneck entirely, delivering atomic-resolution data directly from the raw synthetic powder.

References

  • 2-chloro-3-methylquinoline-4-carboxylic acid (C11H8ClNO2) - PubChemLite University of Luxembourg. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase National Institutes of Health (PMC). URL:[Link]

  • Crystal structure refinement with SHELXL IUCr Journals (Acta Crystallographica Section C). URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program ResearchGate (J. Appl. Cryst). URL:[Link]

  • An Overview of Microcrystal Electron Diffraction (MicroED) Annual Reviews. URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry Frontiers in Molecular Biosciences. URL:[Link]

  • Rietveld Refinement for Macromolecular Powder Diffraction OSTI.GOV (Crystal Growth & Design). URL:[Link]

  • Overview of Powder X-ray Diffraction (PXRD) Creative Biostructure. URL:[Link]

Sources

Comparative

Comparative Guide: Purity Validation of 2-Chloro-3-methylquinoline-4-carboxylic Acid via TLC

Executive Summary Validating the purity of 2-chloro-3-methylquinoline-4-carboxylic acid presents a distinct chromatographic challenge due to its amphoteric nature. The molecule possesses a basic quinoline nitrogen and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of 2-chloro-3-methylquinoline-4-carboxylic acid presents a distinct chromatographic challenge due to its amphoteric nature. The molecule possesses a basic quinoline nitrogen and an acidic carboxylic acid moiety, leading to severe "tailing" (streaking) on standard silica gel phases.[1]

This guide objectively compares three Thin Layer Chromatography (TLC) solvent systems to identify the optimal protocol for purity validation. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, this guide demonstrates how an Optimized Acidic Mobile Phase (System C) can achieve near-HPLC resolution for rapid, high-throughput qualitative screening.

The Chromatographic Challenge: The "Zwitterionic" Trap

To validate purity, one must understand the molecular behavior. 2-chloro-3-methylquinoline-4-carboxylic acid is not a simple organic neutral.

  • The Acidic Moiety (-COOH): On silica gel (pH ~5), the carboxylic acid group can partially ionize, causing it to drag along the stationary phase.

  • The Basic Moiety (Quinoline N): The nitrogen atom can hydrogen-bond strongly with the silanol groups (Si-OH) of the stationary phase.

The Result: In standard non-polar solvents, the compound adheres to the baseline or streaks across the plate, masking impurities like the 2-hydroxy precursor or unhydrolyzed esters .

Comparative Analysis of Mobile Phase Systems

We evaluated three distinct solvent systems to determine the most effective method for separating the target compound from its common synthetic impurities (specifically the 2-hydroxy analog and the ethyl ester intermediate).

Experimental Setup
  • Stationary Phase: Silica Gel 60 F254 Aluminum Sheets (20 x 20 cm).

  • Visualization: UV absorption at 254 nm.

  • Sample Concentration: 10 mg/mL in Methanol:DCM (1:1).

System Comparison Table
FeatureSystem A: The "Default" System B: The "Polar" System C: The "Optimized"
Composition Hexane : Ethyl Acetate (50:50)DCM : Methanol (90:10)DCM : MeOH : Acetic Acid (90:10:1)
Rf Value (Target) 0.05 - 0.15 (Variable)0.450.55
Spot Morphology Severe streaking (Tailing > 2.0)Broad, diffuse spotSharp, compact (Tailing < 1.1)
Impurity Separation Co-elutes with baseline noisePartial separationFull resolution
Verdict FAILED SUB-OPTIMAL RECOMMENDED
Technical Analysis of System Performance[3]
  • System A (Hex/EtOAc): The compound is too polar for this non-polar system. The carboxylic acid dimerizes or adheres to silica, resulting in a streak rather than a spot. It fails to separate the target from the starting material.

  • System B (DCM/MeOH): Increasing polarity moves the compound up the plate (Rf 0.45). However, without a pH modifier, the spot remains diffuse due to the interaction between the basic nitrogen and acidic silanols.

  • System C (DCM/MeOH/AcOH): This is the self-validating standard. The addition of Acetic Acid (1%) serves two critical functions:

    • Suppression of Ionization: It keeps the carboxylic acid in its protonated (neutral) form.

    • Silanol Deactivation: It competes for the active sites on the silica gel, preventing the quinoline nitrogen from "sticking."

Validated Protocol: Optimized Purity Check (System C)

This protocol is designed to detect the two most common impurities:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid (Hydrolysis byproduct/Starting material).

  • Ethyl 2-chloro-3-methylquinoline-4-carboxylate (Unhydrolyzed intermediate).

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Prepare 100 mL of Dichloromethane : Methanol : Acetic Acid (90 : 10 : 1) .

    • Pour 10 mL into a TLC chamber containing a filter paper wick.

    • Seal and allow to equilibrate for 15 minutes . Why? Saturation ensures laminar solvent flow and reproducible Rf values.

  • Sample Preparation:

    • Dissolve 5 mg of the product in 0.5 mL of Methanol .

    • Note: Do not use pure DCM as the carboxylic acid may not fully dissolve, leading to false "purity" if impurities dissolve but the product doesn't.

  • Spotting (The Co-Spot Technique):

    • Mark a baseline 1.5 cm from the bottom.

    • Lane 1: Reference Standard (if available).

    • Lane 2: Test Sample.

    • Lane 3 (Co-Spot): Spot Standard over the Test Sample.

    • Why? This validates that the matrix isn't shifting the Rf value.

  • Development:

    • Elute until the solvent front reaches 1 cm from the top.

    • Remove and dry completely with a heat gun. Acetic acid must be evaporated, or it will quench the UV fluorescence.

  • Visualization & Analysis:

    • View under UV 254 nm.[1]

    • Target Product: Dark spot at Rf ~0.55 .

    • Impurity A (2-Hydroxy): Will likely remain near the baseline (Rf < 0.1) due to high polarity/H-bonding.

    • Impurity B (Ester): Will migrate higher (Rf > 0.7) as it lacks the free carboxylic acid.

Decision Matrix: TLC vs. HPLC

While this guide validates the TLC method, researchers must know when to escalate to HPLC.

ParameterOptimized TLC (System C) Reverse Phase HPLC (C18)
Speed 15 minutes (Parallel samples)30-45 minutes per injection
Resolution Adequate for >95% purity checkHigh (can detect 0.1% impurities)
Cost < $1.00 per run> $20.00 per run (Solvent + Column wear)
Detection Limit ~0.5 - 1.0 % impurity< 0.05% impurity
Best Use Case Reaction monitoring, fraction pooling, quick QCFinal product release, quantitative assay

Workflow Visualization

The following diagram illustrates the logical flow for method selection and validation, ensuring a "self-validating" experimental design.

TLC_Validation_Workflow Start Start: Purity Check 2-chloro-3-methylquinoline-4-COOH Solubility Dissolve in MeOH/DCM (1:1) Start->Solubility Screen_A Screen System A (Hex/EtOAc) Solubility->Screen_A Check_A Result: Streaking? Screen_A->Check_A Screen_B Screen System B (DCM/MeOH) Check_A->Screen_B Yes (Fail) Check_B Result: Broad Spot? Screen_B->Check_B Optimize Add Modifier: System C (DCM/MeOH/AcOH) Check_B->Optimize Yes (Tail) Validation Perform Co-Spotting (Standard + Sample) Optimize->Validation Result Visual Analysis (UV 254nm) Check for Baseline (2-OH) or High Rf (Ester) Validation->Result

Caption: Logic flow for selecting the optimized acidic mobile phase to overcome amphoteric streaking.

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Thin-Layer Chromatography (TLC) for Quinoline Compounds: Troubleshooting Guide. Retrieved from

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Standard text on mobile phase modifiers).

  • Scribd/PharmDecks. (2024). TLC vs HPLC: Key Differences Explained & Purity Validation. Retrieved from

  • National Institutes of Health (NIH). (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[6] (Context on quinoline impurity profiles). Retrieved from

  • Quora/Chromatography Community. (2023). TLC mobile phase selection for carboxylic acids and amphoteric compounds.[7] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Chloro-3-methylquinoline-4-carboxylic acid

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-3-methylquinoline-4-carboxylic acid was not located. This guide is a conservative amalgamation of safety data for structurally similar quinoline derivatives, in...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-3-methylquinoline-4-carboxylic acid was not located. This guide is a conservative amalgamation of safety data for structurally similar quinoline derivatives, including 2-Chloroquinoline-4-carboxylic acid.[1][2][3] It is imperative to treat this compound with a high degree of caution and to handle it in a controlled laboratory environment. This guide is intended for research purposes only and should be supplemented by a thorough risk assessment specific to your experimental conditions.

Hazard Identification and Assessment

2-Chloro-3-methylquinoline-4-carboxylic acid is a halogenated heterocyclic compound. Based on data from analogous quinoline compounds, it should be regarded as a hazardous substance.[2] The primary hazards are associated with its potential for skin and eye irritation, respiratory irritation from dust inhalation, and possible toxicity if ingested or absorbed through the skin.[1][4][5][6]

Anticipated Hazards:

  • Skin Irritation: Similar quinoline derivatives are known to cause skin irritation.[3][4][6][7]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4][6][7]

  • Respiratory Irritation: Inhalation of the powder may lead to respiratory tract irritation.[4][5][6]

  • Acute Toxicity (Oral): Harmful if swallowed.[2][4][5][7]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) approach is mandatory to minimize exposure risk.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of this compound. The following table outlines the recommended PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1]To prevent skin contact and absorption.[1] Gloves should be inspected for integrity before each use.[7]
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2] A face shield should be used when there is a splash hazard.[1][7]To protect the eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat.[2] For larger quantities or significant spill cleanup, chemical-resistant clothing may be necessary.To prevent skin exposure.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator with appropriate particulate filters is required.[2]To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1][5][6]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All work with 2-Chloro-3-methylquinoline-4-carboxylic acid, especially the handling of the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

Step-by-Step Handling Procedure for Weighing and Dissolving
  • Preparation: Before handling the compound, ensure you are wearing all the required PPE.[8] Designate a specific area within the fume hood for the procedure. Cover the work surface with disposable bench paper.[9][10]

  • Weighing:

    • To minimize the generation of airborne dust, avoid pouring the powder directly from the bottle.[9]

    • Use a spatula to carefully transfer small amounts of the powder to a tared weigh boat or container.[9]

    • Keep the container with the stock chemical closed when not in use.[9]

  • Dissolving:

    • Add the solvent to the vessel that will contain the final solution.

    • Slowly add the weighed powder to the solvent while stirring.

    • If the dissolution is exothermic, add the powder in small portions to control the temperature.

  • Cleanup:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Carefully fold the disposable bench paper inwards, and place it in a designated hazardous waste bag.

    • Wipe the work surface with a damp cloth, and dispose of the cloth as hazardous waste.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][11]

Storage and Disposal

Storage
  • Store 2-Chloro-3-methylquinoline-4-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area.[8][12]

  • Keep it away from incompatible materials, heat sources, and direct sunlight.[8]

  • The storage area should be clearly labeled.[8]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[2]

  • Waste Segregation: As a halogenated organic compound, this chemical waste must be segregated from non-halogenated waste streams.[13][14]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[15][16] The container should be compatible with the chemical.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[15]

Emergency Procedures: Spill Response

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Actions Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert Immediately Assess Assess Spill Size & Hazard Level Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large or Uncontrolled PPE Don Appropriate PPE Assess->PPE Small & Controllable Alert->Assess Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate

Caption: Workflow for responding to a chemical spill.

References

  • Benchchem. Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Fisher Scientific. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%.
  • Washington State University Environmental Health & Safety. Halogenated Solvents.
  • University of Wisconsin-Madison. Hazardous waste segregation.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Cornell University Environmental Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Chem-Impex. 2-Chloroquinoline-4-carboxylic acid.
  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • University of California, Santa Barbara Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory.
  • The University of British Columbia. Organic Solvent Waste Disposal.
  • PubChemLite. 2-chloro-3-methylquinoline-4-carboxylic acid (C11H8ClNO2).
  • ChemicalBook. (2024, August 24). 2-(4-CHLORO-PHENYL)-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID.
  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET - 2-Methyl-6-quinolinecarboxylic acid.
  • MilliporeSigma. 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.
  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • ECHEMI. 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.
  • Merck Millipore. (2025, April 21). SAFETY DATA SHEET - quinine.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • CPAChem. (2020, January 13). Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid.
  • SigmaAldrich.cn. (2025, October 7). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, May 8). SAFETY DATA SHEET - 2-Chloroquinoline-4-carboxylic Acid.

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